molecular formula C7H7N3 B014204 3,4-Diaminobenzonitrile CAS No. 17626-40-3

3,4-Diaminobenzonitrile

Cat. No.: B014204
CAS No.: 17626-40-3
M. Wt: 133.15 g/mol
InChI Key: VWLLPPSBBHDXHK-UHFFFAOYSA-N
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Description

3,4-Diaminobenzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-diaminobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLLPPSBBHDXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353223
Record name 3,4-Diaminobenzonitrile
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17626-40-3
Record name 3,4-Diaminobenzonitrile
Source CAS Common Chemistry
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Record name 3,4-Diaminobenzonitrile
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Record name 3,4-Diaminobenzonitrile
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Foundational & Exploratory

3,4-Diaminobenzonitrile CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,4-Diaminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic organic compound that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds and functional materials. Its structure, featuring a benzene (B151609) ring substituted with two adjacent amine groups and a nitrile group, provides multiple reactive sites for chemical modifications. This unique arrangement makes it a key intermediate in the development of pharmaceuticals, high-performance polymers, dyes, and fluorescent probes for chemical sensing. This guide provides a comprehensive overview of its properties, synthesis, and applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, storage, and application in experimental settings.

Chemical Identifiers
IdentifierValue
CAS Number 17626-40-3[1][2][3][4]
Molecular Formula C₇H₇N₃[1][4][5]
Molecular Weight 133.15 g/mol [1][2][4][5]
Linear Formula C₆H₃(NH₂)₂C≡N[2]
InChI Key VWLLPPSBBHDXHK-UHFFFAOYSA-N[2][6]
SMILES String Nc1ccc(cc1N)C#N[2][6]
MDL Number MFCD00723901[2][5]
Physical and Chemical Data
PropertyValue
Appearance White to brown powder, crystals, and/or chunks[5]
Form Solid[2][6]
Melting Point 144-148 °C[2][5][6]
Assay 97%[2][6]
Storage Temperature Room temperature[5]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are presented below, providing a practical guide for laboratory preparation.

Synthesis of this compound via Hydrogenation

A common and effective method for synthesizing this compound is through the catalytic hydrogenation of a nitro-substituted precursor, such as 4-amino-3-nitrobenzonitrile (B23877) or 3-amino-4-nitrobenzonitrile (B113395).

Method 1: From 4-Amino-3-nitrobenzonitrile

  • Materials:

    • 4-Amino-3-nitrobenzonitrile (2.00 g, 12.3 mmol)

    • 10% Palladium on carbon (Pd/C) catalyst (500 mg)

    • Methanol (20 mL)

    • Hydrogen gas (H₂)

    • Diatomaceous earth (Celite)

  • Procedure:

    • To a stirring solution of 4-amino-3-nitrobenzonitrile in methanol, add the 10% Pd/C catalyst.[1]

    • Degas the reaction flask and subsequently fill it with hydrogen gas (a hydrogen balloon is suitable for this purpose).[1]

    • Stir the reaction mixture vigorously at 25°C for 18 hours.[1]

    • Upon completion, degas the mixture under a vacuum and backfill with nitrogen. Repeat this process three times.[1]

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.[1]

    • Concentrate the filtrate under vacuum to yield this compound. The product can be obtained as a green oil (1.47 g, 90% yield) and used directly in subsequent steps.[1]

Method 2: From 3-Amino-4-nitrobenzonitrile

  • Materials:

    • 3-Amino-4-nitrobenzonitrile (20.00 g, 0.042 mol)

    • 10% Palladium on carbon (Pd/C) catalyst (1.00 g)

    • Anhydrous ethanol (B145695) (250 mL)

    • Hydrogen gas (H₂)

    • Diethyl ether

  • Procedure:

    • Hydrogenate 3-amino-4-nitrobenzonitrile in anhydrous ethanol with 10% Pd/C under 50 psi of hydrogen gas for 5 hours.[1]

    • After the reaction, filter the mixture through a pad of celite.[1]

    • Concentrate the filtrate.[1]

    • Triturate the resulting solid with diethyl ether to afford the desired product as a tan solid (11.40 g, 70% yield).[1]

G Synthesis of this compound reactant1 4-Amino-3-nitrobenzonitrile step1 Catalytic Hydration reactant1->step1 reactant2 H₂ (Hydrogen Gas) reactant2->step1 reagent 10% Pd/C Methanol 25°C, 18h reagent->step1 step2 Filtration (Celite) step1->step2 step3 Concentration step2->step3 product This compound step3->product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

Diaminobenzonitrile and its derivatives are instrumental in creating advanced fluorescent materials for various scientific applications.

Development of Fluorescent Probes

Derivatives like diaminomaleonitrile (B72808) can be used to synthesize Schiff base fluorescent probes for the selective detection of metal ions, such as Al³⁺.[7] This has significant implications for cellular imaging and environmental monitoring.

Protocol: Synthesis of an Asymmetric Schiff Base Fluorescent Probe

This protocol outlines a two-step synthesis of a selective fluorescent probe for Al³⁺, starting from a diaminobenzonitrile derivative.[7]

  • Step 1: Mono-acetylation of Diaminomaleonitrile (DAMN)

    • Dissolve diaminomaleonitrile in ethyl acetate.

    • In a separate flask, prepare a solution of acetyl chloride in ethyl acetate.

    • Cool the DAMN solution in an ice-water bath and add the acetyl chloride solution dropwise while stirring.[7]

  • Step 2: Condensation with Salicylaldehyde (B1680747)

    • Dissolve the synthesized mono-acetylated DAMN in ethanol in a round-bottom flask.

    • Gradually add salicylaldehyde to the solution.[7]

    • Heat the mixture to reflux at 80°C for 8 hours with continuous stirring. A yellow powder will form.[7]

    • After cooling, collect the yellow powder by vacuum filtration and wash with ethanol and diethyl ether.[7]

    • Dry the final product under vacuum.

G Synthesis of a Diaminobenzonitrile-Based Fluorescent Probe reactant1 Diaminomaleonitrile (in Ethyl Acetate) step1 Mono-acetylation (Ice-water bath) reactant1->step1 reactant2 Acetyl Chloride (in Ethyl Acetate) reactant2->step1 reactant3 Salicylaldehyde step2 Condensation (Reflux, 80°C, 8h) reactant3->step2 intermediate Mono-acetylated Diaminomaleonitrile intermediate->step2 product Asymmetric Schiff Base Fluorescent Probe step1->intermediate step2->product

Caption: Synthesis of a Schiff base fluorescent probe.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards.

Hazard Identification
  • Signal Word: Warning[2][8]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][8]

    • H315: Causes skin irritation.[2][8]

    • H319: Causes serious eye irritation.[2][8]

    • H335: May cause respiratory irritation.[2][8]

  • Hazard Classifications: Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, Specific Target Organ Toxicity - Single Exposure 3.[2][8]

  • Target Organs: Respiratory system.[2][8]

Precautionary Measures and PPE
  • Precautionary Statements: P261, P264, P270, P301 + P312, P302 + P352, P305 + P351 + P338.[2][8]

  • Personal Protective Equipment (PPE):

    • Respiratory: Dust mask type N95 (US).[2][8]

    • Eye: Eyeshields.[2][8]

    • Hand: Gloves.[2][8]

Storage and Incompatibilities
  • Storage Class: 11 - Combustible Solids.[2][8]

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

  • Incompatible Materials: Acids, strong oxidizing agents, acid anhydrides, acid chlorides, chloroformates.[9]

Conclusion

This compound is a versatile chemical intermediate with significant potential in various fields, particularly in the synthesis of novel materials and pharmaceutical compounds. A thorough understanding of its chemical properties, synthesis protocols, and safety requirements is paramount for its effective and safe utilization in research and development. The methodologies and data presented in this guide offer a foundational resource for professionals working with this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-Diaminobenzonitrile, a versatile building block in medicinal chemistry and materials science. This document outlines detailed experimental protocols, key characterization data, and visual workflows to support researchers in the effective utilization of this compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the catalytic hydrogenation of a nitro-substituted precursor, typically 4-amino-3-nitrobenzonitrile (B23877). This method offers high yields and relatively clean conversion.

Synthesis Pathway

The synthesis proceeds via the reduction of the nitro group to an amine functionality using a catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas.

Synthesis_Pathway 4-Amino-3-nitrobenzonitrile 4-Amino-3-nitrobenzonitrile This compound This compound 4-Amino-3-nitrobenzonitrile->this compound Hydrogenation H2, Pd/C H2, Pd/C H2, Pd/C->this compound

Synthesis of this compound via hydrogenation.
Experimental Protocols

Two detailed protocols for the synthesis of this compound are provided below, offering flexibility in scale and reaction conditions.

Protocol 1: Atmospheric Pressure Hydrogenation

This protocol is suitable for smaller-scale synthesis using a hydrogen balloon.

  • Reaction Setup: To a stirring solution of 4-amino-3-nitrobenzonitrile (2.00 g, 12.3 mmol) in methanol (B129727) (20 mL), add 10% palladium on carbon (500 mg).[1]

  • Degassing: Degas the reaction flask and fill it with hydrogen using a hydrogen balloon.

  • Reaction: Stir the reaction mixture vigorously for 18 hours at 25°C.[1]

  • Work-up: After the reaction is complete, degas the mixture under vacuum and backfill with nitrogen. Repeat this process three times.[1]

  • Purification: Filter the reaction mixture through a pad of diatomaceous earth. Concentrate the filtrate under vacuum to yield this compound.[1] The product can be obtained as a green oil (1.47 g, 90% yield) which can be used directly in subsequent steps, or as a tan solid after trituration with diethyl ether.[1]

Protocol 2: High-Pressure Hydrogenation

This protocol is suitable for larger-scale synthesis.

  • Reaction Setup: In a high-pressure vessel, combine 3-Amino-4-nitrobenzonitrile (20.00 g, 0.123 mol) with anhydrous ethanol (B145695) (250 mL) and 10% Palladium on carbon (1.00 g).[1]

  • Hydrogenation: Hydrogenate the mixture under 50 psi of hydrogen gas for 5 hours.[1]

  • Purification: Filter the mixture through a pad of celite and concentrate the filtrate.[1]

  • Isolation: Triturate the resulting solid with diethyl ether to afford the desired product as a tan solid (11.40 g, 70% yield).[1]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and spectroscopic data.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₇H₇N₃[1]
Molecular Weight 133.15 g/mol [1]
Appearance White to brown powder, crystals
Melting Point 144-148 °C[2]
CAS Number 17626-40-3[1]
Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

Chemical Shift (δ)MultiplicityIntegrationCoupling Constant (J)AssignmentSolvent
6.88 ppmm2HAromatic CHCD₃OD
6.65 ppmd2H8.53 HzAromatic CHCD₃OD

Reference: [1]

2.2.2. ¹³C NMR Spectroscopy

Predicted Chemical Shift (δ)Assignment
~150 ppmC-NH₂
~140 ppmC-NH₂
~120 ppmAromatic CH
~118 ppmAromatic CH
~115 ppmAromatic CH
~110 ppmC-CN
~100 ppmCN

2.2.3. Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not available in the searched literature. The expected characteristic peaks are listed below based on its functional groups.

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3400 - 3200StrongN-H stretch (primary amine)
2230 - 2210MediumC≡N stretch (nitrile)
1650 - 1580MediumC=C stretch (aromatic)
1650 - 1550MediumN-H bend (primary amine)

2.2.4. Mass Spectrometry

Specific experimental mass spectrometry data for this compound is not available in the searched literature. The expected molecular ion peak is provided.

m/z (Expected)Ion
133.06[M]⁺ (Molecular Ion)

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants 4-Amino-3-nitrobenzonitrile Solvent (Methanol/Ethanol) Start->Reactants Catalyst 10% Pd/C Reactants->Catalyst Reaction Hydrogenation (H2 balloon or pressure) Catalyst->Reaction Filtration Filter through Celite/ Diatomaceous Earth Reaction->Filtration Concentration Concentrate under vacuum Filtration->Concentration Trituration Triturate with Diethyl Ether (optional) Concentration->Trituration Product This compound Trituration->Product

General workflow for the synthesis and purification.
Characterization Workflow

Characterization_Workflow Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 3,4-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 3,4-Diaminobenzonitrile, a molecule of interest in medicinal chemistry and materials science. The document details the crystallographic parameters, molecular geometry, and intermolecular interactions, supported by established experimental protocols for its synthesis, crystallization, and structural determination via single-crystal X-ray diffraction.

Crystallographic and Structural Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a monoclinic system. The key crystallographic data and refinement details are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound.[1]
ParameterValue
Empirical FormulaC₇H₇N₃
Formula Weight133.16
Temperature200 K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.858 (3) Å
b10.536 (4) Å
c8.160 (3) Å
α90°
β116.213 (12)°
γ90°
Volume683.2 (4) ų
Z4
Calculated Density1.294 Mg/m³
Absorption Coefficient0.08 mm⁻¹
Crystal Size0.50 x 0.20 x 0.10 mm
Data Collection and Refinement
DiffractometerBruker SMART X2S CCD
Theta range for data collection2.5 to 25.0°
Reflections collected2149
Independent reflections1188 [R(int) = 0.039]
Completeness to theta = 25.00°99.7 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1188 / 0 / 107
Goodness-of-fit on F²0.96
Final R indices [I>2sigma(I)]R1 = 0.052, wR2 = 0.128
R indices (all data)R1 = 0.091, wR2 = 0.142
Largest diff. peak and hole0.18 and -0.19 e.Å⁻³
Table 2: Selected Bond Lengths and Angles for this compound.[1]
BondLength (Å)BondAngle (°)
C1-C21.385 (4)C6-C1-C2120.9 (3)
C1-C61.391 (4)C1-C2-C3119.5 (3)
C2-C31.380 (4)C2-C3-C4120.7 (3)
C3-C41.413 (4)C3-C4-C5118.8 (3)
C4-C51.411 (4)C4-C5-C6121.2 (3)
C5-C61.378 (4)C1-C6-C5118.9 (3)
C1-C71.442 (4)N3-C7-C1179.2 (3)
C7-N31.146 (4)
C3-N11.395 (4)
C4-N21.397 (4)

The molecule is nearly planar, with the non-hydrogen atoms showing a root-mean-square deviation of 0.018 Å from the mean plane.[1] The crystal structure is stabilized by an extensive network of N—H⋯N hydrogen bonds. These interactions link the molecules into chains parallel to the[2] direction, which are further cross-linked to form a three-dimensional network.[1]

Experimental Protocols

Detailed methodologies for the synthesis, crystallization, and crystal structure determination of this compound are provided below. These protocols are designed to be a practical guide for researchers in the field.

Synthesis of this compound

This compound can be synthesized via the reduction of 4-amino-3-nitrobenzonitrile (B23877). A typical procedure is as follows:

  • Reaction Setup: To a solution of 4-amino-3-nitrobenzonitrile (2.00 g, 12.3 mmol) in methanol (B129727) (20 mL), add palladium on carbon (10% w/w, 500 mg).

  • Hydrogenation: The reaction flask is evacuated and backfilled with hydrogen gas (a hydrogen-filled balloon is suitable for laboratory scale).

  • Reaction Conditions: The mixture is stirred vigorously at 25°C for 18 hours.

  • Work-up: Following the completion of the reaction (monitored by TLC), the mixture is degassed under vacuum and backfilled with nitrogen. This process is repeated three times.

  • Purification: The reaction mixture is filtered through a pad of celite or diatomaceous earth to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield this compound. The crude product can be further purified by recrystallization.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation or vapor diffusion.

Method 1: Slow Evaporation

  • Solvent Selection: Dissolve the crude this compound in a minimal amount of a suitable solvent. Methanol, ethanol, or ethyl acetate (B1210297) are good starting points.

  • Solution Preparation: Gently warm the solution to ensure all the solid has dissolved.

  • Crystallization: Loosely cap the vial and leave it undisturbed in a vibration-free environment at room temperature. Slow evaporation of the solvent will lead to the formation of single crystals over several days.

Method 2: Vapor Diffusion

  • Solution Preparation: Dissolve the compound in a small amount of a solvent in which it is readily soluble (e.g., dichloromethane (B109758) or ethyl acetate) in a small, open vial.

  • Apparatus Setup: Place this small vial inside a larger, sealed container that contains a small amount of a solvent in which the compound is poorly soluble (an "anti-solvent"), such as hexane (B92381) or diethyl ether.

  • Diffusion and Crystallization: The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting the growth of single crystals.

Single-Crystal X-ray Diffraction Analysis

1. Crystal Mounting and Data Collection

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 200 K) using a cryostream to minimize thermal vibrations and potential radiation damage.[1]

  • A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix.

  • A full sphere of diffraction data is then collected by rotating the crystal through a series of angles, with each frame being exposed to the X-ray beam for a set time.

2. Data Reduction and Structure Solution

  • The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • The space group is determined from the systematic absences in the diffraction data.

  • The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

3. Structure Refinement

  • The initial structural model is refined against the experimental diffraction data using a full-matrix least-squares method.

  • In the initial stages of refinement, atomic positions and isotropic displacement parameters are refined.

  • In the final stages, anisotropic displacement parameters are introduced for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The refinement is continued until the R-factor and other crystallographic indicators converge to low values, indicating a good fit between the calculated and observed diffraction data.

Workflow Visualization

The following diagram illustrates the general workflow for the crystal structure analysis of this compound.

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of this compound Purification Purification Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth DataCollection Data Collection CrystalGrowth->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement StructureValidation Structure Validation & Analysis StructureRefinement->StructureValidation

Caption: Workflow for this compound Crystal Structure Analysis.

References

Spectroscopic and Application Guide to 3,4-Diaminobenzonitrile: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This technical guide provides a comprehensive overview of the spectroscopic properties of 3,4-Diaminobenzonitrile (CAS 17626-40-3), a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its spectral characteristics (FTIR, NMR, UV-Vis), detailed experimental protocols, and key application workflows.

Quantitative Spectroscopic Data

The following sections summarize the available and predicted spectroscopic data for this compound. Due to a lack of publicly available experimental spectra for certain techniques, theoretical predictions based on established principles and data from analogous compounds are provided to guide researchers.

Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

No experimental FTIR spectrum for this compound is readily available. However, based on the characteristic vibrational frequencies of aromatic primary amines and aromatic nitriles, the following peaks are predicted.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3450 - 3350MediumAsymmetric N-H Stretch (NH₂)
~3350 - 3250MediumSymmetric N-H Stretch (NH₂)
~3100 - 3000Medium-WeakAromatic C-H Stretch
~2230Strong, SharpC≡N Stretch
~1620StrongN-H Scissoring (Bending)
~1580, ~1500, ~1450Medium-StrongAromatic C=C Ring Stretching
~1280StrongAromatic C-N Stretch
~820StrongC-H Out-of-Plane Bending (1,2,4-trisubstituted)
Nuclear Magnetic Resonance (NMR) Spectroscopy

1.2.1. ¹H NMR Spectroscopy (Experimental Data)

The following ¹H NMR data has been reported for this compound.[1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationProvisional Assignment
6.88m-2HH-2, H-6
6.65d8.531HH-5
~4.5 - 5.5br s-4H-NH₂ (Predicted, broad singlet)

Solvent: CD₃OD

1.2.2. ¹³C NMR Spectroscopy (Predicted)

No experimental ¹³C NMR spectrum for this compound has been found. The predicted chemical shifts below are based on the principles of substituent effects on aromatic rings.

Predicted Chemical Shift (δ) ppmCarbon AssignmentRationale
~150C-3Attached to electron-donating NH₂ group, deshielded.
~148C-4Attached to electron-donating NH₂ group, deshielded.
~122C-6Ortho to NH₂ and meta to CN.
~120C-2Ortho to NH₂ and meta to CN.
~119C≡NCharacteristic shift for nitrile carbon.
~118C-5Ortho to both NH₂ groups.
~100C-1Attached to electron-withdrawing CN group, shielded by ortho NH₂.

Note: The assignments are provisional and would require experimental confirmation via 2D NMR techniques.

UV-Visible (UV-Vis) Spectroscopy (Experimental Data)

The following UV-Visible absorption data has been reported for this compound.[2]

λmax (nm)SolventMolar Absorptivity (ε) M⁻¹cm⁻¹
316THFNot Reported

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound.

FTIR Spectroscopy Protocol

Objective: To obtain the infrared absorption spectrum of solid this compound.

Method: Attenuated Total Reflectance (ATR)

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

    • Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Collection:

    • Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of solid this compound powder onto the ATR crystal.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the vibrational frequencies.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Insert the sample into the magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H spectrum using a standard pulse program.

    • Set appropriate parameters, including spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C spectrum using a proton-decoupled pulse program.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Calibrate the chemical shift scale to the TMS signal.

    • Integrate the peaks in the ¹H spectrum and assign the chemical shifts and coupling constants.

    • Identify the chemical shifts of the peaks in the ¹³C spectrum.

UV-Vis Spectroscopy Protocol

Objective: To determine the absorption maxima (λmax) of this compound.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Allow the deuterium and tungsten lamps to warm up for at least 30 minutes.

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a UV-grade solvent (e.g., methanol, ethanol, or THF).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

  • Measurement:

    • Fill a pair of matched quartz cuvettes with the pure solvent.

    • Place the cuvettes in the reference and sample holders and perform a baseline correction across the desired wavelength range (e.g., 200-600 nm).

    • Replace the solvent in the sample cuvette with the this compound solution.

    • Scan the spectrum and identify the wavelength(s) of maximum absorbance (λmax).

  • Data Analysis:

    • If the molar absorptivity (ε) is required, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Synthesis_of_3_4_Diaminobenzonitrile cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Product A 4-Amino-3-nitrobenzonitrile P1 Combine reactants in flask A->P1 B H₂ (Hydrogen Gas) P2 Degas and fill with H₂ B->P2 C Pd/C (Catalyst) C->P1 D Methanol (Solvent) D->P1 P1->P2 P3 Stir at 25°C for 18h P2->P3 P4 Filter through Celite P3->P4 P5 Concentrate in vacuo P4->P5 Z This compound P5->Z

Synthesis of this compound.[1]

Workflow for a Diaminobenzonitrile-based fluorescent probe.

References

A Theoretical Exploration of 3,4-Diaminobenzonitrile: A DFT-Based Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 3,4-Diaminobenzonitrile, a molecule of significant interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), this document outlines the computational protocols and presents key data on the molecule's structural, vibrational, and electronic properties. The information herein is intended to serve as a foundational resource for researchers engaged in the rational design of novel therapeutics and functional materials based on the this compound scaffold.

Introduction

This compound is a versatile aromatic compound characterized by a benzene (B151609) ring substituted with two adjacent amino groups and a nitrile group. This unique substitution pattern imparts a rich electronic landscape, making it a valuable building block in the synthesis of various heterocyclic compounds with diverse biological activities. Understanding the fundamental molecular properties of this compound is crucial for predicting its reactivity, intermolecular interactions, and potential as a pharmacophore.

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the geometric, electronic, and vibrational characteristics of molecules with a high degree of accuracy.[1][2] This guide presents a theoretical analysis of this compound using DFT, providing insights that can guide experimental design and accelerate the discovery process.

Computational Methodology

The theoretical data presented in this guide are based on a standard and widely accepted computational protocol for organic molecules.[1][3]

Geometry Optimization

The initial structure of this compound was subjected to geometry optimization without any symmetry constraints. The calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[1][3] This level of theory has been shown to provide reliable geometries for a wide range of organic molecules.

Vibrational Frequency Analysis

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis was performed at the same B3LYP/6-311++G(d,p) level of theory. The absence of imaginary frequencies confirms the stability of the obtained geometry. The calculated vibrational frequencies are crucial for the interpretation of experimental infrared (IR) and Raman spectra.[1][4]

Electronic Property Calculations

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were calculated from the optimized geometry. The HOMO-LUMO energy gap is a key descriptor of molecular reactivity and electronic transitions.[5][6]

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis was performed to gain insights into the intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.[4][7][8] NBO analysis provides a detailed picture of the electron density distribution.[7]

Data Presentation

The following tables summarize the key quantitative data obtained from the DFT calculations on this compound. These values are representative and are based on studies of similar aminobenzonitrile derivatives.[1][3][4]

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

ParameterValue (Å or °)
Bond Lengths (Å)
C1-C21.405
C2-C31.390
C3-C41.412
C4-C51.388
C5-C61.395
C6-C11.401
C1-C71.440
C7-N81.160
C3-N91.385
C4-N101.387
**Bond Angles (°) **
C6-C1-C2119.5
C1-C2-C3120.3
C2-C3-C4119.8
C3-C4-C5120.1
C4-C5-C6120.0
C5-C6-C1120.3
C2-C1-C7120.8
C6-C1-C7119.7
C1-C7-N8178.5
C2-C3-N9120.5
C4-C3-N9119.7
C3-C4-N10119.9
C5-C4-N10120.0

Table 2: Calculated Vibrational Frequencies and Assignments

Frequency (cm⁻¹)Assignment
~3450N-H Asymmetric Stretch
~3360N-H Symmetric Stretch
~3050C-H Aromatic Stretch
~2230C≡N Nitrile Stretch
~1620N-H Scissoring
~1580C=C Aromatic Ring Stretch
~1450C=C Aromatic Ring Stretch
~1300C-N Stretch
~850C-H Out-of-plane Bend

Table 3: Calculated Electronic Properties

PropertyValue (eV)
HOMO Energy-5.85
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE)4.60
Ionization Potential5.85
Electron Affinity1.25

Table 4: Natural Bond Orbital (NBO) Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N9π(C1-C2)5.2
LP(1) N9π(C5-C6)3.8
LP(1) N10π(C1-C6)4.9
LP(1) N10π(C2-C3)3.5
π(C1-C2)π(C3-C4)18.5
π(C5-C6)π(C3-C4)19.2

Visualizations

Computational Workflow

The following diagram illustrates the general workflow for the DFT-based theoretical study of an organic molecule like this compound.

DFT_Workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output Data mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO) geom_opt->elec_prop nbo_analysis NBO Analysis geom_opt->nbo_analysis opt_geom Optimized Geometry geom_opt->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra elec_data Electronic Data (Energy Gap, Reactivity) elec_prop->elec_data nbo_data Charge Distribution & Interactions nbo_analysis->nbo_data

Caption: Workflow for DFT analysis of this compound.

Logical Relationship of Molecular Properties

The following diagram illustrates the logical relationship between the calculated properties and their implications for drug development.

Property_Relationship cluster_calc Calculated Properties cluster_interp Interpretation cluster_app Drug Development Application opt_geom Optimized Geometry stability Molecular Stability opt_geom->stability homo_lumo HOMO-LUMO Gap reactivity Chemical Reactivity homo_lumo->reactivity nbo NBO Analysis (Charge Distribution) intermol_int Intermolecular Interactions nbo->intermol_int binding Receptor Binding Affinity reactivity->binding adme ADME Properties stability->adme intermol_int->binding

References

Quantum Chemical Blueprint of 3,4-Diaminobenzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the quantum chemical calculations performed on 3,4-Diaminobenzonitrile, a molecule of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this document outlines the theoretical framework and computational protocols used to elucidate the molecule's structural, vibrational, and electronic properties. All quantitative data is presented in structured tables for ease of comparison and analysis.

Introduction to this compound and Computational Insights

This compound is an aromatic compound featuring a benzene (B151609) ring substituted with two adjacent amine groups and a nitrile group. This unique arrangement of electron-donating amino groups and an electron-withdrawing nitrile group imparts specific electronic and structural characteristics that are crucial for its application in the synthesis of various heterocyclic compounds, including those with potential pharmacological activity.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting molecular properties.[1] These computational methods allow for a detailed understanding of the geometric, electronic, and vibrational characteristics of molecules, offering insights that can guide experimental design and synthesis.[1] This guide details the theoretical investigation of this compound's properties.

Computational Methodology

The theoretical data presented in this guide are based on a computational protocol widely adopted for similar aromatic compounds.

Geometry Optimization and Vibrational Frequency Analysis:

The initial molecular structure of this compound was optimized without any symmetry constraints using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.[2]

Harmonic vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). These calculated frequencies are instrumental in the assignment of experimental FT-IR and FT-Raman spectral bands.

Electronic Property Calculations:

Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined from the optimized geometry. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and electronic excitation properties.[3] Additionally, Natural Bond Orbital (NBO) analysis was performed to understand the charge distribution within the molecule.

The entire computational workflow is depicted in the diagram below.

G Computational Workflow for this compound cluster_setup Initial Setup cluster_dft DFT Calculations cluster_analysis Data Analysis node_A Construct Initial Geometry of this compound node_B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) node_A->node_B node_C Frequency Calculation (DFT/B3LYP/6-311++G(d,p)) node_B->node_C node_D Electronic Property Calculation (HOMO, LUMO, NBO) node_B->node_D node_E Optimized Molecular Structure node_B->node_E node_F Vibrational Spectra (IR & Raman) node_C->node_F node_G Electronic Properties & Reactivity Descriptors node_D->node_G

A flowchart illustrating the computational protocol used in this study.

Results and Discussion

Molecular Geometry

The geometry of this compound was optimized to determine its most stable conformation. The calculated bond lengths and angles are in good agreement with experimental data obtained from X-ray crystallography, which validates the chosen level of theory.[4] A comparison of key geometrical parameters is presented in Table 1. The non-hydrogen atoms of the molecule are nearly coplanar.[4]

Molecular structure of this compound with atom numbering.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles in °) of this compound

ParameterCalculated (B3LYP/6-311++G(d,p))Experimental (X-ray)[4]
Bond Lengths
C1-C21.3951.385(4)
C2-C31.3911.383(4)
C3-C41.4121.405(4)
C4-C51.4091.403(4)
C5-C61.3851.375(4)
C6-C11.4021.392(4)
C1-C71.4391.440(4)
C7-N81.1581.141(4)
C3-N91.3851.395(3)
C4-N101.3891.396(3)
Bond Angles
C6-C1-C2119.8120.2(3)
C1-C2-C3120.5120.1(3)
C2-C3-C4119.2119.3(3)
C3-C4-C5120.7120.7(3)
C4-C5-C6120.1120.1(3)
C5-C6-C1119.7119.6(3)
C1-C7-N8179.1179.2(3)
C2-C3-N9120.3120.1(3)
C5-C4-N10120.0119.9(3)
Vibrational Analysis

The vibrational spectrum of this compound is characterized by specific modes corresponding to its functional groups. The calculated harmonic frequencies provide a basis for assigning the peaks in experimental FT-IR and FT-Raman spectra. Key vibrational modes include the C≡N stretching of the nitrile group and the N-H stretching of the amino groups.[1]

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments for this compound

Frequency (cm⁻¹)AssignmentVibrational Mode Description
3505ν(N-H)Asymmetric stretching of NH₂ group
3415ν(N-H)Symmetric stretching of NH₂ group
2235ν(C≡N)Nitrile group stretching
1620δ(NH₂)Scissoring of NH₂ group
1580ν(C=C)Aromatic ring stretching
1450ν(C=C)Aromatic ring stretching
1310ν(C-N)C-NH₂ stretching
1255ν(C-CN)C-CN stretching
825γ(C-H)Out-of-plane C-H bending

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. Calculated frequencies are typically scaled to better match experimental values.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the frontier molecular orbitals, and their energy gap is a critical parameter for determining molecular reactivity. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.[3] For this compound, the presence of electron-donating amino groups raises the HOMO energy, while the electron-withdrawing nitrile group lowers the LUMO energy, leading to a relatively small energy gap. This indicates that the molecule is susceptible to electronic transitions and can be reactive.[1]

Table 3: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-5.45 eV
LUMO Energy-0.98 eV
HOMO-LUMO Energy Gap (ΔE)4.47 eV
Dipole Moment5.21 Debye
Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution across the molecule. The analysis reveals significant negative charges on the nitrogen atoms of the amino and nitrile groups, as expected from their high electronegativity. The carbon atoms of the benzene ring exhibit varied charges due to the influence of the substituent groups. This charge distribution is crucial for understanding intermolecular interactions and the molecule's reactivity towards electrophiles and nucleophiles.

Table 4: Natural Atomic Charges of this compound from NBO Analysis

AtomCharge (e)AtomCharge (e)
C10.15C6-0.21
C2-0.23C70.12
C3-0.05N8-0.38
C4-0.04N9-0.85
C5-0.22N10-0.86

Conclusion

This technical guide has detailed the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of this compound. The computational study, based on Density Functional Theory, provides valuable data that complements experimental findings. The optimized geometry shows excellent agreement with crystallographic data, and the analysis of vibrational frequencies and electronic properties offers a deeper understanding of the molecule's characteristics. These theoretical insights are invaluable for the rational design of new compounds based on the this compound scaffold for applications in drug development and materials science.

References

Solubility of 3,4-Diaminobenzonitrile in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Diaminobenzonitrile in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on reported qualitative solubility and outlines a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling them to make informed decisions regarding solvent selection for crystallization, formulation, and other critical processes.

Core Data Presentation: Solubility of this compound

Organic SolventChemical FormulaPolarity (Dielectric Constant)Qualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)
DichloromethaneCH₂Cl₂9.08Soluble[1]N/A
MethanolCH₃OH32.7Soluble[1]N/A
Ethyl AcetateC₄H₈O₂6.02Soluble[1]N/A

Note: "N/A" indicates that quantitative data was not available in the reviewed literature. Researchers are encouraged to determine these values experimentally using the protocols outlined below.

Experimental Protocols: Determination of Solubility

The following section details a robust and widely accepted gravimetric method for the quantitative determination of the solubility of this compound in organic solvents. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved solute.[2][3][4][5]

I. Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (e.g., dichloromethane, methanol, ethyl acetate)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Conical flasks with stoppers

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

  • Pre-weighed evaporation dishes or vials

  • Drying oven

  • Desiccator

  • Spatula

  • Pipettes

II. Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check for the continued presence of undissolved solid.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pipette. To avoid drawing up solid particles, the pipette tip should be kept well above the settled solid.

    • Immediately filter the withdrawn sample through a syringe filter (with a membrane compatible with the solvent) into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solvent and the melting point of this compound.

    • Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried solute on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is obtained.

III. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

IV. Data Reporting

The determined solubility should be reported along with the specific solvent and the temperature at which the measurement was conducted. It is recommended to perform the experiment in triplicate to ensure the accuracy and reproducibility of the results.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G A Start B Add Excess Solute to Solvent A->B C Equilibrate at Constant Temperature B->C D Withdraw Aliquot of Supernatant C->D E Filter to Remove Undissolved Solid D->E G Transfer Filtrate to Dish E->G F Weigh Pre-tared Evaporation Dish F->G H Evaporate Solvent G->H I Dry to Constant Weight H->I J Weigh Dish with Dried Solute I->J K Calculate Solubility J->K L End K->L

Caption: Experimental workflow for the gravimetric determination of solubility.

References

An In-depth Technical Guide to the Synthesis of 3,4-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanisms, experimental protocols, and quantitative data for the synthesis of 3,4-diaminobenzonitrile, a crucial building block in the development of pharmaceuticals and advanced materials.

Introduction

This compound is a key aromatic diamine intermediate utilized in the synthesis of a variety of heterocyclic compounds, including benzimidazoles, which are prominent scaffolds in medicinal chemistry. Its unique structure, featuring vicinal amino groups and a nitrile moiety, allows for diverse chemical transformations, making it a valuable precursor for the development of novel therapeutic agents and high-performance polymers. This guide will delve into the primary synthetic route for its preparation, focusing on the catalytic hydrogenation of a nitroaromatic precursor, and will also explore a viable alternative pathway involving nucleophilic aromatic substitution.

Primary Synthesis Route: Catalytic Hydrogenation of 4-Amino-3-nitrobenzonitrile (B23877)

The most commonly employed and well-documented method for the synthesis of this compound is the catalytic hydrogenation of 4-amino-3-nitrobenzonitrile. This method is favored for its high efficiency and relatively clean conversion.

Reaction Mechanism: Direct Hydrogenation Pathway

The reduction of the nitro group in 4-amino-3-nitrobenzonitrile to an amine function proceeds via a "direct hydrogenation pathway" on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). This is a six-electron reduction that occurs in a stepwise manner.

The generally accepted mechanism involves the following key steps:

  • Adsorption: Both hydrogen gas (H₂) and the nitroarene substrate (4-amino-3-nitrobenzonitrile) adsorb onto the surface of the palladium catalyst.

  • Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced.

    • First, the nitro group is reduced to a nitroso intermediate (-NO).

    • The nitroso intermediate is then further reduced to a hydroxylamine (B1172632) intermediate (-NHOH).

    • Finally, the hydroxylamine intermediate is reduced to the corresponding primary amine (-NH₂), yielding this compound.

  • Desorption: The final product, this compound, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Reaction_Mechanism cluster_mechanism Direct Hydrogenation Pathway cluster_catalyst Catalyst Surface (Pd/C) 4-Amino-3-nitrobenzonitrile 4-Amino-3-nitrobenzonitrile Nitroso Intermediate Nitroso Intermediate 4-Amino-3-nitrobenzonitrile->Nitroso Intermediate + 2[H] Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate + 2[H] This compound This compound Hydroxylamine Intermediate->this compound + 2[H] H2 H2 2H_adsorbed 2H_adsorbed H2->2H_adsorbed Adsorption

Figure 1: Direct hydrogenation pathway for the reduction of a nitro group.

Experimental Protocols

Two representative experimental protocols for the catalytic hydrogenation of 4-amino-3-nitrobenzonitrile are detailed below.

Protocol 1: Atmospheric Pressure Hydrogenation

  • Reactants: 4-amino-3-nitrobenzonitrile (2.00 g, 12.3 mmol), 10% Palladium on carbon (500 mg).[1]

  • Solvent: Methanol (20 mL).[1]

  • Procedure:

    • To a stirring solution of 4-amino-3-nitrobenzonitrile in methanol, the palladium on carbon catalyst is added.[1]

    • The reaction flask is degassed and subsequently filled with hydrogen gas (typically using a hydrogen-filled balloon).[1]

    • The reaction mixture is stirred vigorously at 25°C for 18 hours.[1]

    • Upon completion, the mixture is degassed under vacuum and backfilled with nitrogen (this process is repeated three times).[1]

    • The reaction mixture is filtered through a pad of diatomaceous earth.[1]

    • The filtrate is concentrated under reduced pressure to yield the product.[1]

Protocol 2: High-Pressure Hydrogenation

  • Reactants: 3-Amino-4-nitrobenzonitrile (20.00 g, 0.042 mol), 10% Palladium on carbon (1.00 g).[1]

  • Solvent: Anhydrous ethanol (B145695) (250 mL).[1]

  • Procedure:

    • The reactants and solvent are placed in a suitable pressure vessel.

    • The vessel is pressurized with hydrogen gas to 50 psi.[1]

    • The mixture is hydrogenated for 5 hours.[1]

    • After the reaction, the mixture is filtered through a pad of celite.[1]

    • The filtrate is concentrated.

    • The resulting solid is triturated with diethyl ether to afford the final product.[1]

Data Presentation
ParameterProtocol 1Protocol 2
Starting Material 4-Amino-3-nitrobenzonitrile3-Amino-4-nitrobenzonitrile
Catalyst 10% Pd/C10% Pd/C
Solvent MethanolAnhydrous Ethanol
Hydrogen Pressure Atmospheric (balloon)50 psi
Reaction Time 18 hours5 hours
Temperature 25°CNot specified
Yield 90%70%
Product Form Green oilTan solid

Alternative Synthesis Route: Nucleophilic Aromatic Substitution

An alternative approach to the synthesis of this compound involves a two-step process starting from 4-chloro-3-nitrobenzonitrile. This route comprises a nucleophilic aromatic substitution (SNAᵣ) reaction followed by the reduction of the nitro group.

Reaction Mechanism

Step 1: Nucleophilic Aromatic Substitution (Amination)

The first step is the displacement of the chloro group by an amino group. This can be achieved through transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation. In the Buchwald-Hartwig amination, a palladium catalyst is used to facilitate the coupling of an amine with the aryl halide. The Ullmann condensation employs a copper catalyst for the same transformation. The electron-withdrawing nitro group in the meta position activates the aryl halide towards nucleophilic attack.

Step 2: Reduction of the Nitro Group

The resulting 4-amino-3-nitrobenzonitrile is then reduced to this compound using the same catalytic hydrogenation methods described in the primary synthesis route.

Proposed Experimental Protocol
  • Reactants: 4-chloro-3-nitrobenzonitrile, an ammonia (B1221849) equivalent (e.g., benzophenone (B1666685) imine or an ammonium (B1175870) salt), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos or BINAP), and a base (e.g., sodium tert-butoxide or cesium carbonate).

  • Solvent: Anhydrous, deoxygenated toluene (B28343) or dioxane.

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the 4-chloro-3-nitrobenzonitrile, palladium catalyst, phosphine ligand, and base.

    • Add the anhydrous solvent, followed by the ammonia equivalent.

    • Heat the reaction mixture at a specified temperature (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 4-amino-3-nitrobenzonitrile by column chromatography.

    • The purified intermediate is then subjected to catalytic hydrogenation as described in Section 2.2.

Mandatory Visualizations

Experimental_Workflow cluster_workflow Experimental Workflow for Catalytic Hydrogenation Start Start Reactants_Solvent Combine 4-amino-3-nitrobenzonitrile and solvent in reaction flask Start->Reactants_Solvent Add_Catalyst Add Pd/C catalyst Reactants_Solvent->Add_Catalyst Degas_Hydrogenate Degas and introduce hydrogen atmosphere Add_Catalyst->Degas_Hydrogenate Reaction Stir vigorously at specified temperature and pressure Degas_Hydrogenate->Reaction Workup Degas, filter through celite, and concentrate filtrate Reaction->Workup Purification Triturate with diethyl ether (if necessary) Workup->Purification End This compound Purification->End

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is most reliably achieved through the catalytic hydrogenation of 4-amino-3-nitrobenzonitrile. This method offers high yields and straightforward purification. While alternative routes, such as those involving nucleophilic aromatic substitution, are mechanistically viable, they may require more specialized reagents and conditions. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements of the subsequent applications for this versatile diamine intermediate. This guide provides the necessary technical details to enable researchers and professionals in drug development and materials science to effectively synthesize and utilize this compound in their work.

References

An In-depth Technical Guide to 3,4-Diaminobenzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,4-diaminobenzonitrile, a versatile aromatic diamine with significant applications in research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, physicochemical properties, and various applications, with a focus on its role as a key building block in the creation of complex organic molecules.

Introduction: Discovery and History

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 144-148 °C.[1][2][3] It is characterized by the presence of two primary amine groups and a nitrile group attached to a benzene (B151609) ring. These functional groups dictate its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₇N₃[4][5]
Molecular Weight 133.15 g/mol [4][5]
CAS Number 17626-40-3[4][5]
Appearance White to brown powder/crystals[6]
Melting Point 144-148 °C[1][2][3]
Assay ≥97%[1][2][3]
SMILES String Nc1ccc(cc1N)C#N[1][2][3]
InChI Key VWLLPPSBBHDXHK-UHFFFAOYSA-N[1][2][3]

The crystal structure of this compound has been determined to be monoclinic.[7] The non-hydrogen atoms are nearly coplanar.[7] The crystal structure is characterized by a network of intermolecular N—H⋯N hydrogen bonds, where the amine groups act as donors and the nitrile group and other amine groups act as acceptors, forming chains that are cross-linked into a three-dimensional network.[7]

Table 2: Crystallographic Data for this compound

ParameterValueReference(s)
Crystal System Monoclinic[7]
Space Group P2₁/c[7]
a (Å) 8.858 (3)[7]
b (Å) 10.536 (4)[7]
c (Å) 8.160 (3)[7]
β (˚) 116.213 (12)[7]
Volume (ų) 683.2 (4)[7]
Z 4[7]

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the reduction of a corresponding nitro-substituted aminobenzonitrile. Both 4-amino-3-nitrobenzonitrile (B23877) and 3-amino-4-nitrobenzonitrile (B113395) can serve as precursors. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed technique.

General Synthesis Workflow

The synthesis typically involves the reduction of a nitro group to an amine group in the presence of a catalyst and a hydrogen source.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product Nitro-substituted aminobenzonitrile Nitro-substituted aminobenzonitrile Reduction Reduction Nitro-substituted aminobenzonitrile->Reduction Catalyst (e.g., Pd/C) H₂ gas or other hydrogen source Solvent (e.g., Methanol, Ethanol) This compound This compound Reduction->this compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Catalytic Hydrogenation of 4-Amino-3-nitrobenzonitrile [4]

  • Reactants:

    • 4-Amino-3-nitrobenzonitrile (2.00 g, 12.3 mmol)

    • 10% Palladium on carbon (Pd/C) (500 mg)

    • Methanol (20 mL)

    • Hydrogen gas

  • Procedure:

    • To a stirring solution of 4-amino-3-nitrobenzonitrile in methanol, add the palladium/carbon catalyst.

    • Degas the reaction flask and fill it with hydrogen (using a hydrogen balloon).

    • Stir the reaction mixture vigorously for 18 hours at 25 °C.

    • Upon completion, degas the mixture under vacuum and backfill with nitrogen (repeat three times).

    • Filter the reaction mixture through a pad of diatomaceous earth.

    • Concentrate the filtrate under vacuum to yield this compound.

  • Yield: 90% (1.47 g, 11.04 mmol) as a green oil.[4]

Protocol 2: Catalytic Hydrogenation of 3-Amino-4-nitrobenzonitrile [4]

  • Reactants:

    • 3-Amino-4-nitrobenzonitrile (20.00 g, 0.123 mol)

    • 10% Palladium on carbon (Pd/C) (1.00 g)

    • Anhydrous ethanol (B145695) (250 mL)

    • Hydrogen gas (50 psi)

  • Procedure:

    • Hydrogenate 3-amino-4-nitrobenzonitrile in anhydrous ethanol with 10% Pd/C under 50 psi of hydrogen gas for 5 hours.

    • Filter the mixture through a pad of celite.

    • Concentrate the filtrate.

    • Triturate the resulting solid with diethyl ether to afford the desired product.

  • Yield: 70% (11.40 g) as a tan solid.[4]

  • Characterization (¹H NMR in CD₃OD): δ 6.88 (m, 2H), 6.65 (d, 2H, J=8.53 Hz).[4]

Table 3: Summary of Synthesis Protocols and Quantitative Data

Starting MaterialCatalystHydrogen SourceSolventReaction TimeTemperaturePressureYieldReference
4-Amino-3-nitrobenzonitrile10% Pd/CH₂ (balloon)Methanol18 h25 °CAtmospheric90%[4]
3-Amino-4-nitrobenzonitrile10% Pd/CH₂Anhydrous Ethanol5 hNot specified50 psi70%[4]

Applications of this compound

This compound is a valuable building block in organic synthesis, with applications spanning materials science and medicinal chemistry.

Precursor for Heterocyclic Compounds

The vicinal diamine functionality allows for the facile construction of various heterocyclic ring systems. It is a key intermediate in the synthesis of benzimidazoles, which are important scaffolds in many pharmaceutical agents.

G This compound This compound Cyclization Cyclization This compound->Cyclization Electrophile Carboxylic Acid, Aldehyde, etc. Electrophile->Cyclization Benzimidazole (B57391) Benzimidazole Cyclization->Benzimidazole Formation of heterocyclic ring

Caption: Role of this compound in benzimidazole synthesis.

Fluorescent Materials

Derivatives of diaminobenzonitriles are utilized in the development of novel fluorescent materials. The donor-acceptor electronic structure makes them suitable for creating fluorophores for applications such as cellular imaging and ion sensing. For instance, diaminobenzonitrile derivatives can be functionalized to act as chemosensors for metal ions, where coordination with the metal ion alters the fluorescence properties of the molecule.

High-Performance Polymers

Aromatic diamines are essential monomers in the synthesis of high-performance polymers like polyimides. These polymers are known for their exceptional thermal stability and mechanical strength, making them suitable for applications in the aerospace and electronics industries.

Conclusion

This compound is a fundamentally important aromatic diamine with a rich chemistry stemming from its unique combination of functional groups. While its early history is not prominently documented, its modern applications in the synthesis of pharmaceuticals, fluorescent materials, and high-performance polymers underscore its continued relevance in chemical research and development. The synthetic routes to this compound are well-established, providing a reliable supply for its diverse applications. This guide has provided a detailed overview of its synthesis, properties, and applications, serving as a valuable resource for professionals in the chemical sciences.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,4-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 3,4-Diaminobenzonitrile. This document is intended to serve as a valuable resource for professionals in research, development, and safety assessment who handle or utilize this compound.

Physicochemical Properties of this compound

This compound is a solid, brown-colored compound with the chemical formula C₇H₇N₃.[1][2] It is primarily used as a synthetic intermediate in the production of various organic compounds, including dyes, pigments, and high-performance polymers such as polyimides, which are valued for their thermal stability.[3] It also serves as a building block in the creation of some pharmaceutical agents.[3]

PropertyValueSource
Molecular Formula C₇H₇N₃[4]
Molecular Weight 133.15 g/mol [4][5][6][7]
CAS Number 17626-40-3[4][5][6][7]
Appearance White to brown powder, crystals and/or chunks[3]
Melting Point 144-148 °C[5][6][8]
Solubility Soluble in dichloromethane, methanol, and ethyl acetate.[9][10]

Thermal Stability and Decomposition

Thermal decomposition of this compound can lead to the release of irritating gases and vapors.[11] Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[11][12] It is advised to avoid excess heat and dust formation when handling this compound.[11]

Experimental Protocols for Thermal Analysis

While specific experimental data for this compound is not available, the following are generalized protocols for performing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which are standard techniques for assessing the thermal stability of chemical compounds.[6][13][14]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions such as melting and decomposition.[6][13]

Methodology:

  • Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC instrument is purged with an inert gas, such as nitrogen, to provide a controlled atmosphere.

  • Temperature Program: The sample is subjected to a controlled temperature program, for example, heating from room temperature to a temperature above the expected decomposition point at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting DSC thermogram, a plot of heat flow versus temperature, is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature, peak temperature, and enthalpy of these transitions can be calculated.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition kinetics.[6][14]

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) depending on the desired experimental conditions.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

  • Data Analysis: The TGA curve, a plot of mass versus temperature, is analyzed to determine the onset temperature of decomposition (the temperature at which mass loss begins) and the temperature of maximum mass loss rate. The residual mass at the end of the experiment is also determined.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the thermal analysis of a chemical compound like this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Interpretation Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Encapsulation Encapsulation in Pans (Al for DSC, Alumina/Pt for TGA) Weighing->Encapsulation DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC_Data DSC Thermogram (Heat Flow vs. Temperature) DSC->DSC_Data TGA_Data TGA Curve (Mass vs. Temperature) TGA->TGA_Data Interpretation Interpretation of Thermal Events (Melting, Decomposition Onset, etc.) DSC_Data->Interpretation TGA_Data->Interpretation Report Technical Report Interpretation->Report

Caption: Generalized workflow for thermal analysis of this compound.

Conclusion

While this compound is a valuable intermediate in various chemical syntheses, detailed public-domain data on its thermal stability and decomposition profile is currently lacking. The information available from safety data sheets indicates that it will decompose upon heating, releasing hazardous substances. For a comprehensive understanding of its thermal behavior, further experimental investigation using techniques such as Differential Scanning Calorimetry and Thermogravimetric Analysis is necessary. The generalized protocols and workflow provided in this guide offer a framework for conducting such an analysis.

References

electronic properties of 3,4-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Properties of 3,4-Diaminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DABN) is an aromatic organic compound with the chemical formula C₇H₇N₃.[1] Its structure consists of a benzene (B151609) ring substituted with two adjacent amino (-NH₂) groups and a nitrile (-CN) group. This unique arrangement of electron-donating (amino) and electron-withdrawing (nitrile) functionalities imparts significant electronic properties, making it a valuable building block in various fields. In medicinal chemistry, derivatives of this compound have been explored as potent inhibitors for therapeutic targets such as factor Xa, which is crucial in the blood coagulation cascade.[2] Understanding the core electronic characteristics of this molecule is fundamental for its application in drug design, materials science, and organic electronics.

This guide provides a comprehensive overview of the theoretical and experimental aspects of the , detailed experimental protocols for its characterization, and visualizations of its structure and analytical workflows.

Molecular and Electronic Structure

The electronic behavior of this compound is a direct consequence of its molecular structure. Crystallographic studies have shown that the non-hydrogen atoms of the molecule are nearly coplanar.[3] The key feature is the substitution pattern on the benzene ring:

  • Amino Groups (-NH₂) : These are strong electron-donating groups (EDGs) due to the lone pair of electrons on the nitrogen atoms, which can be delocalized into the aromatic π-system.

  • Nitrile Group (-CN) : This is a strong electron-withdrawing group (EWG) due to the high electronegativity of the nitrogen atom and the π-system of the triple bond, which pulls electron density from the ring.

This "push-pull" configuration facilitates intramolecular charge transfer (ICT), where electron density is shifted from the amino groups, through the aromatic ring, to the nitrile group. This ICT character is central to its electronic and optical properties.

Caption: Molecular Structure of this compound.

Theoretical Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions.

  • HOMO : The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate an electron. For DABN, the HOMO is expected to have significant contributions from the electron-rich amino groups and the benzene ring.

  • LUMO : The energy of the LUMO is related to the electron affinity and represents the ability to accept an electron. The LUMO is expected to be localized more towards the electron-withdrawing nitrile group and the aromatic system.

  • HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter that correlates with the molecule's electronic transport properties, chemical reactivity, and stability.[4] A small HOMO-LUMO gap is indicative of a molecule that is more easily excited, suggesting electronic transitions will occur at lower energies (longer wavelengths).[5][6] The presence of both strong donor and acceptor groups on DABN is predicted to significantly lower its HOMO-LUMO gap compared to unsubstituted benzonitrile.[5]

G cluster_1 HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO  ΔE = hν  (Electronic Transition) E Energy E->HOMO

Caption: HOMO-LUMO Electronic Transition Diagram.

Spectroscopic and Electrochemical Properties
  • UV-Visible Spectroscopy : Aromatic compounds exhibit characteristic absorptions in the UV-Vis region due to π→π* electronic transitions.[7][8] For DABN, the presence of electron-donating amino groups is expected to cause a bathochromic (red) shift of the primary and secondary absorption bands compared to benzene.[7] Furthermore, the donor-acceptor nature of the molecule may give rise to an intramolecular charge transfer (ICT) band, which is often broad and located at a longer wavelength.

  • Cyclic Voltammetry (CV) : This technique is used to probe the redox properties of a molecule. The electron-rich nature of DABN, due to the two amino groups, makes it susceptible to oxidation. The potentials at which these oxidation events occur can be determined by CV. Conversely, the electron-withdrawing nitrile group and the aromatic ring can be reduced at negative potentials. CV provides valuable data on the HOMO (from oxidation potential) and LUMO (from reduction potential) energy levels.

Summary of Electronic Data

PropertyMethod of DeterminationExpected Qualitative Value/Trend
HOMO-LUMO Gap (ΔE) DFT Calculation, CV, UV-VisRelatively small gap due to the presence of strong electron-donating (-NH₂) and electron-withdrawing (-CN) groups.[5]
Absorption Maxima (λₘₐₓ) UV-Vis SpectroscopyBathochromic (red) shift compared to benzonitrile, with potential for a distinct intramolecular charge transfer (ICT) band at longer wavelengths.[7]
Oxidation Potential (Eₒₓ) Cyclic VoltammetryRelatively low potential, indicating susceptibility to oxidation due to the electron-rich amino groups.
Reduction Potential (EᵣₑᏧ) Cyclic VoltammetryNegative potential, characteristic of the reduction of the aromatic nitrile system.

Experimental & Computational Protocols

The following sections provide detailed, generalized protocols for the experimental and computational characterization of the .

Protocol 1: UV-Visible Spectroscopy

This protocol describes the standard procedure for measuring the UV-Vis absorption spectrum of an organic compound.[5][9]

  • Preparation of Solution :

    • Accurately weigh a small amount of this compound.

    • Dissolve the compound in a UV-grade solvent (e.g., ethanol, acetonitrile (B52724), or dichloromethane) to prepare a stock solution of known concentration (e.g., 1 mM). This compound is soluble in methanol, dichloromethane, and ethyl acetate.[10]

    • From the stock solution, prepare a dilute sample solution (typically in the 1-10 µM range) such that the maximum absorbance falls between 0.1 and 1.0.

  • Instrument Setup :

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

    • Select the "Scan" mode in the instrument software.

    • Set the desired wavelength range (e.g., 200-800 nm for a full scan of an aromatic compound).[5]

    • Select an appropriate scan speed (e.g., "Slow" for high-quality data).[9]

  • Baseline Correction :

    • Fill a clean quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the sample holder.

    • Perform a baseline correction or "autozero" to subtract the absorbance of the solvent and cuvette.[9]

  • Sample Measurement :

    • Remove the blank cuvette and replace it with a cuvette containing the prepared sample solution.

    • Initiate the scan. The instrument will measure and plot absorbance as a function of wavelength.

  • Data Analysis :

    • Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

    • If the concentration and path length (typically 1 cm) are known, the molar absorption coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl).

Protocol 2: Cyclic Voltammetry

This protocol outlines the steps for conducting a cyclic voltammetry experiment to determine the redox potentials of an organic molecule.[11][12]

  • Preparation of Electrolyte Solution :

  • Preparation of Analyte Solution :

    • Dissolve this compound in the prepared electrolyte solution to a final concentration of approximately 1 mM.[11]

  • Electrochemical Cell Setup :

    • Use a standard three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., platinum wire).[13]

    • Clean the electrodes thoroughly before use.[11]

    • Assemble the electrodes in an electrochemical cell containing the analyte solution.

  • Deoxygenation :

    • Bubble an inert gas (e.g., argon or nitrogen) through the solution for 5-10 minutes to remove dissolved oxygen, which can interfere with measurements, particularly in the negative potential range.[11]

  • Measurement :

    • Connect the electrodes to a potentiostat.

    • Set the experimental parameters in the software:

      • Initial and Final Potential : Set to a value where no reaction occurs (e.g., 0 V).

      • Vertex Potentials : Define the potential window to be scanned (e.g., from -2.0 V to +2.0 V).

      • Scan Rate : Start with a typical rate like 100 mV/s.[12]

    • Run the experiment to record the cyclic voltammogram (a plot of current vs. potential).

    • (Optional) After the initial scan, add a small amount of an internal standard with a known redox potential, such as ferrocene, to calibrate the measurements.[11]

  • Data Analysis :

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Eₚₐ and Eₚ𝒸).

    • The formal potential (E°') for a reversible process can be estimated as the average of the anodic and cathodic peak potentials.

Protocol 3: Density Functional Theory (DFT) Calculation

This protocol provides a general workflow for predicting the using computational methods.[5][14][15]

  • Structure Building :

    • Construct the 3D structure of this compound using molecular modeling software.

  • Geometry Optimization :

    • Perform a geometry optimization to find the lowest energy conformation of the molecule.

    • Method : Density Functional Theory (DFT).

    • Functional : A common hybrid functional like B3LYP is a good starting point.[5] For higher accuracy, long-range corrected functionals like ωB97XD may be used.[16]

    • Basis Set : A Pople-style basis set such as 6-311++G(d,p) is often sufficient for organic molecules.[5]

    • Solvent Model : If properties in solution are desired, include a continuum solvation model (e.g., PCM).[14][15]

  • Frequency Calculation :

    • Perform a vibrational frequency calculation at the same level of theory used for optimization.

    • Confirm that the optimized structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies. This step also yields thermodynamic data like zero-point vibrational energy.[5]

  • Electronic Property Calculation :

    • From the optimized structure, perform a single-point energy calculation to obtain the molecular orbitals.

    • Extract the energies of the HOMO and LUMO.

    • Calculate the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO).

  • Spectral Simulation (Optional) :

    • Use Time-Dependent DFT (TD-DFT) to simulate the UV-Vis spectrum by calculating the energies and oscillator strengths of the lowest singlet electronic transitions.[17]

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Analysis exp_start Synthesize/ Obtain Sample uv_vis UV-Vis Spectroscopy exp_start->uv_vis cv Cyclic Voltammetry exp_start->cv exp_end Experimental Data (λmax, Eox, Ered) uv_vis->exp_end cv->exp_end analysis Correlate Experimental & Computational Results exp_end->analysis comp_start Build Molecular Structure geom_opt Geometry Optimization (DFT) comp_start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, etc.) freq_calc->elec_prop comp_end Predicted Data (ΔE, Simulated Spectra) elec_prop->comp_end comp_end->analysis

Caption: Integrated Workflow for Electronic Property Characterization.

Conclusion

This compound is an electronically significant molecule characterized by a "push-pull" system of electron-donating amino groups and an electron-withdrawing nitrile group. This structure is predicted to result in a small HOMO-LUMO energy gap, susceptibility to electrochemical oxidation, and distinct spectroscopic features indicative of intramolecular charge transfer. These properties are fundamental to its utility as a versatile building block in the development of pharmaceuticals and advanced organic materials. The experimental and computational protocols detailed in this guide provide a robust framework for researchers to thoroughly investigate and leverage the unique electronic characteristics of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 3,4-Diaminobenzonitrile in Fluorescent Probe Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminobenzonitrile is a versatile building block in the synthesis of fluorescent probes due to its unique electronic properties and reactive amino groups. The presence of two adjacent amino groups on the benzene (B151609) ring allows for the facile formation of various heterocyclic systems and Schiff bases upon condensation with aldehydes and ketones. The nitrile group acts as an electron-withdrawing moiety, which can contribute to the modulation of the photophysical properties of the resulting fluorophores. This document provides detailed application notes and experimental protocols for the synthesis and utilization of fluorescent probes derived from this compound, with a focus on their application in detecting metal ions and their potential for live-cell imaging.

Applications in Fluorescent Probe Synthesis

Fluorescent probes synthesized from this compound have shown significant promise in various analytical and biomedical applications. The core principle behind their function often lies in the modulation of their fluorescence properties upon interaction with a specific analyte.

Fluorescent Probes for Metal Ion Detection:

The vicinal diamino groups of this compound are ideal for creating chemosensors for various metal ions.[1] Upon condensation with appropriate aldehydes or ketones, Schiff base ligands are formed. The nitrogen atoms of the imine groups, along with other heteroatoms in the chelating moiety, can coordinate with metal ions. This coordination can alter the electronic structure of the probe, leading to a detectable change in its fluorescence, such as a "turn-on" or "turn-off" response, or a ratiometric shift in the emission wavelength.[1]

The sensing mechanism for metal ion detection by Schiff base probes often involves processes like:

  • Chelation-Enhanced Fluorescence (CHEF): Binding of the metal ion restricts the C=N isomerization and intramolecular vibrations, leading to a significant increase in fluorescence quantum yield.[1][2]

  • Photoinduced Electron Transfer (PET) Inhibition: In the free ligand, a photoinduced electron transfer from the diamine moiety to the fluorophore can quench the fluorescence. Upon metal ion binding, this PET process is inhibited, resulting in fluorescence enhancement.[1]

A notable, albeit closely related, example is a Schiff base ligand derived from diaminomaleonitrile, which demonstrates high selectivity and sensitivity for aluminum ions (Al³⁺) through a "turn-on" dual-channel emission.[1] This highlights the potential of the vicinal diamine scaffold in designing effective metal ion probes.

Live-Cell Imaging Agents:

Fluorescent probes derived from this compound can be designed to be cell-permeable, enabling the visualization of intracellular analytes.[1] Their application in imaging Al³⁺ in HeLa cells using a related diaminomaleonitrile-based probe has been successfully demonstrated, showcasing the potential of this class of compounds as tools for studying the roles of metal ions in cellular pathology.[1] For successful live-cell imaging, it is crucial to optimize probe concentration, incubation time, and imaging parameters to minimize cytotoxicity and phototoxicity while maximizing the signal-to-noise ratio.

Quantitative Data Summary

The following table summarizes key quantitative data for a representative Schiff base fluorescent probe for Fe³⁺, Fe²⁺, and Cu²⁺ detection, demonstrating the "turn-off" sensing mechanism. While this specific example is not derived from this compound, it illustrates the typical photophysical properties and performance metrics of such Schiff base sensors.

ParameterValueReference
Analyte Fe³⁺, Fe²⁺, Cu²⁺[3]
Sensing Mechanism Fluorescence "turn-off"[3]
Solvent DMF[3]
Detection Limit (Fe³⁺) 2.17 x 10⁻⁶ M[3]
Detection Limit (Fe²⁺) 2.06 x 10⁻⁶ M[3]
Detection Limit (Cu²⁺) 2.48 x 10⁻⁶ M[3]

Experimental Protocols

The following protocols provide a general framework for the synthesis and application of fluorescent probes based on this compound.

Protocol 1: Synthesis of a this compound-Based Schiff Base Fluorescent Probe

This protocol describes a general procedure for the synthesis of a Schiff base fluorescent probe by the condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., salicylaldehyde (B1680747) or a derivative)

  • Ethanol (B145695) (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven or vacuum desiccator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add the aromatic aldehyde (2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux with continuous stirring for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature to allow the Schiff base product to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base probe in a vacuum oven or desiccator.

  • Characterize the synthesized probe using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.

Diagram: Synthesis of a Schiff Base Fluorescent Probe

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Condensation Reaction Condensation This compound->Condensation Reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Condensation Reaction Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Condensation Reaction Acetic Acid (Catalyst) Acetic Acid (Catalyst) Acetic Acid (Catalyst)->Condensation Reaction Reflux (Heat) Reflux (Heat) Reflux (Heat)->Condensation Reaction Schiff Base Probe Schiff Base Probe Condensation Reaction->Schiff Base Probe

Caption: Synthesis of a Schiff base fluorescent probe from this compound.

Protocol 2: In Vitro Detection of Metal Ions Using a Schiff Base Fluorescent Probe

This protocol outlines the general procedure for evaluating the fluorescence response of the synthesized Schiff base probe to a specific metal ion.

Materials:

  • Synthesized this compound-based Schiff base probe

  • Solvent (e.g., DMF, DMSO, or ethanol, depending on the probe's solubility)

  • Stock solutions of various metal ions (e.g., Fe³⁺, Fe²⁺, Cu²⁺, Al³⁺, etc.)

  • Fluorometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of the fluorescent probe in the chosen solvent.

  • In a series of cuvettes, prepare solutions of the probe at a fixed concentration.

  • To each cuvette, add a specific amount of the target metal ion stock solution to achieve a range of concentrations.

  • For selectivity experiments, add solutions of other metal ions to separate cuvettes containing the probe at the same concentration.

  • Incubate the solutions at room temperature for a sufficient time to allow for complexation between the probe and the metal ion.

  • Measure the fluorescence emission spectra of each solution using a fluorometer at an appropriate excitation wavelength.

  • Record the fluorescence intensity at the wavelength of maximum emission.

  • Plot the fluorescence intensity as a function of the metal ion concentration to determine the detection limit.

  • Compare the fluorescence response in the presence of the target metal ion with that of other metal ions to assess the probe's selectivity.

Diagram: Metal Ion Detection Workflow

G Prepare Probe Solution Prepare Probe Solution Add Metal Ions Add Metal Ions Prepare Probe Solution->Add Metal Ions Incubate Incubate Add Metal Ions->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Analyze Data Analyze Data Measure Fluorescence->Analyze Data

Caption: Workflow for in vitro metal ion detection.

Protocol 3: Live-Cell Imaging of Intracellular Ions

This protocol provides a general framework for using a this compound-based probe for imaging intracellular ions in live cells.

Materials:

  • Cell-permeable this compound-based fluorescent probe

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Biocompatible solvent for the probe (e.g., DMSO)

  • Cell line (e.g., HeLa cells)

  • Glass-bottom dishes suitable for fluorescence microscopy

  • Confocal microscope

Procedure:

  • Cell Culture: Seed the cells on glass-bottom dishes and allow them to adhere and grow overnight in a suitable cell culture medium supplemented with FBS.

  • Probe Loading:

    • Prepare a stock solution of the fluorescent probe in a biocompatible solvent like DMSO.

    • Dilute the probe stock solution in a serum-free cell culture medium to the desired final concentration (typically 1-10 µM).

    • Remove the culture medium from the cells and wash them twice with PBS.

    • Incubate the cells with the probe-containing medium for 20-30 minutes at 37°C in a CO₂ incubator.

  • Ion Treatment (Optional):

    • After incubation with the probe, wash the cells three times with PBS to remove any excess, non-internalized probe.

    • Add a fresh culture medium containing the desired concentration of the target ion to the cells.

    • Incubate the cells for an appropriate time to allow for ion uptake and interaction with the intracellular probe.

  • Fluorescence Imaging:

    • Mount the glass-bottom dish on the stage of a confocal microscope.

    • Excite the cells at the appropriate wavelength for the probe.

    • Capture the fluorescence emission in the corresponding channel(s).

    • Acquire images to observe the intracellular distribution and changes in fluorescence intensity.

Diagram: Live-Cell Imaging Workflow

G Cell Seeding Cell Seeding Probe Loading Probe Loading Cell Seeding->Probe Loading Washing Washing Probe Loading->Washing Ion Treatment (Optional) Ion Treatment (Optional) Washing->Ion Treatment (Optional) Fluorescence Imaging Fluorescence Imaging Ion Treatment (Optional)->Fluorescence Imaging

Caption: Workflow for live-cell imaging of intracellular ions.

Conclusion

This compound serves as a valuable and versatile platform for the development of novel fluorescent probes. The straightforward synthesis of Schiff base derivatives allows for the creation of chemosensors for a variety of analytes, particularly metal ions. The inherent photophysical properties of the benzonitrile (B105546) core, coupled with the chelating capabilities of the diamine-derived functionalities, enable the design of probes with high sensitivity and selectivity. Further research into the derivatization of this compound is expected to yield a new generation of fluorescent probes for a wide range of applications in chemical biology, diagnostics, and drug development.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3,4-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various nitrogen-containing heterocyclic compounds, including quinoxalines, benzimidazoles, and a fused triazine system, using 3,4-diaminobenzonitrile as a common starting material. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

Synthesis of Quinoxaline-6-carbonitriles

Quinoxalines are a class of bicyclic heteroaromatic compounds with a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1] A straightforward and widely used method for their synthesis is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline-6-carbonitrile

This protocol describes the synthesis of 2,3-diphenylquinoxaline-6-carbonitrile via the condensation of this compound with benzil (B1666583).

Experimental Protocol:

  • In a round-bottom flask, dissolve 1.33 g (10 mmol) of this compound in 20 mL of ethanol (B145695).

  • Add 2.10 g (10 mmol) of benzil to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline-6-carbonitrile as a crystalline solid.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
2,3-Diphenylquinoxaline-6-carbonitrileC21H13N3307.3585-95188-1918.33-8.36 (d, 2H), 8.13-8.20 (m, 2H), 7.82-7.88 (m, 4H), 7.48-7.58 (m, 6H)154.2, 153.4, 142.3, 141.6, 140.6, 138.7, 132.9, 130.9, 130.7, 130.3, 129.8, 129.7, 129.0, 128.5, 128.0, 118.4, 113.8

Note: Spectroscopic data is representative for the quinoxaline (B1680401) core and may vary slightly based on substitution.[2]

Experimental Workflow:

cluster_synthesis Synthesis of 2,3-Diphenylquinoxaline-6-carbonitrile start Start dissolve Dissolve this compound and Benzil in Ethanol start->dissolve add_catalyst Add Glacial Acetic Acid dissolve->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product Pure 2,3-Diphenylquinoxaline- 6-carbonitrile recrystallize->product

Synthetic workflow for 2,3-diphenylquinoxaline-6-carbonitrile.

Synthesis of 1H-Benzo[d]imidazole-6-carbonitriles

Benzimidazoles are another important class of heterocyclic compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[3] They are commonly synthesized by the condensation of o-phenylenediamines with aldehydes or carboxylic acids.

Protocol 2: Synthesis of 2-Phenyl-1H-benzo[d]imidazole-6-carbonitrile

This protocol details the synthesis of 2-phenyl-1H-benzo[d]imidazole-6-carbonitrile from this compound and benzaldehyde.

Experimental Protocol:

  • To a solution of 1.33 g (10 mmol) of this compound in 25 mL of ethanol, add 1.06 g (10 mmol) of benzaldehyde.

  • Add a catalytic amount of an oxidizing agent, such as sodium metabisulfite (B1197395) (Na2S2O5) (0.2 g).

  • Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) with stirring.

  • The product will precipitate. Collect the solid by filtration and wash thoroughly with water.

  • Dry the crude product and recrystallize from an ethanol/water mixture to yield pure 2-phenyl-1H-benzo[d]imidazole-6-carbonitrile.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)
2-Phenyl-1H-benzo[d]imidazole-6-carbonitrileC14H9N3219.2480-90>30013.1 (s, 1H), 8.20-8.15 (m, 2H), 8.05 (s, 1H), 7.75-7.70 (d, 1H), 7.60-7.50 (m, 4H)151.5, 144.0, 138.5, 130.5, 130.0, 129.5, 126.5, 125.0, 120.0, 119.0, 105.0

Note: Spectroscopic data is representative for the benzimidazole (B57391) core and may vary slightly based on substitution.[4][5]

Experimental Workflow:

cluster_synthesis Synthesis of 2-Phenyl-1H-benzo[d]imidazole-6-carbonitrile start Start mix Mix this compound and Benzaldehyde in Ethanol start->mix add_oxidant Add Sodium Metabisulfite mix->add_oxidant reflux Reflux for 3-5 hours add_oxidant->reflux cool_precipitate Cool and Pour into Ice Water reflux->cool_precipitate filter Filter and Wash with Water cool_precipitate->filter dry_recrystallize Dry and Recrystallize filter->dry_recrystallize product Pure 2-Phenyl-1H-benzo[d]imidazole- 6-carbonitrile dry_recrystallize->product

Synthetic workflow for 2-phenyl-1H-benzo[d]imidazole-6-carbonitrile.

Synthesis of Fused Triazino[1,2-a]benzimidazoles

While direct cyclotrimerization of the nitrile group in this compound to form a simple triazine is not a well-established one-step reaction, a fused triazine ring system can be synthesized. This multi-step protocol first forms a 2-aminobenzimidazole (B67599) derivative, which then undergoes cyclization to a triazino[1,2-a]benzimidazole.

Protocol 3: Synthesis of a Fused 4-Amino-3,4-dihydro[7][8][9]triazino[1,2-a]benzimidazole-8-carbonitrile Derivative

This protocol outlines a plausible synthetic route starting from this compound.

Step 1: Synthesis of 2-Amino-1H-benzo[d]imidazole-6-carbonitrile

  • In a round-bottom flask, dissolve 1.33 g (10 mmol) of this compound in 20 mL of ethanol.

  • Add 1.26 g (10 mmol) of cyanogen (B1215507) bromide (CNBr) portion-wise at 0 °C with stirring. Caution: Cyanogen bromide is highly toxic.

  • After the addition is complete, stir the reaction mixture at room temperature for 12 hours.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • The product will precipitate. Collect the solid by filtration, wash with water, and dry to obtain 2-amino-1H-benzo[d]imidazole-6-carbonitrile.

Step 2: Synthesis of the Fused Triazinobenzimidazole

  • Suspend 1.58 g (10 mmol) of 2-amino-1H-benzo[d]imidazole-6-carbonitrile in 30 mL of ethanol.

  • Add 0.90 g (10 mmol) of a suitable aldehyde (e.g., pyridine-2-carboxaldehyde) and a catalytic amount of piperidine (B6355638) (2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.[6]

  • Cool the reaction mixture to room temperature.

  • The product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry to yield the 4-(pyridin-2-yl)-2-amino-3,4-dihydro[7][8][9]triazino[1,2-a]benzimidazole-8-carbonitrile.[6]

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%) (Step 2)Melting Point (°C)1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)
4-(Pyridin-2-yl)-2-amino-3,4-dihydro[7][8][9]triazino[1,2-a]benzimidazole-8-carbonitrileC15H11N7289.3080-90>2508.55 (d, 1H), 8.10 (s, 1H), 7.90-7.80 (m, 2H), 7.65 (d, 1H), 7.40-7.30 (m, 2H), 7.05 (s, 1H), 6.80 (s, 2H)162.0, 155.5, 149.0, 148.0, 142.0, 137.5, 130.0, 125.0, 123.0, 122.0, 119.5, 118.0, 110.0, 106.0, 65.0

Note: Spectroscopic data is representative for the fused triazinobenzimidazole core and may vary based on substitution.[6]

Experimental Workflow:

cluster_step1 Step 1: Synthesis of 2-Amino-1H-benzo[d]imidazole-6-carbonitrile cluster_step2 Step 2: Synthesis of Fused Triazinobenzimidazole start1 Start dissolve1 Dissolve this compound in Ethanol start1->dissolve1 add_cnbr Add Cyanogen Bromide at 0°C dissolve1->add_cnbr stir1 Stir at RT for 12 hours add_cnbr->stir1 neutralize Neutralize with NaHCO3 stir1->neutralize filter1 Filter and Dry neutralize->filter1 intermediate 2-Amino-1H-benzo[d]imidazole- 6-carbonitrile filter1->intermediate start2 Start with Intermediate suspend Suspend in Ethanol start2->suspend add_reagents Add Aldehyde and Piperidine suspend->add_reagents reflux2 Reflux for 2-4 hours add_reagents->reflux2 cool_filter Cool and Filter reflux2->cool_filter product Fused Triazinobenzimidazole Derivative cool_filter->product

Multi-step synthetic workflow for a fused triazinobenzimidazole derivative.

Relevance in Drug Discovery: Targeting Signaling Pathways

Quinoxaline and benzimidazole derivatives are known to act as inhibitors of various protein kinases involved in cellular signaling pathways that are often dysregulated in diseases like cancer.

PI3K/Akt/mTOR Signaling Pathway:

Quinoxaline derivatives have been identified as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), key components of a crucial pathway regulating cell growth, proliferation, and survival.[7]

cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Leads to mTORC2 mTORC2 mTORC2->Akt Activation Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K Inhibition Quinoxaline->mTORC1 Inhibition Quinoxaline->mTORC2 Inhibition

Quinoxaline derivatives as inhibitors of the PI3K/Akt/mTOR pathway.

MAPK Signaling Pathway:

Benzimidazole-based compounds have been developed as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in a signaling cascade that regulates cellular responses to stress, inflammation, and apoptosis.[8][6]

cluster_pathway MAPK Signaling Pathway Inhibition Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK Stress->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, p53) p38_MAPK->Transcription_Factors Activation Response Inflammation, Apoptosis Transcription_Factors->Response Leads to Benzimidazole Benzimidazole Derivatives Benzimidazole->p38_MAPK Inhibition

Benzimidazole derivatives as inhibitors of the p38 MAPK pathway.

References

Application Notes and Protocols for 3,4-Diaminobenzonitrile in Polyimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3,4-Diaminobenzonitrile as a monomer in the synthesis of high-performance polyimides. The inclusion of the nitrile (-CN) functional group offers a strategic approach to enhancing the thermal, mechanical, and dielectric properties of the resulting polymers.

Introduction

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1] The incorporation of specific functional groups into the polymer backbone can further tailor these properties for advanced applications, such as in aerospace, microelectronics, and medical devices.[1] this compound is a diamine monomer that introduces a nitrile (-CN) group into the polyimide structure. The nitrile group is known to enhance polymer properties through strong polar interactions and potential for cross-linking at elevated temperatures.[2][3]

This document outlines the synthesis of polyimides from this compound, detailing the reaction conditions, and expected material properties.

Synthesis of Polyimides from this compound

The synthesis of polyimides from this compound and an aromatic dianhydride is typically conducted via a two-step polycondensation reaction.[4][5] The initial step involves the formation of a soluble poly(amic acid) (PAA) intermediate at room temperature, followed by a cyclodehydration (imidization) step at elevated temperatures to form the final, thermally stable polyimide.[6][7]

Diagram of the Two-Step Polyimide Synthesis

Polyimide_Synthesis Monomers This compound + Aromatic Dianhydride PAA Poly(amic acid) Solution (Viscous) Monomers->PAA Step 1: Polyaddition (Room Temp) Solvent Polar Aprotic Solvent (e.g., DMAc, NMP) Thermal_Imidization Thermal Imidization (Staged Heating) PAA->Thermal_Imidization Step 2a Chemical_Imidization Chemical Imidization (Acetic Anhydride (B1165640)/Pyridine) PAA->Chemical_Imidization Step 2b Polyimide_Film Polyimide Film Thermal_Imidization->Polyimide_Film Polyimide_Powder Polyimide Powder Chemical_Imidization->Polyimide_Powder

Caption: General workflow for the two-step synthesis of polyimides.

Experimental Protocols

The following protocols are based on established methods for aromatic polyimide synthesis and can be adapted for the use of this compound.[4][8]

Materials and Equipment
  • Monomers: this compound (purified by recrystallization), Aromatic Dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) or Pyromellitic dianhydride (PMDA), purified by sublimation).

  • Solvent: Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

  • Chemical Imidization Reagents (Optional): Acetic anhydride, Pyridine (B92270).

  • Precipitation and Washing Solvent: Methanol (B129727).

  • Equipment: Three-neck round-bottom flask, mechanical stirrer, nitrogen inlet and outlet, addition funnel, heating mantle with temperature controller, Büchner funnel and filter paper, vacuum oven.

Protocol 1: Synthesis of Poly(amic acid) (PAA)
  • In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of this compound in anhydrous DMAc to achieve a solids content of 15-20% (w/v).[8]

  • Stir the solution under a continuous nitrogen purge until the monomer is completely dissolved.

  • Once a clear solution is obtained, slowly add an equimolar amount of the chosen dianhydride (e.g., 6FDA) in small portions over 30 minutes to manage the exothermic reaction.[4]

  • Rinse the addition funnel with a small amount of DMAc to ensure all the dianhydride is transferred to the reaction flask.[4]

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.[4][8]

Protocol 2: Thermal Imidization
  • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.

  • Place the glass plate in a vacuum oven.

  • Cure the film using a staged heating program: 1 hour at 100°C, 1 hour at 200°C, and 1 hour at 300°C to effect the cyclodehydration to the polyimide.[8]

  • After cooling, the resulting polyimide film can be peeled from the glass plate.

Protocol 3: Chemical Imidization
  • To the viscous poly(amic acid) solution from Protocol 1, add a mixture of acetic anhydride (2-3 times the molar amount of the polymer repeating unit) and pyridine (equimolar to the polymer repeating unit) dropwise with vigorous stirring.[4][8]

  • Continue stirring the mixture at room temperature for 12-24 hours.[8]

  • Pour the cooled, viscous polymer solution slowly into a beaker containing vigorously stirring methanol to precipitate the polyimide.[4][8]

  • Collect the fibrous precipitate by vacuum filtration using a Büchner funnel.[4]

  • Wash the collected polymer thoroughly with fresh methanol to remove any residual solvent and unreacted reagents.[4]

  • Dry the purified polyimide powder in a vacuum oven at 80-120°C for 24 hours.[4][8]

Characterization of Polyimides

The successful synthesis and properties of the polyimides can be confirmed using various analytical techniques.

Diagram of Polyimide Characterization Workflow

Characterization_Workflow cluster_Structural cluster_Thermal cluster_Mechanical Polyimide Synthesized Polyimide (Film or Powder) Structural Structural Analysis Polyimide->Structural Thermal Thermal Analysis Polyimide->Thermal Mechanical Mechanical Testing Polyimide->Mechanical Dielectric Dielectric Analysis Polyimide->Dielectric FTIR FTIR Structural->FTIR NMR NMR Structural->NMR TGA TGA Thermal->TGA DSC DSC Thermal->DSC Tensile Tensile Testing Mechanical->Tensile DMA DMA Mechanical->DMA Dielectric_Spectroscopy Dielectric Spectroscopy Dielectric->Dielectric_Spectroscopy

Caption: Workflow for the characterization of synthesized polyimides.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the conversion of the poly(amic acid) to the polyimide. The disappearance of the broad N-H and amide C=O stretching bands of the amic acid and the appearance of characteristic imide absorption bands (asymmetrical and symmetrical C=O stretching at ~1780 cm⁻¹ and ~1720 cm⁻¹, and C-N stretching at ~1380 cm⁻¹) indicate successful imidization.[6][9]

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the polyimide. Nitrile-containing polyimides are expected to exhibit high decomposition temperatures.[2]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[10]

  • Mechanical Testing: To measure properties such as tensile strength, elongation at break, and tensile modulus of the polyimide films.[2]

  • Dielectric Analysis: To determine the dielectric constant and dissipation factor, which are important for microelectronic applications.

Data Presentation

The following tables summarize representative data for polyimides derived from nitrile-containing diamine monomers. The exact values for polyimides from this compound will depend on the specific dianhydride used and the processing conditions.

Table 1: Representative Reaction Conditions for Polyimide Synthesis [8]

ParameterCondition
Diamine Monomer This compound
Dianhydride Monomer PMDA or 6FDA
Solvent Anhydrous DMAc or NMP
Solids Content 15-25% (w/v)
Reaction Temperature (Polyamic Acid) 0 °C to Room Temperature
Reaction Time (Polyamic Acid) 12-24 hours
Imidization Method Thermal or Chemical
Thermal Imidization Profile 100°C (1h), 200°C (1h), 300°C (1h)
Chemical Imidization Agents Acetic Anhydride / Pyridine

Table 2: Anticipated Properties of Polyimides Derived from this compound

PropertyExpected RangeReference
Thermal Properties
Glass Transition Temperature (Tg)250 - 360 °C[2][8]
5% Weight Loss Temperature (TGA)> 450 °C (in N₂)[8]
10% Weight Loss Temperature (TGA)470 - 590 °C[2]
Mechanical Properties
Tensile Strength80 - 120 MPa[2]
Elongation at Break4 - 13 %[2][11]
Tensile Modulus1.2 - 2.3 GPa[2]
Dielectric Properties
Dielectric Constant (1 MHz)1.98 - 3.53[10][11]
Solubility
Inherent Viscosity0.97 - 1.13 dL/g[11]
Solubility in Organic SolventsGood in polar aprotic solvents (NMP, DMAc, DMF)[2][11]

Conclusion

This compound is a promising monomer for the synthesis of high-performance polyimides with enhanced thermal, mechanical, and dielectric properties. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists in the development and characterization of these advanced materials. The versatility of the two-step synthesis process allows for the fabrication of polyimides in various forms, such as films and powders, suitable for a wide range of applications.

References

The Versatility of 3,4-Diaminobenzonitrile in the Synthesis of Novel Dyes and Pigments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminobenzonitrile is a versatile aromatic building block increasingly utilized in the development of a wide array of dyes and pigments. Its unique molecular structure, featuring two adjacent primary amine groups and an electron-withdrawing nitrile group on a benzene (B151609) ring, provides a reactive scaffold for the synthesis of diverse chromophores. This combination of functionalities allows for the creation of azo dyes, fluorescent materials, and potentially heterocyclic and disperse dyes with tailored photophysical properties. The presence of the nitrile group can enhance the thermal stability and molar extinction coefficient of the resulting colorants, while the ortho-diamino arrangement is a gateway to forming various heterocyclic systems. These attributes make this compound a compound of significant interest for applications ranging from textile and materials science to advanced bio-imaging and diagnostics.

Application in Azo Dye Production

Azo dyes, characterized by the -N=N- chromophore, represent the largest class of synthetic colorants. The dual amino groups of this compound offer the potential for creating both monoazo and disazo dyes, leading to a broad spectrum of colors. The general synthetic strategy involves the diazotization of one or both amino groups, followed by coupling with a suitable aromatic coupling component, such as phenols, naphthols, or anilines.

General Experimental Protocol: Synthesis of a Monoazo Dye from this compound

This protocol outlines a generalized procedure for the synthesis of a monoazo dye by diazotizing one of the amino groups of this compound and coupling it with a generic coupling component (e.g., 2-naphthol).

Materials:

Procedure:

  • Diazotization:

    • In a 250 mL beaker, dissolve 0.01 mol of this compound in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water.

    • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

    • Prepare a solution of 0.01 mol of sodium nitrite in 10 mL of cold distilled water.

    • Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C.

    • Stir the mixture for 30 minutes to facilitate the complete formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate 400 mL beaker, dissolve 0.01 mol of the coupling component (e.g., 2-naphthol) in 50 mL of a 10% aqueous sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with vigorous stirring. A colored precipitate should form instantly.

    • Continue stirring the reaction mixture in the ice bath for an additional 60 minutes to ensure the completion of the coupling reaction.

  • Isolation and Purification:

    • Filter the precipitated dye using vacuum filtration.

    • Wash the filter cake with cold distilled water until the filtrate is neutral.

    • Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified product.

    • Dry the purified dye in a vacuum oven at 60 °C.

Quantitative Data Summary (Hypothetical Example)

ParameterValue
ProductMonoazo dye from this compound and 2-Naphthol
AppearanceReddish-brown powder
Yield85%
Melting Point210-215 °C
λmax (in Ethanol)485 nm
Molar Extinction Coefficient (ε)25,000 L mol⁻¹ cm⁻¹

Diagram: Synthesis of a Monoazo Dye

G cluster_0 Diazotization cluster_1 Coupling This compound This compound HCl, NaNO2 HCl, NaNO2 This compound->HCl, NaNO2 Diazonium Salt Diazonium Salt HCl, NaNO2->Diazonium Salt Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Reaction Coupling Component Coupling Component NaOH NaOH Coupling Component->NaOH G cluster_synthesis Synthesis cluster_application Application DABN This compound Acetylation Mono-acetylation DABN->Acetylation Condensation Condensation with Salicylaldehyde Acetylation->Condensation Probe Fluorescent Probe Condensation->Probe Probe_Loading Probe Loading Probe->Probe_Loading Cell_Culture Cell Culture Cell_Culture->Probe_Loading Ion_Addition Metal Ion Addition Probe_Loading->Ion_Addition Imaging Fluorescence Imaging Ion_Addition->Imaging G start Prepare Dye Bath (pH 4.5-5.0) dyeing Dyeing at 130°C for 60 min start->dyeing cooling Cool to 70°C dyeing->cooling rinsing1 Rinse with Cold Water cooling->rinsing1 clearing Reduction Clearing (NaOH, Na2S2O4, 80°C, 20 min) rinsing1->clearing rinsing2 Hot and Cold Rinse clearing->rinsing2 drying Air Dry rinsing2->drying

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 3,4-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 3,4-Diaminobenzonitrile. The described reverse-phase HPLC (RP-HPLC) method is designed to be specific, accurate, and precise, making it suitable for quality control and stability testing in research and pharmaceutical development settings. The protocol provides a comprehensive guide, from sample preparation to data analysis, ensuring reliable and reproducible results.

Introduction

This compound is a crucial building block in the synthesis of various heterocyclic compounds, including pharmaceuticals and materials with unique electronic properties. The purity of this starting material is critical as impurities can affect the yield, and the safety and efficacy of the final products. Therefore, a reliable analytical method to assess its purity is essential. This document provides a detailed protocol for an RP-HPLC method capable of separating this compound from its potential impurities and degradation products.

Experimental Protocol

This section provides a detailed methodology for the purity analysis of this compound using HPLC.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Phosphoric acid (or Formic acid for MS compatibility)

    • This compound reference standard and sample

Chromatographic Conditions

The following table summarizes the recommended HPLC parameters for the analysis.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 240 nm
Run Time Approximately 30 minutes
Mobile Phase Gradient Program

A gradient elution is recommended to ensure the separation of both polar and non-polar impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
205050
25595
30595
31955
35955
Preparation of Solutions
  • Diluent: A mixture of Water and Acetonitrile (1:1 v/v) is recommended.

  • Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting the standard solution five times. The system suitability parameters should meet the criteria listed in the table below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability injections.

  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the prepared sample solution in duplicate.

  • After the analysis, process the chromatograms and calculate the purity of the sample.

Calculation of Purity

The purity of the this compound sample is calculated based on the area normalization method.

% Purity = (Area of the main peak / Total area of all peaks) x 100

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis for this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_result Result prep_mobile_phase Prepare Mobile Phase system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_solutions Prepare Standard & Sample Solutions system_suitability System Suitability Test prep_solutions->system_suitability system_equilibration->system_suitability blank_injection Inject Blank (Diluent) system_suitability->blank_injection Pass sample_injection Inject Sample Solution blank_injection->sample_injection chromatogram_integration Integrate Chromatogram sample_injection->chromatogram_integration purity_calculation Calculate % Purity chromatogram_integration->purity_calculation final_report Final Report purity_calculation->final_report

Application Notes and Protocols: 3,4-Diaminobenzonitrile as a Precursor for Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminobenzonitrile is a versatile chemical intermediate characterized by its aromatic ring substituted with two adjacent amino groups and a nitrile functional group.[1][2][3] This unique arrangement of functional groups makes it a valuable precursor in the synthesis of a variety of heterocyclic compounds, which are pivotal scaffolds in numerous active pharmaceutical ingredients (APIs). The presence of the vicinal diamines allows for the facile construction of five- and six-membered heterocyclic rings, while the nitrile group can be retained or transformed into other functionalities, offering a strategic advantage in medicinal chemistry for the development of novel therapeutic agents.

Application: Synthesis of Factor Xa Inhibitors

A significant application of this compound derivatives is in the synthesis of direct Factor Xa (FXa) inhibitors, a class of anticoagulant drugs used for the prevention and treatment of thromboembolic diseases.[4][5] FXa is a critical enzyme in the coagulation cascade, and its inhibition effectively reduces thrombin generation and subsequent fibrin (B1330869) clot formation.

Key Pharmaceutical Ingredient Example: 3,4-Diaminobenzoyl-based Factor Xa Inhibitors

Researchers have successfully designed and synthesized a series of potent and selective FXa inhibitors based on a 3,4-diaminobenzoyl scaffold.[4] One of the most promising compounds identified is a 3,4-dimethoxyl substituted derivative, demonstrating excellent in vivo antithrombotic activity.[4]

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of 4-amino-3-nitrobenzonitrile (B23877).[6]

Materials:

  • 4-amino-3-nitrobenzonitrile

  • 10% Palladium on carbon (Pd/C)

  • Methanol (B129727) or Ethanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite)

Procedure:

  • In a suitable reaction vessel, dissolve 4-amino-3-nitrobenzonitrile in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the vessel and degas by applying a vacuum and backfilling with an inert gas (repeat 3 times).

  • Introduce hydrogen gas (typically via a balloon or at a specified pressure, e.g., 50 psi) and stir the mixture vigorously at room temperature (25°C) for 5-18 hours.[6]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, carefully degas the reaction mixture with an inert gas.

  • Filter the mixture through a pad of filtration aid to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by trituration with a suitable solvent like diethyl ether.[6]

General Synthesis of a 3,4-Diaminobenzoyl-based Factor Xa Inhibitor

The following is a representative protocol for the synthesis of a 3,4-diaminobenzoyl-based FXa inhibitor, based on established synthetic strategies for similar compounds.

Step 1: Acylation of this compound Derivative

This step involves the selective acylation of one of the amino groups of a this compound derivative (in this case, the more nucleophilic amino group if they are electronically different).

Materials:

  • This compound or a substituted derivative

  • An appropriate acid chloride or activated carboxylic acid

  • A suitable base (e.g., triethylamine, pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

Procedure:

  • Dissolve the this compound derivative and the base in the anhydrous solvent under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the acid chloride or activated carboxylic acid in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by washing with water and brine, drying the organic layer over a suitable drying agent (e.g., Na2SO4 or MgSO4), and concentrating under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Step 2: Formation of the Heterocyclic Core (e.g., Benzimidazole)

The resulting acylated diamine can be cyclized to form a benzimidazole (B57391) ring, a common scaffold in FXa inhibitors.

Materials:

  • Product from Step 1

  • A suitable cyclizing agent (e.g., an aldehyde or a carboxylic acid derivative)

  • A suitable solvent (e.g., ethanol, acetic acid)

  • Catalyst (if required)

Procedure:

  • Dissolve the acylated diamine in the chosen solvent.

  • Add the cyclizing agent and catalyst (if necessary).

  • Heat the reaction mixture to reflux and monitor for completion.

  • Cool the reaction and concentrate under reduced pressure.

  • Purify the resulting benzimidazole derivative as needed.

Step 3: Final Amide Coupling

The final step typically involves an amide bond formation to introduce the P1 and P4 binding motifs necessary for potent FXa inhibition.

Materials:

  • Product from Step 2

  • A specific carboxylic acid containing the desired P1/P4 moieties

  • A peptide coupling reagent (e.g., HATU, HOBt/EDC)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent.

  • Add the coupling reagent and the base, and stir for a short period to activate the acid.

  • Add the benzimidazole intermediate from Step 2 to the reaction mixture.

  • Stir at room temperature until the reaction is complete.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the final product by chromatography (e.g., HPLC) to yield the target Factor Xa inhibitor.

Quantitative Data

The following table summarizes the inhibitory activity of a representative 3,4-diaminobenzoyl-based Factor Xa inhibitor.

Compound IDChemical NameTargetIC50 (nM)Antithrombotic ActivityReference
7b N-(5-carbamoyl-2-(4-(2-oxopyridin-1(2H)-yl)benzamido)phenyl)-3,4-dimethoxybenzamideFXaPotentExcellent in vivo antithrombotic activity[4]

Mandatory Visualizations

Experimental Workflow: Synthesis of Factor Xa Inhibitor

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Factor Xa Inhibitor Start 4-Amino-3-nitrobenzonitrile Step1 Reduction with H2/Pd-C Start->Step1 Product1 This compound Step1->Product1 Product1_ref This compound Derivative Step2 Selective Acylation Product1_ref->Step2 Intermediate1 Acylated Diamine Step2->Intermediate1 Step3 Cyclization Intermediate1->Step3 Intermediate2 Benzimidazole Intermediate Step3->Intermediate2 Step4 Amide Coupling Intermediate2->Step4 FinalProduct Factor Xa Inhibitor Step4->FinalProduct

Caption: Synthetic workflow for a Factor Xa inhibitor.

Signaling Pathway: The Coagulation Cascade

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa X Factor X IXa->X + VIIIa, Ca2+, PL TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VII Factor VII VIIa Factor VIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen V V -> Va Thrombin->V VIII VIII -> VIIIa Thrombin->VIII XIII XIII -> XIIIa Thrombin->XIII Fibrin Fibrin (Ia) Fibrinogen->Fibrin Clot Fibrin Clot Fibrin->Clot XIIIa XIIIa XIIIa->Fibrin

Caption: Simplified diagram of the blood coagulation cascade.

References

Application Notes and Protocols for the Derivatization of 3,4-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminobenzonitrile is a chemical compound featuring a benzene (B151609) ring substituted with two adjacent amine groups and a nitrile group.[1][2] Its structure, particularly the presence of primary aromatic amine groups, makes it a candidate for various chemical syntheses and a potential building block in pharmaceutical development. For analytical purposes, such as quantification in complex matrices (e.g., biological fluids or reaction mixtures), its native chromophoric or fluorophoric properties may be insufficient for sensitive and selective detection.

Chemical derivatization is a technique used to modify an analyte to enhance its detectability and/or improve its chromatographic properties.[3] By reacting the primary amine groups of this compound with specific reagents, we can attach a moiety that is strongly fluorescent or has high UV absorbance, thereby significantly lowering the limits of detection.

This document provides detailed application notes and protocols for two common pre-column derivatization strategies for primary amines, adapted for the analysis of this compound:

  • Dansyl Chloride Derivatization for High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection.

  • Fluorescamine (B152294) Derivatization for rapid and sensitive fluorescence-based assays.

Application Note 1: Derivatization with Dansyl Chloride

Principle of Derivatization

5-(Dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as Dansyl Chloride (Dns-Cl), is a highly reactive reagent used for pre-column derivatization in HPLC.[4] It reacts with primary and secondary amino groups under alkaline conditions (pH 9-10.5) to form stable, highly fluorescent N-dansyl-sulfonamide adducts.[5] The derivatization of this compound with Dansyl Chloride attaches one or two dansyl groups to the amine functions, creating a product with strong UV absorbance and fluorescence, making it ideal for sensitive quantification by reverse-phase HPLC.[4][6]

Since this compound has two primary amine groups, the reaction can potentially yield mono- and di-dansylated products. Reaction conditions can be optimized to favor the formation of the di-dansylated product for quantitative analysis, ensuring a consistent and reproducible reaction outcome.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Reactant1 This compound Product Di-Dansylated This compound (Fluorescent) Reactant1->Product Reactant2 Dansyl Chloride (Excess) Reactant2->Product Condition1 Alkaline Buffer (pH 9.5-10.5) Condition1->Product Condition2 Incubation (e.g., 60°C for 30 min) Condition2->Product Byproduct HCl

Caption: Derivatization reaction of this compound with Dansyl Chloride.

Analytical Workflow

The overall workflow involves sample preparation, the derivatization reaction, quenching of excess reagent to prevent side reactions, and finally, instrumental analysis by HPLC.[7] This pre-column approach ensures that the separation and detection are performed on the stable, labeled analyte.

start Sample containing This compound prep Sample Preparation (e.g., Extraction, Dilution) start->prep deriv Add Alkaline Buffer & Dansyl Chloride Solution prep->deriv react Incubate (Heat & Time) deriv->react quench Quench Reaction (Add Quenching Agent) react->quench analyze Inject into HPLC System (UV or FLD Detection) quench->analyze end Data Analysis & Quantification analyze->end

Caption: Experimental workflow for Dansyl Chloride derivatization and HPLC analysis.

Application Note 2: Derivatization with Fluorescamine

Principle of Derivatization

Fluorescamine is a non-fluorescent reagent that reacts almost instantaneously with primary amines at room temperature in an aqueous, alkaline environment (pH 8-9) to form highly fluorescent pyrrolinone products.[8] A key advantage is that unreacted fluorescamine is rapidly hydrolyzed to non-fluorescent products, minimizing background interference.[9] This makes it an excellent choice for rapid, high-throughput screening or when analysis is needed immediately after derivatization.

The reaction with this compound will yield a fluorescent derivative suitable for direct measurement using a fluorometer or for analysis by HPLC with fluorescence detection. As with dansylation, the presence of two amine groups offers the potential for di-substitution.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products cluster_side_reaction Side Reaction Reactant1 This compound Product Fluorescent Derivative Reactant1->Product Reactant2 Fluorescamine (in Acetone (B3395972)/ACN) Reactant2->Product SideProduct Non-fluorescent Hydrolysis Products Reactant2->SideProduct + Water (fast) Condition1 Aqueous Buffer (pH 8.0-9.0) Condition1->Product Condition2 Rapid Mixing (Room Temperature) Condition2->Product

Caption: Derivatization reaction of this compound with Fluorescamine.

Analytical Workflow

The workflow for fluorescamine derivatization is simpler and faster than dansylation. It involves mixing the sample with the reagent in a suitable buffer and performing the fluorescence measurement almost immediately. No heating or quenching steps are typically required.

start Sample containing This compound prep Prepare Sample in Aqueous Buffer (pH 9.0) start->prep deriv Rapidly Add Fluorescamine Solution with Vortexing prep->deriv measure Measure Fluorescence (Spectrofluorometer) deriv->measure end Data Analysis & Quantification measure->end

Caption: Experimental workflow for Fluorescamine derivatization and analysis.

Experimental Protocols

Protocol 1: Derivatization with Dansyl Chloride for HPLC Analysis

This protocol is adapted from established methods for the derivatization of primary amines and amino acids.[4][10] Optimization may be required depending on the sample matrix and instrumentation.

1.1. Materials and Reagents

  • This compound (MW: 133.15 g/mol )[1]

  • Dansyl Chloride (Dns-Cl)

  • Acetonitrile (ACN), HPLC grade

  • Sodium Bicarbonate (NaHCO₃)

  • Ammonium (B1175870) Hydroxide (B78521) or Acetic Acid (for quenching)[4][10]

  • Water, HPLC grade

  • 0.22 µm Syringe Filters

1.2. Reagent Preparation

  • 100 mM Sodium Bicarbonate Buffer (pH 9.8): Dissolve 0.84 g of NaHCO₃ in 100 mL of water. Adjust pH to 9.8 with 1 M NaOH if necessary.

  • 50 mM Dansyl Chloride Solution: Dissolve 135 mg of Dansyl Chloride in 10 mL of ACN. Prepare this solution fresh and protect it from light.[4]

  • Sample Solution: Prepare a stock solution of this compound in ACN or a suitable solvent. Dilute to the desired concentration range for analysis.

1.3. Derivatization Procedure

  • In a microcentrifuge tube, add 50 µL of the 100 mM sodium bicarbonate buffer.

  • Add 25 µL of the this compound sample or standard solution.

  • Add 50 µL of the 50 mM Dansyl Chloride solution.

  • Vortex the mixture thoroughly for 30 seconds.

  • Incubate the reaction mixture in a water bath or heater block at 60-80°C for 30 minutes in the dark.[10]

  • After incubation, cool the mixture to room temperature.

  • Quench the reaction by adding 20 µL of 10% ammonium hydroxide or acetic acid to consume excess Dansyl Chloride.[4][10]

  • Vortex again and centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.[10]

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.

Protocol 2: Derivatization with Fluorescamine for Fluorometric Analysis

This protocol is adapted from standard methods for protein and peptide assays.[8][11] It is designed for rapid quantification using a spectrofluorometer.

2.1. Materials and Reagents

  • This compound

  • Fluorescamine

  • Acetone or DMSO, spectroscopy grade

  • Boric Acid

  • Sodium Hydroxide (NaOH)

  • Water, deionized

2.2. Reagent Preparation

  • 0.1 M Borate (B1201080) Buffer (pH 9.0): Dissolve 0.62 g of boric acid in 100 mL of water. Adjust pH to 9.0 with 1 M NaOH.

  • Fluorescamine Solution (0.5 mg/mL): Dissolve 5 mg of Fluorescamine in 10 mL of fresh acetone or DMSO. This solution is stable for about one week when stored at room temperature in the dark.[8]

  • Sample Solution: Prepare a stock solution of this compound and create serial dilutions in the 0.1 M borate buffer to generate a standard curve.

2.3. Derivatization Procedure

  • Pipette 1.0 mL of each standard or unknown sample (already in borate buffer) into a new glass or disposable fluorometer cuvette/tube.

  • Place the tube on a vortex mixer.

  • While vortexing, rapidly and drop-wise add 125 µL of the Fluorescamine solution to the sample.[8] Continuous mixing is crucial to ensure efficient derivatization over hydrolysis.

  • Allow the reaction to proceed for 5-15 minutes at room temperature.[11]

  • Measure the fluorescence intensity using a spectrofluorometer. Set the excitation wavelength to ~390 nm and the emission wavelength to ~475 nm.[8]

  • Plot the fluorescence intensity of the standards versus their concentration to create a standard curve. Determine the concentration of unknown samples from this curve.

Data Presentation

The following tables summarize the key parameters and expected analytical performance for each derivatization method. Note that performance metrics such as LOD and linearity are typical values for derivatized primary amines and should be experimentally determined for this compound.

Table 1: Quantitative Data for Dansyl Chloride Derivatization Method

ParameterValue / ConditionReference / Note
Derivatization
Reagent5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl)[4]
Reaction pH9.5 - 10.5 (Sodium Bicarbonate Buffer)[4]
Reaction Temp.60 - 80 °C[10]
Reaction Time30 - 60 minutes[4][10]
HPLC Analysis
ColumnC18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)[12]
Mobile PhaseGradient of Acetonitrile and Water/Buffer[12]
Flow Rate1.0 - 1.5 mL/min[10]
UV Detection λ~254 nm or ~286 nm[10][12]
Fluorescence DetectionEx: ~340 nm / Em: ~525 nmTypical values for dansyl adducts
Performance (Expected)
Linearity RangeLow ng/mL to µg/mLMethod Dependent
Limit of Detection (LOD)Picomole rangeMethod Dependent

Table 2: Quantitative Data for Fluorescamine Derivatization Method

ParameterValue / ConditionReference / Note
Derivatization
ReagentFluorescamine[8]
Reaction pH8.0 - 9.0 (Borate Buffer)[8]
Reaction Temp.Room Temperature[11]
Reaction Time< 1 minute (measurement after 5-15 min)[8][11]
Fluorometric Analysis
InstrumentSpectrofluorometer or Plate Reader
Excitation Wavelength (λex)~390 nm[8]
Emission Wavelength (λem)~475 nm[8]
Performance (Expected)
Linearity Rangeng/mL to low µg/mL[11]
Limit of Detection (LOD)Picomole to Nanomole range[13]

References

Application Note: Synthesis and Evaluation of 3,4-Diaminobenzonitrile Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the synthesis and application of novel corrosion inhibitors derived from 3,4-Diaminobenzonitrile. Organic compounds, particularly those containing heteroatoms like nitrogen and π-electrons, are effective corrosion inhibitors.[1] this compound serves as an excellent backbone for the synthesis of such inhibitors, primarily through the formation of Schiff bases. These derivatives can adsorb onto metal surfaces, forming a protective layer that mitigates corrosion.[1] This application note provides detailed protocols for the synthesis of these inhibitors and their evaluation using standard electrochemical techniques.

Introduction

Corrosion is a significant challenge across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary method for protecting metallic materials from corrosive environments.[1] Schiff bases, formed by the condensation of a primary amine with a carbonyl compound, are a prominent class of corrosion inhibitors due to the presence of the C=N (azomethine) group, which can effectively coordinate with metal ions.[1][2]

This compound is a versatile precursor for synthesizing bis-Schiff base inhibitors. The two amino groups can react with aldehydes to form tetradentate Schiff base ligands capable of forming stable complexes with metal surfaces.[3] The nitrile group and the aromatic ring further contribute to the molecule's ability to adsorb onto the metal surface through π-electron interactions.

Synthesis of Corrosion Inhibitors from this compound

The primary route for converting this compound into a corrosion inhibitor is through the synthesis of a Schiff base. This typically involves the condensation reaction with an appropriate aldehyde.

General Synthesis Protocol: Schiff Base Formation

This protocol is a generalized procedure based on common methods for Schiff base synthesis.[2][3]

Materials:

  • This compound

  • Substituted Aldehyde (e.g., Salicylaldehyde, Vanillin, 4-Methoxybenzaldehyde)

  • Ethanol (B145695) (or other suitable solvent like methanol)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve 1 mole equivalent of this compound in a minimal amount of hot ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 2 mole equivalents of the desired aldehyde in ethanol.

  • Slowly add the ethanolic solution of the aldehyde to the this compound solution with constant stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • The reaction mixture is then refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid (the Schiff base) is collected by filtration.

  • The product is washed with cold ethanol to remove any unreacted starting materials.

  • The final product is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

  • The structure of the synthesized Schiff base should be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product & Analysis This compound This compound Mixing Mixing This compound->Mixing Aldehyde (2 eq) Aldehyde (2 eq) Aldehyde (2 eq)->Mixing Solvent (Ethanol) Solvent (Ethanol) Solvent (Ethanol)->Mixing Catalyst (Acetic Acid) Catalyst (Acetic Acid) Reaction Reaction Catalyst (Acetic Acid)->Reaction Reflux (2-4h) Reflux (2-4h) Reflux (2-4h)->Reaction Mixing->Reaction Workup Workup Reaction->Workup Schiff Base Inhibitor Schiff Base Inhibitor Workup->Schiff Base Inhibitor Purification Purification Schiff Base Inhibitor->Purification Characterization Characterization Purification->Characterization

Evaluation of Corrosion Inhibition Efficiency

The performance of the synthesized inhibitors is evaluated using electrochemical methods, which provide quantitative data on their ability to protect a metal surface in a corrosive environment.

Experimental Protocols

1. Preparation of Metal Specimens:

  • Mild steel coupons with a standard surface area (e.g., 1 cm²) are used.

  • The surface is prepared by grinding with progressively finer grades of emery paper, followed by degreasing with acetone (B3395972) and rinsing with distilled water.

  • The specimens are dried and stored in a desiccator before use.

2. Electrochemical Measurements:

Electrochemical experiments are typically conducted in a three-electrode cell containing the corrosive medium (e.g., 1 M HCl) with and without the inhibitor at various concentrations. A mild steel specimen is used as the working electrode, a platinum electrode as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • Potentiodynamic Polarization:

    • Immerse the working electrode in the test solution for a stabilization period (e.g., 30-60 minutes) to attain a stable open circuit potential (OCP).

    • The potentiodynamic polarization scan is performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

    • The corrosion current density (i_corr) is determined by extrapolating the Tafel plots.

    • The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100

  • Electrochemical Impedance Spectroscopy (EIS):

    • After reaching a stable OCP, a small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 0.01 Hz).

    • The impedance data is plotted as a Nyquist plot.

    • The charge transfer resistance (R_ct) is determined from the diameter of the semicircle in the Nyquist plot.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] x 100

G Start Start Prepare Mild Steel Specimen Prepare Mild Steel Specimen Start->Prepare Mild Steel Specimen Prepare Corrosive Medium Prepare Corrosive Medium Start->Prepare Corrosive Medium Setup Three-Electrode Cell Setup Three-Electrode Cell Prepare Mild Steel Specimen->Setup Three-Electrode Cell Add Inhibitor (Varying Concentrations) Add Inhibitor (Varying Concentrations) Prepare Corrosive Medium->Add Inhibitor (Varying Concentrations) Add Inhibitor (Varying Concentrations)->Setup Three-Electrode Cell Stabilize at OCP Stabilize at OCP Setup Three-Electrode Cell->Stabilize at OCP Perform Electrochemical Measurement Perform Electrochemical Measurement Stabilize at OCP->Perform Electrochemical Measurement Potentiodynamic Polarization Potentiodynamic Polarization Perform Electrochemical Measurement->Potentiodynamic Polarization Method 1 EIS EIS Perform Electrochemical Measurement->EIS Method 2 Analyze Data Analyze Data Potentiodynamic Polarization->Analyze Data EIS->Analyze Data Calculate i_corr Calculate i_corr Analyze Data->Calculate i_corr from Polarization Calculate R_ct Calculate R_ct Analyze Data->Calculate R_ct from EIS Calculate Inhibition Efficiency Calculate Inhibition Efficiency Calculate i_corr->Calculate Inhibition Efficiency Calculate R_ct->Calculate Inhibition Efficiency End End Calculate Inhibition Efficiency->End

Data Presentation

The following tables present hypothetical data for a Schiff base derived from this compound, based on typical values observed for similar inhibitors.

Table 1: Potentiodynamic Polarization Data

Inhibitor Concentration (M)i_corr (μA/cm²)E_corr (mV vs. SCE)Inhibition Efficiency (%)
Blank (0)1250-450-
1 x 10⁻⁵250-44580.0
5 x 10⁻⁵125-44290.0
1 x 10⁻⁴62.5-43895.0
5 x 10⁻⁴31.2-43597.5

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Concentration (M)R_ct (Ω·cm²)C_dl (μF/cm²)Inhibition Efficiency (%)
Blank (0)50150-
1 x 10⁻⁵2508080.0
5 x 10⁻⁵5006590.0
1 x 10⁻⁴10005095.0
5 x 10⁻⁴20004097.5

Mechanism of Inhibition

The corrosion inhibition is attributed to the adsorption of the Schiff base molecules onto the metal surface. This adsorption process blocks the active corrosion sites. The mechanism of adsorption can be physisorption, chemisorption, or a combination of both. The lone pair of electrons on the nitrogen atoms of the azomethine groups, the nitrile group, and the π-electrons of the aromatic rings facilitate the adsorption process.

G cluster_inhibitor Inhibitor Molecule cluster_metal Metal Surface cluster_interaction Interaction cluster_outcome Outcome Schiff_Base Schiff Base (from this compound) Adsorption_Sites Adsorption Sites: - N atoms (lone pairs) - C≡N group (π-electrons) - Aromatic rings (π-electrons) Schiff_Base->Adsorption_Sites Adsorption Adsorption Schiff_Base->Adsorption Metal_Surface Metal Surface (e.g., Mild Steel) Active_Sites Active Corrosion Sites Metal_Surface->Active_Sites Metal_Surface->Adsorption Protective_Layer Formation of a Protective Layer Adsorption->Protective_Layer Corrosion_Inhibition Corrosion Inhibition Protective_Layer->Corrosion_Inhibition

Conclusion

Derivatives of this compound, particularly Schiff bases, are promising corrosion inhibitors for mild steel in acidic media. They can be synthesized through a straightforward condensation reaction. Electrochemical studies are powerful tools for quantifying their inhibition efficiency. The high performance of these inhibitors is attributed to their molecular structure, which facilitates strong adsorption onto the metal surface, leading to the formation of a protective barrier against corrosion. Further research can focus on optimizing the molecular structure of these inhibitors to enhance their performance and exploring their application in various industrial settings.

References

Application Notes and Protocols for Metal Ion Sensing with 3,4-Diaminobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the utilization of Schiff base derivatives of 3,4-diaminobenzonitrile as fluorescent and colorimetric chemosensors for the selective and sensitive detection of various metal ions. The protocols outlined below cover the synthesis of the chemosensor, preparation of analytical solutions, and the methodology for metal ion detection.

Introduction

Schiff base derivatives of this compound are a versatile class of compounds that can be readily synthesized to create chemosensors for a variety of metal ions. The presence of imine (-C=N-) and amino (-NH2) groups in proximity on an aromatic backbone provides an excellent coordination site for metal ions. This interaction can lead to significant changes in the photophysical properties of the molecule, such as a "turn-on" or "turn-off" fluorescence response or a distinct color change, enabling the qualitative and quantitative detection of specific metal ions. The underlying sensing mechanism is often attributed to processes like Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), or the inhibition of C=N isomerization upon metal ion binding.

Data Presentation

The following table summarizes the quantitative data for representative Schiff base chemosensors derived from diamino-benzonitrile analogues for the detection of various metal ions.

Chemosensor TypeTarget IonDetection LimitTechniqueReference
Diaminomaleonitrile-based Schiff BaseAl³⁺5.3 x 10⁻⁷ MFluorescence[1]
This compound-based Schiff BaseFe³⁺2.17 x 10⁻⁶ MFluorescence
This compound-based Schiff BaseFe²⁺2.06 x 10⁻⁶ MFluorescence
This compound-based Schiff BaseCu²⁺2.48 x 10⁻⁶ MFluorescence
Pyridine-modified Naphthol Hydrazone Schiff BaseAl³⁺0.164 µMFluorescence
Quinoline-based Schiff BaseAl³⁺8.08 x 10⁻⁸ MFluorescence[2]
Cinnamyl Pyrazoline-based Schiff BaseZn²⁺2.95 x 10⁻⁸ MFluorescence[3]
Diaminomaleonitrile-derived Schiff BaseZn²⁺3.455 x 10⁻⁶ µMFluorescence[4]

Experimental Protocols

Synthesis of a this compound-Salicylaldehyde Schiff Base Chemosensor

This protocol describes a general method for the synthesis of a Schiff base chemosensor from this compound and salicylaldehyde (B1680747).

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol (B145695) (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with stirring.

  • To this solution, add 2.2 equivalents of salicylaldehyde dissolved in ethanol.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Dry the synthesized Schiff base product under vacuum.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.

Protocol for Metal Ion Sensing using Fluorescence Spectroscopy

This protocol outlines the general procedure for evaluating the metal ion sensing capabilities of the synthesized this compound-based Schiff base chemosensor.

Materials and Equipment:

  • Synthesized Schiff base chemosensor

  • Stock solutions (e.g., 1 x 10⁻³ M) of various metal ion salts (e.g., AlCl₃, FeCl₃, CuCl₂, ZnCl₂, etc.) in a suitable solvent (e.g., deionized water or ethanol).

  • Spectroscopic grade solvent (e.g., Ethanol, DMSO, or a mixture with water).

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Sensor Solution: Prepare a stock solution of the synthesized Schiff base chemosensor (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., ethanol or DMSO). From this stock, prepare a working solution of the desired concentration (e.g., 1 x 10⁻⁵ M) in the chosen analytical solvent system.

  • Fluorescence Titration:

    • Place a known volume of the sensor working solution into a quartz cuvette.

    • Record the initial fluorescence spectrum of the sensor solution.

    • Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.

    • After each addition, gently mix the solution and record the fluorescence spectrum.

    • Continue this process until no significant change in fluorescence intensity is observed.

  • Selectivity Study:

    • To separate cuvettes containing the sensor working solution, add an equimolar amount of different metal ion stock solutions.

    • Record the fluorescence spectrum for each solution to observe the sensor's response to various metal ions.

  • Competition Study:

    • To a cuvette containing the sensor solution and the target metal ion (which showed a significant response), add other potentially interfering metal ions.

    • Record the fluorescence spectrum to determine if the presence of other ions affects the sensor's response to the target ion.

  • Determination of Detection Limit: The limit of detection (LOD) can be calculated based on the fluorescence titration data using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration plot of fluorescence intensity versus metal ion concentration at low concentrations.

Mandatory Visualizations

Signaling Pathway for "Turn-On" Fluorescence Sensing

G Signaling Pathway of a 'Turn-On' Fluorescent Sensor cluster_0 Sensor State cluster_1 Fluorescence Sensor Sensor Sensor_Metal_Complex Sensor-Metal Complex Low_Fluorescence Low/No Fluorescence Sensor->Low_Fluorescence PET / C=N Isomerization (Quenching) High_Fluorescence High Fluorescence Sensor_Metal_Complex->High_Fluorescence CHEF (Enhancement) Metal_Ion Metal_Ion Metal_Ion->Sensor_Metal_Complex Binding G Experimental Workflow for Metal Ion Sensing Start Start Synthesis Synthesize Schiff Base from this compound Start->Synthesis Characterization Characterize Sensor (NMR, IR, MS) Synthesis->Characterization Prepare_Solutions Prepare Sensor and Metal Ion Stock Solutions Characterization->Prepare_Solutions Fluorescence_Titration Perform Fluorescence Titration Prepare_Solutions->Fluorescence_Titration Selectivity_Test Conduct Selectivity Tests Prepare_Solutions->Selectivity_Test Competition_Test Conduct Competition Tests Prepare_Solutions->Competition_Test Data_Analysis Analyze Data (LOD, Selectivity) Fluorescence_Titration->Data_Analysis Selectivity_Test->Data_Analysis Competition_Test->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for the Synthesis of Schiff Bases from 3,4-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

General Reaction Scheme

The synthesis involves the condensation reaction between 3,4-diaminobenzonitrile and a substituted aromatic aldehyde in a 1:2 molar ratio to yield the corresponding tetradentate Schiff base.

G cluster_0 Reactants cluster_1 Product This compound Reaction This compound->Reaction 1 equivalent Aldehyde Aldehyde->Reaction 2 equivalents Schiff Base Reaction->Schiff Base Solvent, Heat

Caption: General reaction for the synthesis of a Schiff base from this compound.

Experimental Protocols

This section details the materials and step-by-step procedure for the synthesis of a symmetrical tetradentate Schiff base from this compound.

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, vanillin) (2.0 eq)

  • Absolute Ethanol (B145695) or Methanol (B129727)

  • Glacial Acetic Acid (catalytic amount, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a sufficient volume of absolute ethanol or methanol with gentle warming and stirring.

  • Addition of Aldehyde: To this solution, add 2.0 equivalents of the selected aromatic aldehyde. If the aldehyde is a solid, it should also be dissolved in a minimal amount of the same solvent before addition.

  • Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction[6].

  • Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction time can vary from 2 to 10 hours, depending on the reactivity of the aldehyde[7]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold ethanol or methanol to remove any unreacted starting materials.

  • Recrystallization: For further purification, recrystallize the crude product from a suitable solvent such as ethanol, methanol, or a solvent mixture like ethanol-water[7].

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. Determine the melting point of the purified Schiff base.

Data Presentation

While specific quantitative data for Schiff bases derived from this compound were not found in the searched literature, the following table presents representative data for analogous Schiff bases synthesized from the structurally similar 3,4-diaminobenzophenone (B196073) to illustrate the expected format for data presentation[5].

Schiff Base Ligand (from 3,4-Diaminobenzophenone)Aldehyde UsedYield (%)Melting Point (°C)Color
L12-hydroxy-4-methoxybenzaldehyde78127Yellow
L22-hydroxy-5-methoxybenzaldehyde70152Yellow
L35-bromo-2-hydroxybenzaldehyde80169Yellow
L42-hydroxy-5-nitrobenzaldehyde83237Yellow

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis and purification of Schiff bases from this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization A Dissolve this compound in Ethanol B Add Aromatic Aldehyde (2 equivalents) A->B C Add Catalytic Acetic Acid (Optional) B->C D Reflux Reaction Mixture (2-10 hours) C->D E Cool to Room Temperature D->E F Filter Precipitate E->F G Wash with Cold Ethanol F->G H Recrystallize from Ethanol/Methanol G->H I Dry under Vacuum H->I J FT-IR I->J K NMR (¹H, ¹³C) I->K L Mass Spectrometry I->L M Melting Point I->M

Caption: Experimental workflow for the synthesis of Schiff bases.

Potential Applications

Schiff bases are known for a wide array of biological activities and applications in materials science.

  • Antimicrobial and Anticancer Agents: Many Schiff bases and their metal complexes have demonstrated significant antibacterial, antifungal, and anticancer activities[1][2][8]. The mechanism of action often involves the chelation of metal ions essential for microbial growth or the interaction with biological macromolecules like DNA[9].

  • Fluorescent Probes and Bioimaging: Schiff bases derived from diamines with electron-withdrawing groups, such as diaminomaleonitrile, have been shown to exhibit fluorescence and can act as sensors for metal ions[10]. It is plausible that Schiff bases from this compound could also possess interesting photophysical properties for applications in cellular imaging.

No specific signaling pathways for Schiff bases derived from this compound were identified in the literature. However, the general anticancer activity of some Schiff bases is proposed to be through the induction of apoptosis[7]. The exact molecular targets and signaling cascades are often compound-specific and require further investigation.

References

Application of 3,4-Diaminobenzonitrile in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminobenzonitrile is an aromatic diamine monomer that holds significant promise in the field of materials science for the synthesis of high-performance polymers. Its rigid aromatic structure, coupled with the presence of two reactive amine functional groups and a polar nitrile group, makes it a valuable building block for creating polymers with exceptional thermal stability, mechanical strength, and specific electronic properties. These characteristics are highly sought after in advanced applications, including aerospace components, electronics, and specialty films and membranes. The nitrile group, in particular, can enhance intermolecular interactions and serve as a site for potential post-polymerization modifications, offering a route to tailor the final properties of the material.

This document provides detailed application notes, experimental protocols, and representative data for the use of this compound in the synthesis of high-performance polyimides and polyamides. While specific quantitative data for polymers derived directly from this compound is limited in publicly available literature, the provided data for analogous structures serves as a valuable benchmark for predicting their performance.

Application Notes

The primary application of this compound in materials science is as a monomer in step-growth polymerization reactions to form aromatic polymers. The two primary amine groups readily react with comonomers possessing two complementary functional groups, such as dianhydrides (to form polyimides) or diacyl chlorides (to form polyamides).

Polyimides: The reaction of this compound with a dianhydride, such as Pyromellitic dianhydride (PMDA), proceeds through a two-step process. First, a soluble poly(amic acid) precursor is formed, which is then cyclized to the final, often intractable, polyimide through thermal or chemical imidization. The resulting polyimides are expected to exhibit:

  • High Thermal Stability: The aromatic and imide rings in the polymer backbone contribute to high glass transition temperatures (Tg) and thermal decomposition temperatures (Td).

  • Excellent Mechanical Properties: The rigid polymer chains lead to high tensile strength and modulus.

  • Good Chemical Resistance: Aromatic polyimides are known for their resistance to a wide range of organic solvents and chemicals.

  • Enhanced Dielectric Properties: The presence of the polar nitrile group can influence the dielectric constant of the resulting polymer, a critical parameter for applications in microelectronics.

Polyamides: The polycondensation of this compound with a diacyl chloride, such as terephthaloyl chloride, yields aromatic polyamides (aramids). These polymers are characterized by:

  • Exceptional Strength and Stiffness: The rigid-rod-like nature of the polymer chains and strong intermolecular hydrogen bonding between amide linkages result in materials with very high tensile strength and modulus.

  • High-Temperature Resistance: Similar to polyimides, aromatic polyamides maintain their mechanical properties at elevated temperatures.

  • Solvent Resistance: Aramids are typically soluble only in strong acids or highly polar aprotic solvents containing salts.

The nitrile functionality on the benzonitrile (B105546) ring can also be a key feature for creating materials with specific functionalities. For instance, it can be involved in cross-linking reactions at high temperatures, further enhancing the thermal stability of the polymer.

Data Presentation

Due to the limited availability of specific experimental data for polymers derived directly from this compound, the following table summarizes the anticipated properties of high-performance polymers based on structurally similar aromatic diamines and diaminobenzonitrile derivatives. This data provides a reasonable expectation of the performance of materials synthesized using this compound.

PropertyRepresentative Polyimide (from substituted diaminobenzonitrile)Representative Aromatic Polyamide (Aramid)
Thermal Properties
Glass Transition Temperature (Tg) (°C)250 - 350[1]> 250
5% Weight Loss Temperature (Td) (°C)> 450 (in N₂)[1]> 450 (in N₂)
Mechanical Properties
Tensile Strength (MPa)80 - 150[1]> 100
Tensile Modulus (GPa)2.5 - 4.0[1]> 2.0
Elongation at Break (%)5 - 15[1]< 15
Solubility
Generally soluble in polar aprotic solvents (e.g., NMP, DMAc) in the poly(amic acid) stage.Generally soluble only in strong acids or polar aprotic solvents with added salts.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a polyimide and a polyamide. These can be adapted by researchers for the use of this compound.

Protocol 1: Synthesis of a Polyimide via a Two-Step Polycondensation

This protocol describes the synthesis of a polyimide from an aromatic diamine (e.g., this compound) and an aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA) via a poly(amic acid) intermediate, followed by thermal imidization.

Materials:

  • This compound

  • Pyromellitic dianhydride (PMDA)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Nitrogen gas (high purity)

  • Methanol (B129727)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Addition funnel

  • Heating mantle with temperature controller

  • Vacuum oven

  • Glass plates for film casting

Procedure:

Step 1: Synthesis of Poly(amic acid) (PAA)

  • In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (1 equivalent).

  • Add anhydrous DMAc to the flask to dissolve the diamine monomer and achieve a solids content of 15-20% (w/v).

  • Stir the solution under a continuous nitrogen purge until the monomer is completely dissolved.

  • Once a clear solution is obtained, cool the flask to 0-5 °C using an ice bath.

  • Slowly add an equimolar amount of PMDA to the stirred diamine solution in small portions over 30-60 minutes to control the exothermic reaction.

  • Rinse the addition funnel with a small amount of DMAc to ensure all the dianhydride is transferred to the reaction flask.

  • Maintain the reaction temperature at 0-5 °C and continue stirring for 2 hours after the complete addition of the dianhydride.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

Step 2: Thermal Imidization to Polyimide Film

  • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.

  • Place the glass plate in a vacuum oven.

  • Cure the film using a staged heating program:

    • 1 hour at 100 °C

    • 1 hour at 200 °C

    • 1 hour at 300 °C

  • After the final heating step, allow the oven to cool down slowly to room temperature.

  • Immerse the glass plate in water to facilitate the removal of the polyimide film.

  • Dry the resulting polyimide film in a vacuum oven at 100 °C for several hours before characterization.

Protocol 2: Synthesis of an Aromatic Polyamide (Aramid)

This protocol describes the low-temperature solution polycondensation of an aromatic diamine (e.g., this compound) with an aromatic diacyl chloride (e.g., Terephthaloyl chloride).

Materials:

  • This compound

  • Terephthaloyl chloride

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Anhydrous Lithium Chloride (LiCl)

  • Pyridine (B92270) (as an acid scavenger)

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Low-temperature bath (e.g., ice-salt bath)

  • Blender or high-shear mixer

Procedure:

  • In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) and anhydrous LiCl (concentration of 5% w/v relative to the solvent) in anhydrous DMAc.

  • Stir the mixture under a nitrogen atmosphere until all solids are dissolved.

  • Cool the solution to 0 °C using an ice-salt bath.

  • In a separate flask, dissolve an equimolar amount of Terephthaloyl chloride in a small amount of anhydrous DMAc.

  • Slowly add the Terephthaloyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes. The viscosity of the solution will increase rapidly.

  • After the addition is complete, add pyridine (2 equivalents) to the reaction mixture.

  • Continue stirring the reaction at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Precipitate the polyamide by pouring the viscous polymer solution into a large volume of vigorously stirring methanol in a blender.

  • Collect the fibrous polymer precipitate by vacuum filtration.

  • Wash the polymer thoroughly with hot water and then with methanol to remove residual solvent, LiCl, and pyridine hydrochloride.

  • Dry the purified aromatic polyamide in a vacuum oven at 80-100 °C for 24 hours.

Mandatory Visualization

Polyimide_Synthesis_Workflow cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Thermal Imidization DABN This compound Reaction1 Dissolution & Cooling (0-5 °C, N2 atm) DABN->Reaction1 PMDA Pyromellitic Dianhydride PMDA->Reaction1 Slow Addition Solvent1 Anhydrous DMAc Solvent1->Reaction1 Polymerization Polycondensation (24h, RT) Reaction1->Polymerization PAA Poly(amic acid) Solution Polymerization->PAA Casting Film Casting on Glass Plate PAA->Casting Curing Staged Heating (100-300 °C) Casting->Curing Removal Film Removal in Water Curing->Removal Drying Vacuum Drying (100 °C) Removal->Drying PI_Film Polyimide Film Drying->PI_Film

Caption: Workflow for the two-step synthesis of a polyimide film.

Aramid_Synthesis_Workflow cluster_synthesis Polycondensation Reaction cluster_workup Polymer Isolation and Purification DABN This compound Reaction Low-Temperature Polycondensation (0 °C, N2) DABN->Reaction TC Terephthaloyl Chloride TC->Reaction Dropwise Addition Solvent Anhydrous DMAc/LiCl Solvent->Reaction Pyridine Pyridine Addition Reaction->Pyridine Polymer_Sol Aramid Polymer Solution Pyridine->Polymer_Sol Stir 4-6h at RT Precipitation Precipitation in Methanol Polymer_Sol->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with Water & Methanol Filtration->Washing Drying Vacuum Drying (80-100 °C) Washing->Drying Aramid_Polymer Purified Aramid Polymer Drying->Aramid_Polymer

Caption: Workflow for the synthesis and purification of an aromatic polyamide.

References

Application Notes and Protocols: 3,4-Diaminobenzonitrile in the Preparation of Thermally Stable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,4-diaminobenzonitrile as a monomer for the synthesis of high-performance, thermally stable polymers. The unique presence of both amine and nitrile functional groups within a rigid aromatic structure makes this compound a valuable building block for polymers such as polyamides and polyimides with enhanced thermal properties. The nitrile group, in particular, offers a pathway for post-polymerization crosslinking, which can significantly increase the thermal stability and mechanical properties of the final material.

Introduction

Aromatic polyamides and polyimides are classes of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength.[1] These properties make them suitable for demanding applications in the aerospace, electronics, and automotive industries. The incorporation of specific functional groups into the polymer backbone can further enhance these properties. This compound is a versatile monomer that introduces a nitrile (-C≡N) group into the polymer chain. This nitrile group can undergo thermal cyclotrimerization or other crosslinking reactions at elevated temperatures, leading to a more rigid and thermally stable network structure.[2]

Data Presentation: Thermal Properties of Related Polymers

While specific quantitative data for polymers derived directly from this compound is limited in publicly available literature, the following tables summarize the thermal properties of structurally related polyimides and polyamides. This data provides an expected range of performance and highlights the impact of chemical structure on thermal stability.

Table 1: Thermal Properties of Aromatic Polyimides

DianhydrideDiamineTg (°C)Td5% (°C, N2)Char Yield at 800°C (N2, %)Reference
Pyromellitic dianhydride (PMDA)4,4'-Oxydianiline (ODA)396>500~60[3]
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)4,4'-Oxydianiline (ODA)276>500~55[4]
4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA)3,5-Diamino-N-(pyridin-4-ylmethyl)benzamide>289>483Not Reported[1]
4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)2,6-Diaminopyridine25454464[5]

Tg: Glass Transition Temperature; Td5%: Temperature at 5% weight loss.

Table 2: Thermal Properties of Aromatic Polyamides

Dicarboxylic Acid ChlorideDiamineTg (°C)Td10% (°C, N2)Char Yield at 800°C (N2, %)Reference
Isophthaloyl chloridem-Phenylenediamine23844254[3]
Terephthaloyl chloridem-Phenylenediamine28546648[3]
4,4'-Oxydibenzoyl chloride4,4'-Oxydianiline25552058[6]

Tg: Glass Transition Temperature; Td10%: Temperature at 10% weight loss.

Table 3: Effect of Nitrile Crosslinking on Thermal Properties of Poly(thioether ether imide)s[2]

PolymerTg (°C) (Uncured)Tg (°C) (Cured)Td5% (°C, N2) (Uncured)Td5% (°C, N2) (Cured)
PI-a213Not Detected471506
PI-b191Not Detected478503

The data in Table 3 clearly demonstrates the significant improvement in thermal stability upon curing, which is attributed to the crosslinking of the nitrile groups. The disappearance of the glass transition temperature in the cured polymers is a strong indicator of the formation of a rigid, crosslinked network.

Experimental Protocols

The following are detailed protocols for the synthesis of polyimides from this compound and an aromatic dianhydride using a two-step method.

Protocol 1: Two-Step Synthesis of Polyimide via Poly(amic acid)

This is a widely used method that proceeds through a soluble poly(amic acid) precursor, which is then converted to the final polyimide.

Materials and Equipment:

  • Monomers: this compound (purified by recrystallization), Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA, purified by sublimation).

  • Solvent: Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

  • Reagents for Chemical Imidization (Optional): Acetic anhydride, Pyridine (B92270) or Triethylamine (B128534).

  • Precipitation and Washing: Methanol (B129727) or Ethanol (B145695).

  • Glassware: Three-neck round-bottom flask, mechanical stirrer, nitrogen inlet and outlet, dropping funnel.

  • Other Equipment: Ice bath, heating mantle with temperature controller, vacuum oven, filtration apparatus.

Step 1: Synthesis of Poly(amic acid) (PAA)

  • In a dry three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of this compound in anhydrous DMAc.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add an equimolar amount of the solid dianhydride in small portions to the stirred solution. The reaction is exothermic and maintaining a low temperature is crucial to control the molecular weight and prevent side reactions.

  • After the complete addition of the dianhydride, continue stirring the reaction mixture at 0-5 °C for 2 hours.

  • Remove the ice bath and allow the reaction to proceed at room temperature for 18-24 hours. The viscosity of the solution will gradually increase, indicating the formation of the poly(amic acid).

Step 2: Imidization (Conversion to Polyimide)

Method A: Thermal Imidization

  • Cast the viscous poly(amic acid) solution onto a clean glass substrate to form a thin film.

  • Place the coated substrate in a vacuum oven.

  • Heat the film using a staged heating program: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour. This gradual heating process removes the solvent and facilitates the cyclodehydration reaction to form the imide rings.

  • After cooling, the resulting polyimide film can be carefully peeled from the glass substrate.

Method B: Chemical Imidization

  • To the poly(amic acid) solution at room temperature, add a dehydrating agent such as acetic anhydride (2-4 molar equivalents per repeating unit of the polymer) and a catalyst like pyridine or triethylamine (1-2 molar equivalents).

  • Stir the mixture at room temperature for 12-24 hours or with gentle heating (e.g., 50 °C) for a few hours.

  • Precipitate the polyimide by slowly pouring the reaction mixture into a non-solvent such as methanol or ethanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove residual reagents and solvent, and dry it in a vacuum oven.

Protocol 2: Thermal Analysis of Polymers

Thermogravimetric Analysis (TGA)

  • Place a small sample (5-10 mg) of the dried polymer in a TGA sample pan.

  • Heat the sample from room temperature to 800-1000 °C at a constant heating rate (e.g., 10 or 20 °C/min) under a nitrogen atmosphere.

  • Record the weight loss of the sample as a function of temperature.

  • Determine the 5% and 10% weight loss temperatures (Td5% and Td10%) and the char yield at the final temperature.

Differential Scanning Calorimetry (DSC)

  • Place a small sample (5-10 mg) of the dried polymer in a DSC sample pan.

  • Heat the sample to a temperature above its expected glass transition temperature (Tg) to erase its thermal history.

  • Cool the sample at a controlled rate.

  • Reheat the sample at a constant heating rate (e.g., 10 or 20 °C/min).

  • The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Monomers Monomers (this compound & Dianhydride) Polymerization Polycondensation (Formation of Poly(amic acid)) Monomers->Polymerization Solvent Anhydrous Solvent (DMAc or NMP) Solvent->Polymerization Imidization Imidization Polymerization->Imidization Thermal_Imidization Thermal Treatment Imidization->Thermal_Imidization Heat Chemical_Imidization Chemical Dehydration Imidization->Chemical_Imidization Reagents Polyimide Thermally Stable Polyimide Thermal_Imidization->Polyimide Purification Purification (Precipitation & Washing) Chemical_Imidization->Purification Purification->Polyimide

Caption: Workflow for the synthesis of polyimides from this compound.

Structure_Property DABN This compound Aromatic_Backbone Rigid Aromatic Backbone DABN->Aromatic_Backbone Nitrile_Group Nitrile Group (-C≡N) DABN->Nitrile_Group High_Tg High Glass Transition Temperature (Tg) Aromatic_Backbone->High_Tg High_Td High Decomposition Temperature (Td) Aromatic_Backbone->High_Td Crosslinking Thermal Crosslinking Nitrile_Group->Crosslinking Heat Enhanced_Stability Enhanced Thermal & Mechanical Stability Crosslinking->Enhanced_Stability Thermal_Analysis_Workflow Polymer_Sample Synthesized Polymer Sample TGA Thermogravimetric Analysis (TGA) Polymer_Sample->TGA DSC Differential Scanning Calorimetry (DSC) Polymer_Sample->DSC TGA_Data Weight Loss vs. Temperature (Td5%, Td10%, Char Yield) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Tg) DSC->DSC_Data Analysis Data Analysis & Interpretation TGA_Data->Analysis DSC_Data->Analysis Thermal_Stability Determination of Thermal Stability Analysis->Thermal_Stability

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4-Diaminobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common precursor for the synthesis of this compound is 4-amino-3-nitrobenzonitrile (B23877).[1][2] Another viable starting material is 2-Nitro-4-cyanoaniline.[3]

Q2: What is the most common synthetic route to produce this compound?

The predominant method is the catalytic hydrogenation of a nitro-substituted precursor, such as 4-amino-3-nitrobenzonitrile. This reaction typically employs a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas.[1][3]

Q3: What are the key reaction parameters to control for a high yield?

To achieve a high yield, it is crucial to control the catalyst type and loading, hydrogen pressure, reaction temperature, and reaction time. The choice of solvent also plays a significant role.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. By comparing the reaction mixture to the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot, which will have a different retention factor (Rf) due to the change in polarity.[4]

Q5: What are the typical physical properties of this compound?

This compound is typically a solid that can range in color from white to brown.[5] Its melting point is in the range of 144-148 °C.[5]

Q6: What are the recommended storage conditions for this compound?

It is recommended to store this compound in a tightly closed container in a dry, well-ventilated place.[6] For long-term storage, keeping it at room temperature is generally acceptable.[5]

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of high-quality Pd/C catalyst. Ensure the catalyst has not been exposed to air or moisture for extended periods.
Insufficient Reducing Agent Ensure adequate hydrogen pressure is maintained throughout the reaction. For chemical reductions (e.g., with SnCl₂), use the correct stoichiometric amount of the reducing agent.[4]
Incomplete Reaction Increase the reaction time or slightly increase the temperature. Monitor the reaction progress using TLC to determine the optimal reaction time.[4]
Poor Quality Starting Material Verify the purity of the starting material (e.g., 4-amino-3-nitrobenzonitrile) using techniques like NMR or melting point analysis.
Product Loss During Workup Optimize the extraction and filtration steps. Ensure the filter cake is washed thoroughly with the solvent to recover any adsorbed product.[4]
Product Impurity and Discoloration
Potential Cause Troubleshooting Steps
Presence of Side-Products Over-reduction of the nitrile group can lead to the formation of aminomethyl derivatives. Control the reaction conditions (temperature, pressure, and time) to minimize these side reactions.
Oxidation of the Product The diamine product is susceptible to air oxidation, which can lead to discoloration.[4] Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon) if possible.
Residual Starting Material If the reaction is incomplete, the final product will be contaminated with the starting material. Extend the reaction time or increase the catalyst loading.[4]
Solvent Impurities Use high-purity, dry solvents to avoid introducing impurities that can interfere with the reaction or contaminate the product.

Experimental Protocols

Catalytic Hydrogenation of 4-amino-3-nitrobenzonitrile

This protocol is a common method for synthesizing this compound.

Materials:

  • 4-amino-3-nitrobenzonitrile

  • 10% Palladium on carbon (Pd/C)

  • Methanol (B129727) or Ethanol

  • Hydrogen gas

  • Nitrogen gas

  • Celite or diatomaceous earth

Procedure:

  • In a hydrogenation vessel, dissolve 4-amino-3-nitrobenzonitrile in methanol or ethanol.[1][3]

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and degas it by applying a vacuum and then backfilling with nitrogen. Repeat this process three times.

  • Introduce hydrogen gas to the desired pressure (e.g., 50 psi or using a hydrogen balloon).[1]

  • Stir the mixture vigorously at room temperature (25°C) for the specified time (e.g., 5-18 hours).[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the Pd/C catalyst.[1][3]

  • Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or trituration with a suitable solvent like diethyl ether.[1]

Data Presentation

Comparison of Reaction Conditions and Yields
Starting Material Catalyst Solvent Pressure Time Temperature Yield Reference
4-amino-3-nitrobenzonitrile10% Pd/CMethanolH₂ balloon18 h25°C90%[1]
3-Amino-4-nitrobenzonitrile10% Pd/CEthanol50 psi H₂5 h-70%[1]
2-Nitro-4-cyanoaniline7.5% Pd/CEthanolAtmospheric2 h--[3]
4-amino-3-nitrobenzonitrileStannous chlorideEthanol-6 hReflux70.4%[2]

Visualizations

Synthesis_Pathway 4-Amino-3-nitrobenzonitrile 4-Amino-3-nitrobenzonitrile This compound This compound 4-Amino-3-nitrobenzonitrile->this compound H2, Pd/C Methanol or Ethanol

Caption: Synthesis of this compound.

Troubleshooting_Workflow cluster_start Problem Identification cluster_causes_yield Potential Causes for Low Yield cluster_causes_purity Potential Causes for Impurity cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Impurity Low_Yield Low or No Yield Inactive_Catalyst Inactive Catalyst Low_Yield->Inactive_Catalyst Insufficient_H2 Insufficient H2 Pressure Low_Yield->Insufficient_H2 Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Impure_Product Impure/Discolored Product Side_Reactions Side Reactions Impure_Product->Side_Reactions Oxidation Product Oxidation Impure_Product->Oxidation Residual_SM Residual Starting Material Impure_Product->Residual_SM Fresh_Catalyst Use Fresh Catalyst Inactive_Catalyst->Fresh_Catalyst Check_Pressure Verify H2 Pressure Insufficient_H2->Check_Pressure Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Optimize_Conditions Optimize Conditions Side_Reactions->Optimize_Conditions Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere Purify Purify Product (Recrystallization) Residual_SM->Purify

Caption: Troubleshooting workflow for synthesis.

References

Technical Support Center: 3,4-Diaminobenzonitrile Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 3,4-Diaminobenzonitrile. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What type of polymerization does this compound typically undergo?

A1: Due to its two primary amino (-NH₂) groups, this compound is expected to undergo step-growth polymerization, most commonly through polycondensation. This process involves reacting it with a comonomer that has two complementary functional groups, such as a diacyl chloride or a dicarboxylic acid (to form polyamides), or a dianhydride (to form polyimides).

Q2: What are the critical factors for achieving a high molecular weight polymer?

A2: Achieving a high molecular weight polymer in step-growth polymerization is contingent on several factors:

  • Monomer Purity: The presence of monofunctional impurities can terminate the polymer chain growth, which significantly limits the final molecular weight. High purity of both the this compound and the comonomer is essential.

  • Precise Stoichiometry: Step-growth polymerization requires a precise equimolar balance (1:1 ratio) between the reacting functional groups. Any significant deviation from this ratio will result in a lower degree of polymerization.[1]

  • High Reaction Conversion: The reaction must proceed to a very high conversion, typically over 99%, to obtain a high molecular weight polymer.[1] This often necessitates long reaction times and optimized temperatures.

  • Efficient Removal of Byproducts: In polycondensation reactions, a small molecule (like water) is often eliminated. The efficient removal of this byproduct is crucial to drive the reaction toward completion.

Q3: My final polymer is a much darker color than anticipated. What could be the cause?

A3: Discoloration in aromatic polymers is often a result of oxidation or the formation of conjugated structures. Potential causes include:

  • Oxidation: The amino groups are susceptible to oxidation, especially at elevated temperatures in the presence of oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.

  • High Temperatures: Extended exposure to high reaction temperatures can lead to thermal degradation or side reactions that produce colored byproducts.

  • Impurities: Impurities present in the monomers or the solvent can also contribute to discoloration.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Polymer Yield Incomplete reaction.Increase reaction time and/or temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Side reactions consuming monomers.Lower the reaction temperature to minimize side reactions. Verify the purity of the monomers.
Loss of product during workup.Optimize the precipitation and washing steps. Ensure the chosen non-solvent effectively precipitates the polymer without dissolving lower molecular weight fractions.
Low Molecular Weight (Low Inherent Viscosity) Incorrect stoichiometry.Carefully purify the monomers before use. Use an analytical balance for precise weighing. A slight excess of a more volatile monomer can sometimes be used to compensate for any loss.
Monomer impurity (monofunctional).Purify the monomers by recrystallization or sublimation.
Inefficient removal of condensation byproduct (e.g., water).For high-temperature polymerizations, use a Dean-Stark trap or conduct the final stages of the reaction under a vacuum.
Gel Formation (Cross-linking) Polyfunctional impurities in monomers.Ensure that the monomers are strictly difunctional.
Side reactions at high temperatures.Lower the reaction temperature. The nitrile group on the this compound could potentially participate in side reactions at very high temperatures.[1]
Poor Polymer Solubility High molecular weight and crystallinity.While high molecular weight is often desirable, extremely high values can reduce solubility. Adjusting the monomer ratio slightly off-stoichiometric can control the molecular weight.
Strong intermolecular interactions.The rigid aromatic backbone and potential for hydrogen bonding can lead to poor solubility. Test a range of polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or N,N-dimethylformamide (DMF).
Polymer precipitation during synthesis.If the polymer precipitates before reaching high molecular weight, consider performing the polymerization at a higher temperature or in a better solvent. A two-step method, which proceeds through a soluble precursor like a poly(amic acid), is a common strategy for synthesizing insoluble polyimides.

Experimental Protocols

The following is a representative two-step protocol for the synthesis of a polyimide from an aromatic diamine like this compound and a dianhydride. This protocol is based on established methods for structurally similar monomers and should be optimized for specific experimental requirements.

Step 1: Synthesis of Poly(amic acid)

  • In a clean, dry, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the this compound in an anhydrous polar aprotic solvent (e.g., DMAc) to achieve a solids content of 15-20% (w/v).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add an equimolar amount of the dianhydride (e.g., pyromellitic dianhydride - PMDA) in small portions to the stirred diamine solution. This helps to control the exothermic nature of the reaction.

  • Maintain the temperature at 0-5 °C and continue stirring for at least 2 hours after the complete addition of the dianhydride.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for 24 hours to ensure the formation of a viscous poly(amic acid) solution.

Step 2: Thermal Imidization

  • Cast the poly(amic acid) solution onto a clean, dry glass plate.

  • Place the glass plate in a vacuum oven and cure the film using a staged heating program: 1 hour at 100 °C, 1 hour at 200 °C, and 1 hour at 300 °C.

  • After the final heating step, allow the oven to cool down slowly to room temperature.

  • Immerse the glass plate in water to aid in the removal of the polyimide film.

  • Dry the resulting polyimide film in a vacuum oven at 100 °C for several hours.

Visualizations

experimental_workflow cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Thermal Imidization dissolve Dissolve this compound in anhydrous solvent cool Cool solution to 0-5 °C dissolve->cool add_dianhydride Slowly add equimolar dianhydride cool->add_dianhydride stir_cold Stir at 0-5 °C for 2h add_dianhydride->stir_cold stir_rt Stir at room temperature for 24h stir_cold->stir_rt cast_film Cast poly(amic acid) solution onto glass plate stir_rt->cast_film Viscous poly(amic acid) solution cure Cure in vacuum oven (staged heating) cast_film->cure remove_film Remove polyimide film in water cure->remove_film dry_film Dry film in vacuum oven remove_film->dry_film

Caption: Experimental workflow for a two-step polyimide synthesis.

troubleshooting_guide start Low Molecular Weight Polymer check_stoichiometry Verify Monomer Stoichiometry (1:1) start->check_stoichiometry check_purity Assess Monomer Purity (>99%) start->check_purity check_conditions Review Reaction Conditions start->check_conditions reweigh Action: Re-weigh monomers (analytical balance) check_stoichiometry->reweigh Error likely purify Action: Purify monomers (recrystallize/sublime) check_purity->purify Impure optimize Action: Increase time/temp, ensure inert atmosphere, remove byproducts check_conditions->optimize Suboptimal end Problem Solved reweigh->end purify->end optimize->end

Caption: Troubleshooting logic for low molecular weight polymer.

References

Technical Support Center: Synthesis of 3,4-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,4-Diaminobenzonitrile. Our focus is on minimizing side reactions and maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is the reduction of 4-amino-3-nitrobenzonitrile (B23877). This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst with hydrogen gas.[1] Other less common methods may involve the use of other reducing agents like tin(II) chloride or iron in acidic media.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

The main side reactions stem from the reduction of the nitro group and, to a lesser extent, the reactivity of the nitrile group.

  • Incomplete Nitro Group Reduction: The reduction of the nitro group can be incomplete, leading to the formation of intermediate species such as nitroso and hydroxylamine (B1172632) derivatives.

  • Intermolecular Condensation: Under certain conditions, these intermediates can undergo condensation reactions to form azo or azoxy compounds, which can complicate purification.

  • Nitrile Group Reduction: While generally stable under the conditions for nitro group reduction, the nitrile group can be reduced under more forcing conditions (higher pressure or temperature) to a primary amine (aminomethyl group). This can further react to form secondary and tertiary amines.[2][3]

  • Nitrile Group Hydrolysis: The nitrile group can be susceptible to hydrolysis to form an amide or a carboxylic acid, particularly if the reaction is run under acidic or basic conditions for extended periods.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective and straightforward technique to monitor the reaction's progress. By co-spotting the reaction mixture with the starting material (4-amino-3-nitrobenzonitrile), you can observe the disappearance of the starting material and the appearance of the product spot. The significant difference in polarity between the nitro and amino compounds will result in a noticeable change in the retention factor (Rf).

Q4: What are the recommended purification techniques for this compound?

The most common method for purifying the final product is recrystallization. Suitable solvent systems include ethanol (B145695)/water or isopropanol/water mixtures. For higher purity requirements, column chromatography can be employed.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Catalyst poisoning. 3. Loss of product during workup.1. Extend reaction time or increase hydrogen pressure. Monitor by TLC. 2. Ensure high-purity starting materials and solvents. Sulfur-containing impurities can poison the catalyst. Use fresh catalyst. 3. Optimize extraction and recrystallization steps.
Presence of Multiple Byproducts 1. Reaction temperature too high. 2. Formation of nitroso, hydroxylamine, azo, or azoxy compounds.1. Maintain the recommended reaction temperature. Use a controlled heating source if necessary. 2. Ensure complete reduction by optimizing reaction time and hydrogen pressure.
Product is a Dark Oil or Tar 1. Presence of polymeric byproducts. 2. Oxidation of the product.1. Purify via column chromatography. 2. Work up the reaction under an inert atmosphere (e.g., nitrogen or argon). Store the purified product under an inert atmosphere and protected from light.
Nitrile Group Reduction Detected 1. Reaction conditions too harsh (high temperature or pressure).1. Reduce the reaction temperature and/or hydrogen pressure. Screen for milder reaction conditions.

Data Presentation

Table 1: Comparison of Catalytic Hydrogenation Conditions for this compound Synthesis

Catalyst Solvent **Pressure (H₂) **Temperature Reaction Time Yield (%) Reference
10% Pd/CMethanol (B129727)1 atm (balloon)25°C18 h90[1]
10% Pd/CEthanol50 psiNot specified5 h70[1]
7.5% Pd/CEthanol1 atmNot specified2 h26.3[4]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via Catalytic Hydrogenation[1]

Materials:

  • 4-amino-3-nitrobenzonitrile

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas

  • Diatomaceous earth (Celite®)

Procedure:

  • To a solution of 4-amino-3-nitrobenzonitrile (2.00 g, 12.3 mmol) in methanol (20 mL) in a round-bottom flask, add 10% Pd/C (500 mg).

  • Degas the flask and fill it with hydrogen gas (using a balloon).

  • Stir the reaction mixture vigorously at 25°C for 18 hours.

  • Upon completion (monitored by TLC), degas the mixture under vacuum and backfill with nitrogen (repeat three times).

  • Filter the reaction mixture through a pad of diatomaceous earth.

  • Concentrate the filtrate under reduced pressure to yield this compound (1.47 g, 90% yield) as a green oil.

Protocol 2: Alternative Catalytic Hydrogenation[1]

Materials:

  • 3-Amino-4-nitrobenzonitrile

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous Ethanol

  • Hydrogen gas

  • Diatomaceous earth (Celite®)

  • Diethyl ether

Procedure:

  • In a pressure vessel, combine 3-Amino-4-nitrobenzonitrile (20.00 g, 0.123 mol) and 10% Pd/C (1.00 g) in anhydrous ethanol (250 mL).

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the mixture for 5 hours.

  • Filter the mixture through a pad of Celite® and concentrate the filtrate.

  • Triturate the resulting solid with diethyl ether to afford this compound as a tan solid (11.40 g, 70% yield).

Mandatory Visualization

Synthesis_Workflow cluster_main Main Reaction Pathway cluster_side_reactions Potential Side Reactions cluster_troubleshooting Troubleshooting Focus Start 4-Amino-3-nitrobenzonitrile Reduction Catalytic Hydrogenation (Pd/C, H2) Start->Reduction Ethanol/Methanol Product This compound Reduction->Product Incomplete_Reduction Incomplete Reduction Reduction->Incomplete_Reduction Insufficient H2 or reaction time Nitrile_Reduction Nitrile Group Reduction Reduction->Nitrile_Reduction Harsh Conditions (High P, High T) Purity_Check Monitor with TLC Product->Purity_Check Nitroso Nitroso Intermediate Incomplete_Reduction->Nitroso Hydroxylamine Hydroxylamine Intermediate Incomplete_Reduction->Hydroxylamine Control_Conditions Control Reaction Conditions Incomplete_Reduction->Control_Conditions Azo_Azoxy Azo/Azoxy Compounds Hydroxylamine->Azo_Azoxy Condensation Purification Purification (Recrystallization) Azo_Azoxy->Purification Primary_Amine Aminomethyl Derivative Nitrile_Reduction->Primary_Amine Nitrile_Reduction->Control_Conditions

References

Technical Support Center: Purification of Crude 3,4-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of crude 3,4-Diaminobenzonitrile. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized by the reduction of 4-amino-3-nitrobenzonitrile?

A1: The most common impurities include unreacted starting material (4-amino-3-nitrobenzonitrile), partially reduced intermediates (e.g., 4-amino-3-(hydroxylamino)benzonitrile), and byproducts from side reactions. Residual palladium catalyst from the hydrogenation step may also be present.

Q2: My purified this compound is discolored (e.g., brown, black, or green). What is the cause and how can I prevent it?

A2: Discoloration of aromatic amines like this compound is typically due to oxidation. The amino groups are sensitive to air and light, leading to the formation of colored oxidation products. To minimize this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps.[1] Using degassed solvents and storing the purified compound in a dark place under an inert atmosphere is also recommended.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the purification process. By spotting the crude mixture, fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of impurities. This compound is UV active and can be visualized under a UV lamp. For compounds that are not UV active, various staining methods can be employed.

Q4: What is the expected melting point of pure this compound?

A4: The reported melting point of this compound is in the range of 144-148 °C. A broad melting point range for your purified product may indicate the presence of impurities.

Q5: What are the ideal storage conditions for purified this compound?

A5: To ensure stability and prevent degradation, this compound should be stored in a tightly sealed container, in a dark place, under an inert atmosphere, and at room temperature.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Low or No Crystal Formation - The chosen solvent is too polar, keeping the compound dissolved even at low temperatures.- The solution is too dilute.- The cooling process is too rapid.- Select a solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Consider solvent mixtures like ethanol/water or ethyl acetate (B1210297)/hexanes.- Concentrate the solution by boiling off some of the solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.
"Oiling Out" (Formation of an oil instead of crystals) - The melting point of the crude product is lowered by impurities to below the boiling point of the solvent.- The solvent is too nonpolar.- The solution was cooled too quickly.- Reheat the solution to dissolve the oil, add a small amount of a more polar co-solvent, and allow it to cool slowly.- Consider an initial purification step, such as a quick filtration through a plug of silica (B1680970) gel, to remove some impurities before recrystallization.
Colored Impurities in Crystals - Colored impurities are co-crystallizing with the product.- Impurities are adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use with caution as it can also adsorb the desired product.- Ensure the filtered crystals are thoroughly washed with a small amount of ice-cold recrystallization solvent.
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation of Compound and Impurities - The mobile phase is too polar, causing all components to elute too quickly.- The mobile phase is not polar enough, resulting in the compound not moving down the column.- The column is overloaded with the sample.- Optimize the mobile phase using TLC first. A good starting point for aromatic amines is a mixture of hexanes and ethyl acetate, or dichloromethane (B109758) and methanol. Aim for an Rf value of 0.2-0.3 for the desired compound.- Use a less polar mobile phase to increase retention on the column.- Gradually increase the polarity of the mobile phase (gradient elution) to elute the compound after the less polar impurities.- Ensure the ratio of the weight of the stationary phase to the crude product is appropriate (typically 20:1 to 100:1 for silica gel).
Streaking of Compound on TLC/Column - The compound is not fully dissolving in the mobile phase.- The sample is too concentrated.- The compound is interacting too strongly with the stationary phase.- Add a small amount of a more polar solvent to the mobile phase.- Dilute the sample before loading it onto the column.- Consider using a different stationary phase, such as alumina.
Cracking of the Column Bed - The column was not packed properly.- The column ran dry.- Pack the column carefully using a slurry method to avoid air bubbles.- Always maintain a level of solvent above the stationary phase.

Data Presentation

The following table summarizes the expected outcomes from different purification techniques for a related compound, 3,5-Diamino-4-methylbenzonitrile, and can serve as a general guideline for this compound. Actual yields and purities may vary based on the initial purity of the crude product.

Purification MethodTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Recrystallization (Ethanol/Water)75-8595-98Simple, cost-effective, good for removing baseline impurities.May not remove impurities with similar solubility.
Flash Column Chromatography60-75>99High purity achievable, good for separating complex mixtures.More time-consuming, requires more solvent.
Acid-Base Extraction>90 (crude)80-90Good for removing non-basic impurities.Does not separate other basic impurities.

Data is representative for a similar compound and may vary for this compound.[2]

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration: Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Mobile Phase Selection: Determine a suitable mobile phase system by running TLC plates of the crude mixture. A common system for aromatic amines is a gradient of ethyl acetate in hexanes. The ideal system should give the product an Rf value of approximately 0.2-0.3.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a nonpolar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Start eluting with a low polarity mobile phase. Gradually increase the polarity of the mobile phase to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization High Throughput column_chromatography Column Chromatography crude->column_chromatography High Purity pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product analysis Purity Analysis (TLC, MP) pure_product->analysis

Caption: General purification workflow for crude this compound.

Troubleshooting_Logic start Purification Outcome Unsatisfactory check_purity Check Purity (TLC/MP) start->check_purity discolored Product Discolored? check_purity->discolored low_yield Low Yield? discolored->low_yield No handle_inert Handle under inert atmosphere Use degassed solvents discolored->handle_inert Yes poor_separation Poor Separation? low_yield->poor_separation No optimize_solvent Optimize recrystallization solvent Check solution concentration low_yield->optimize_solvent Yes optimize_mobile_phase Optimize TLC mobile phase Use gradient elution poor_separation->optimize_mobile_phase Yes end Pure Product poor_separation->end No handle_inert->end optimize_solvent->end optimize_mobile_phase->end

References

Technical Support Center: 3,4-Diaminobenzonitrile Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the production of 3,4-Diaminobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the primary scale-up challenges?

A1: The most prevalent and scalable synthesis method is the catalytic hydrogenation of a nitroaromatic precursor, typically 4-amino-3-nitrobenzonitrile (B23877) or 2-nitro-4-cyanoaniline. The reaction involves the reduction of the nitro group to an amine using a catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas.

The primary challenges encountered during the scale-up of this process include:

  • Reaction Control: Managing the exothermic nature of the hydrogenation reaction is critical to prevent runaway reactions and ensure selectivity.

  • Catalyst Efficiency and Recovery: Maintaining the activity of the catalyst and ensuring its efficient recovery and reuse are key economic and environmental considerations at an industrial scale.

  • Product Purification: Achieving the high purity (>99%) required for pharmaceutical applications necessitates a robust and scalable purification strategy to remove starting materials, intermediates, and by-products.

  • By-product Formation: Minimizing the formation of side products, such as partially reduced intermediates or products of side reactions, is crucial for maximizing yield and simplifying purification.

Q2: What are the typical impurities observed in this compound synthesis, and how can they be minimized?

A2: Common impurities can be categorized as organic, inorganic, and residual solvents.

  • Organic Impurities: These may include unreacted starting materials (e.g., 4-amino-3-nitrobenzonitrile), partially reduced intermediates (e.g., nitroso or hydroxylamine (B1172632) derivatives), and by-products from side reactions.

  • Inorganic Impurities: These can originate from the catalyst (e.g., residual palladium) or other reagents.

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., methanol (B129727), ethanol) may be present in the final product.

Minimizing these impurities involves careful optimization of reaction conditions, including temperature, pressure, and catalyst loading, as well as the implementation of an effective purification process.

Q3: What are the recommended storage and handling procedures for this compound on a larger scale?

A3: this compound is a solid that can be combustible. For industrial-scale handling, the following precautions are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.

  • Handling: Use appropriate personal protective equipment (PPE), including a dust mask (N95 or equivalent), safety goggles, and chemical-resistant gloves.[1] Ensure adequate ventilation to minimize dust inhalation.[2] In case of fire, use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam as extinguishing media.[3]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the scale-up of this compound production.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction- Catalyst deactivation- Product loss during workup- Increase reaction time or hydrogen pressure.- Use a fresh batch of catalyst or increase catalyst loading.- Optimize filtration and purification steps to minimize mechanical losses.
Product Discoloration (e.g., tan, green, or dark oil) - Oxidation of amino groups- Presence of metallic impurities from the catalyst- Formation of colored by-products- Handle the final product under an inert atmosphere (e.g., nitrogen).- Store the product protected from light.- Consider a final purification step with activated carbon or recrystallization.[4]
Inconsistent Purity Between Batches - Variation in raw material quality- Poor process control- Implement stringent quality control for starting materials.- Standardize all reaction parameters, including temperature, pressure, stirring speed, and addition rates.
Difficulty in Filtering the Catalyst - Fine particle size of the catalyst- Concentrated catalyst slurry- Use a filter aid such as celite to improve filtration efficiency.[4]- Dilute the reaction mixture with a suitable solvent before filtration.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is for a laboratory-scale synthesis and serves as a baseline for scale-up considerations.

Materials:

  • 4-amino-3-nitrobenzonitrile

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol or Ethanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 4-amino-3-nitrobenzonitrile in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 wt% relative to the starting material) under an inert atmosphere.

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.[4]

  • Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or trituration with a suitable solvent (e.g., diethyl ether) to yield a high-purity solid.[4]

Scale-Up Considerations for Purification

For industrial-scale production, column chromatography is often not feasible. Recrystallization is the preferred method for purification.

Solvent Selection: The choice of solvent is critical. A solvent system should be identified where this compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.

Crystallization Process:

  • Dissolve the crude product in a minimal amount of the chosen hot solvent.

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Allow the solution to cool slowly to promote the formation of large, pure crystals.

  • Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the purified product under vacuum.

Data Presentation

Table 1: Lab-Scale Reaction Parameters for this compound Synthesis
ParameterValueReference
Starting Material4-amino-3-nitrobenzonitrile[4]
Catalyst10% Pd/C[4]
Catalyst Loading5% (w/w of starting material)[4]
SolventAnhydrous Ethanol[4]
Substrate Concentration0.168 M[4]
Hydrogen Pressure50 psi[4]
Reaction Temperature25 °C[4]
Reaction Time5 hours[4]
Yield (crude)70%[4]
Table 2: Physical and Safety Data for this compound
PropertyValueReference
Physical Properties
Molecular FormulaC₇H₇N₃[1]
Molecular Weight133.15 g/mol [1]
AppearanceSolid[1]
Melting Point144-148 °C[1]
Safety Information
Hazard ClassificationsAcute Toxicity (Oral), Skin Irritant, Eye Irritant, STOT SE 3[1]
Signal WordWarning[1]
Personal Protective EquipmentDust mask (N95), Eyeshields, Gloves[1]
Storage ClassCombustible Solids[1]

Visualizations

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Workup & Purification A 4-Amino-3-nitrobenzonitrile (Starting Material) B Catalytic Hydrogenation (Pd/C, H2, Solvent) A->B C Crude this compound B->C D Catalyst Filtration C->D E Solvent Removal D->E F Recrystallization E->F G Pure this compound F->G

Caption: General workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Purity

Troubleshooting_Purity Start Low Purity of This compound CheckSM Analyze Starting Material (4-amino-3-nitrobenzonitrile) Start->CheckSM CheckReaction Review Reaction Parameters (Temp, Pressure, Time) Start->CheckReaction CheckPurification Evaluate Purification Process (Solvent, Cooling Rate) Start->CheckPurification ImpureSM Source High-Purity Starting Material CheckSM->ImpureSM Impurities Detected OptimizeReaction Optimize Reaction Conditions CheckReaction->OptimizeReaction Incomplete Reaction or By-products Detected OptimizePurification Optimize Recrystallization CheckPurification->OptimizePurification Inefficient Impurity Removal

Caption: A decision tree to troubleshoot low purity issues in production.

Diagram 3: Key Challenges in Scaling Up Production

ScaleUp_Challenges ScaleUp Scale-Up of this compound Production HeatManagement Heat Management (Exothermic Reaction) ScaleUp->HeatManagement Mixing Efficient Mixing ScaleUp->Mixing Catalyst Catalyst Handling (Filtration, Recovery, Reuse) ScaleUp->Catalyst Purification Scalable Purification (High Purity Requirement) ScaleUp->Purification Safety Process Safety (Hydrogen Handling) ScaleUp->Safety

Caption: Core challenges to address when scaling up the production process.

References

Technical Support Center: Enhancing the Solubility of 3,4-Diaminobenzonitrile-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of 3,4-Diaminobenzonitrile-based polymers.

Frequently Asked Questions (FAQs)

Q1: My this compound-based polymer has poor solubility in common organic solvents. What are the primary reasons for this?

A1: The limited solubility of polymers derived from this compound is typically due to two main factors inherent to this class of aromatic polymers:

  • Rigid Polymer Backbone: The aromatic rings in the polymer chain lead to a stiff, rigid structure. This rigidity prevents the polymer chains from easily adopting conformations that are favorable for solvation.

  • Strong Intermolecular Forces: Aromatic polyamides and polyimides exhibit strong intermolecular interactions, primarily hydrogen bonding between the amide (-NH-CO-) groups on adjacent polymer chains. These strong forces cause the chains to pack tightly, making it difficult for solvent molecules to penetrate and dissolve the polymer.[1][2]

Q2: Which solvents are most effective for dissolving this compound-based polymers?

A2: Polar aprotic solvents are generally the most effective for dissolving these types of polymers. The most commonly used and successful solvents include:

  • N-Methyl-2-pyrrolidone (NMP)

  • N,N-Dimethylacetamide (DMAc)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

In some cases, the addition of salts like Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) to these solvents can further enhance solubility by disrupting the hydrogen bonding between polymer chains.[3]

Q3: How can I chemically modify my polymer to improve its solubility?

A3: Chemical modification is a powerful strategy to enhance the solubility of this compound-based polymers. Key approaches include:

  • Introducing Bulky Side Groups: Incorporating bulky substituents onto the polymer backbone disrupts the close packing of the polymer chains, thereby weakening intermolecular forces and allowing solvent molecules to penetrate more easily.[4]

  • Copolymerization: Introducing a more flexible or non-linear comonomer during polymerization can break up the regularity of the polymer chain, leading to reduced crystallinity and improved solubility.

  • Creating Asymmetric Structures: Using monomers with an asymmetric structure can also disrupt the packing of polymer chains.

  • Synthesizing Hyperbranched Polymers: Hyperbranched architectures are inherently more soluble than their linear analogs due to their globular shape and numerous end groups.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Polymer precipitates during synthesis. The growing polymer chain has reached a molecular weight where it is no longer soluble in the reaction solvent.1. Increase Reaction Temperature: Higher temperatures can increase the solubility of the polymer. 2. Use a Better Solvent: Switch to a stronger polar aprotic solvent (e.g., from DMF to NMP). 3. Add a Solubilizing Salt: Introduce LiCl or CaCl₂ to the reaction mixture to help keep the polymer in solution. 4. Lower Monomer Concentration: A lower concentration may delay precipitation.
Final polymer is insoluble in desired processing solvent. High molecular weight, high crystallinity, or strong intermolecular hydrogen bonding.1. Solvent Screening: Test the solubility in a range of recommended polar aprotic solvents (NMP, DMAc, DMF, DMSO). 2. Structural Modification: In the next synthesis, consider copolymerization with a flexible diamine or a diamine containing bulky side groups. 3. Two-Step Synthesis (for Polyimides): Synthesize a soluble poly(amic acid) precursor first, which can be processed into a film or fiber, and then thermally or chemically imidize it to the final polyimide.
Inconsistent solubility between batches. Variations in molecular weight, monomer purity, or reaction conditions.1. Control Stoichiometry: Ensure precise equimolar amounts of the diamine and diacid chloride/dianhydride. 2. Purify Monomers: Use highly purified monomers to avoid side reactions that can affect molecular weight and structure. 3. Maintain Anhydrous Conditions: Water can interfere with the polymerization reaction. 4. Consistent Reaction Time and Temperature: Standardize these parameters to ensure reproducible molecular weight.

Quantitative Solubility Data

The following table provides representative solubility data for a homopolymer of this compound with an aromatic diacid and a copolymer incorporating a more flexible diamine.

Polymer CompositionSolventSolubility ( g/100 mL) at 25°C
Homopolymer: Poly(3,4-dicyano-m-phenylene isophthalamide)NMP~0.5
DMAc~0.4
DMF< 0.1 (Swells)
DMSO< 0.1 (Swells)
Copolymer: Poly(3,4-dicyano-m-phenylene / 4,4'-oxydianiline (B41483) isophthalamide) (80:20 molar ratio)NMP> 2.0
DMAc> 2.0
DMF~1.5
DMSO~1.0

Note: The data presented are illustrative and based on typical values for similar aromatic polyamides. Actual solubility will depend on the specific molecular weight and polydispersity of the synthesized polymer.

Experimental Protocols

Protocol 1: Synthesis of a Soluble Copolymer of this compound and 4,4'-Oxydianiline with Isophthaloyl Chloride

This protocol describes the low-temperature solution polycondensation to synthesize a more soluble aromatic polyamide through copolymerization.

Workflow Diagram:

G cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_workup Polymer Isolation M1 Dissolve this compound and 4,4'-Oxydianiline in DMAc M2 Cool to 0-5°C M1->M2 R1 Slowly add Isophthaloyl Chloride M2->R1 R2 Stir for 4-6 hours at 0-5°C R1->R2 R3 Allow to warm to room temperature and stir for 12-18 hours R2->R3 W1 Precipitate in Methanol (B129727) R3->W1 W2 Filter the polymer W1->W2 W3 Wash with Methanol and Water W2->W3 W4 Dry under vacuum at 80°C W3->W4

Copolymer Synthesis Workflow.

Materials:

  • This compound

  • 4,4'-Oxydianiline (ODA)

  • Isophthaloyl chloride

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Methanol

  • Three-neck flask with mechanical stirrer and nitrogen inlet

Procedure:

  • In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve this compound (e.g., 0.8 equivalents) and 4,4'-Oxydianiline (e.g., 0.2 equivalents) in anhydrous DMAc.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add an equimolar amount of isophthaloyl chloride to the stirred solution.

  • Continue stirring at 0-5°C for 4-6 hours.

  • Remove the ice bath and allow the reaction to proceed at room temperature for an additional 12-18 hours. The solution should become viscous.

  • Precipitate the polymer by slowly pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Filter the fibrous polymer precipitate.

  • Wash the polymer thoroughly with methanol and then with water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80°C until a constant weight is achieved.

Protocol 2: Two-Step Synthesis of a Soluble Polyimide via a Poly(amic acid) Precursor

This method is particularly useful when the final polyimide is expected to be insoluble. The soluble poly(amic acid) intermediate allows for processing (e.g., casting a film) before conversion to the final polyimide.

Logical Relationship Diagram:

G cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization A This compound + Dianhydride in DMAc at 0-5°C B Soluble Poly(amic acid) Solution A->B C Thermal Treatment (e.g., 100-300°C) B->C Processable Intermediate D Chemical Imidization (Acetic Anhydride (B1165640)/Pyridine) B->D E Insoluble Polyimide C->E D->E

Two-Step Polyimide Synthesis.

Materials:

  • This compound

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride, PMDA)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Acetic anhydride

  • Pyridine (B92270)

  • Methanol

  • Three-neck flask with mechanical stirrer and nitrogen inlet

Procedure:

Step 1: Poly(amic acid) Formation

  • In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMAc.

  • Cool the solution to 0-5°C.

  • Slowly add an equimolar amount of the dianhydride in small portions.

  • Continue stirring at 0-5°C for 2-4 hours, then allow it to warm to room temperature and stir for 10-12 hours to form a viscous poly(amic acid) solution.

Step 2: Imidization (Choose one method)

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a glass plate.

    • Heat the film in a vacuum oven using a staged heating program (e.g., 1 hour at 100°C, 1 hour at 200°C, and 1 hour at 300°C) to evaporate the solvent and induce cyclization to the polyimide.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add acetic anhydride (as a dehydrating agent) and pyridine (as a catalyst).

    • Stir the mixture at room temperature for 12-24 hours.

    • Precipitate the resulting polyimide in methanol, filter, wash, and dry as described in Protocol 1.

References

common impurities in 3,4-Diaminobenzonitrile and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3,4-Diaminobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the handling and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

The primary route to synthesizing this compound is the catalytic hydrogenation of a nitro-substituted precursor, typically 4-amino-3-nitrobenzonitrile (B23877) or 3-amino-4-nitrobenzonitrile. Consequently, the common impurities stem from this process and subsequent handling:

  • Unreacted Starting Material: Residual amounts of the nitro-containing precursor (e.g., 4-amino-3-nitrobenzonitrile).

  • Partially Reduced Intermediates: The hydrogenation process can sometimes be incomplete, leading to the presence of intermediates such as nitroso and hydroxylamine (B1172632) derivatives.[1]

  • Oxidation Products: Aromatic amines, like this compound, are susceptible to air and light-induced oxidation, which can result in the formation of colored impurities, causing the product to appear brown, purple, or black.[2]

  • Residual Catalyst: Trace amounts of the palladium catalyst (from Pd/C) used in the hydrogenation may carry over.

  • Solvent Residues: Residual solvents from the reaction (e.g., methanol, ethanol) or purification steps (e.g., diethyl ether, ethyl acetate (B1210297), hexanes) may be present.

Q2: My this compound is discolored. What is the cause and how can I resolve it?

Discoloration in this compound is most commonly due to the formation of oxidation products. The two amino groups are sensitive to air and light.

Troubleshooting Steps:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially when in solution or during heating.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities.[2] Be cautious as it may also adsorb some of the desired product.

  • Storage: Store the purified compound in a dark, airtight container under an inert atmosphere and at a low temperature.

Q3: I see multiple spots on the TLC plate of my synthesized this compound. How can I identify and remove these impurities?

Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities. For a typical synthesis via nitro-group reduction, these spots often correspond to the starting material, partially reduced intermediates, and the final product.

Identification and Removal Strategy:

  • TLC Analysis:

    • Stationary Phase: Silica (B1680970) gel is commonly used.

    • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., starting with 10% ethyl acetate and gradually increasing the polarity) is a good starting point for separating the components.

    • Visualization: The spots can be visualized under UV light (254 nm).[3] Staining with potassium permanganate (B83412) can also be effective, as the diamine and intermediates will react.[3]

    • Identification: The product, being the most polar, will have the lowest Rf value, while the starting material will be less polar, and intermediates will likely fall in between.

  • Purification Methods:

    • Flash Column Chromatography: This is a highly effective method for separating the product from less polar impurities.[2]

    • Recrystallization: This can be effective for removing impurities with different solubility profiles.

Troubleshooting Guides

Purification by Recrystallization

Issue: Low yield or no crystal formation during recrystallization.

This can be due to an inappropriate solvent choice, incorrect solvent volume, or the rate of cooling.

Troubleshooting Steps:

  • Solvent Selection: The ideal solvent should dissolve this compound well at elevated temperatures but poorly at room temperature.

    • Consider polar solvents like ethanol (B145695), methanol, or water, or a solvent mixture such as ethanol/water or ethyl acetate/hexanes.[2]

  • Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the solid. An excess of solvent will lead to a lower yield.

  • Cooling Rate: Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Rapid cooling in an ice bath can cause the compound to precipitate as a fine, less pure powder.

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask at the air-solvent interface with a glass rod or adding a seed crystal.

Purification by Column Chromatography

Issue: Poor separation of impurities during column chromatography.

This can be caused by an incorrect mobile phase polarity, improper column packing, or overloading the column.

Troubleshooting Steps:

  • Mobile Phase Optimization:

    • Use TLC to determine the optimal solvent system. A good mobile phase will give the desired product an Rf value of approximately 0.2-0.4.

    • For this compound on silica gel, a gradient of ethyl acetate in hexanes is a good starting point.

  • Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation. A slurry packing method is generally preferred.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and apply it to the column in a narrow band. Overloading the column with too much sample will result in broad peaks and poor separation.

Quantitative Data

The following table summarizes the expected purity of this compound after various purification methods. Note: This data is representative and may vary based on the initial purity of the crude product and the specific experimental conditions.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Key Considerations
Recrystallization (Ethanol/Water) 85-95%>98%Good for removing baseline impurities. May not be effective for impurities with similar solubility.
Flash Column Chromatography (Silica Gel, Ethyl Acetate/Hexanes gradient) 85-95%>99%Highly effective for separating a range of impurities. More time and solvent intensive.
Activated Carbon Treatment (during Recrystallization) Variable (often discolored)>98% (and colorless)Primarily for removing colored (oxidized) impurities.

Experimental Protocols

Recrystallization of this compound (Ethanol/Water System)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Water Addition: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Flash Column Chromatography of this compound
  • Column Packing: Pack a glass column with silica gel using a slurry method with a nonpolar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexanes) to elute the more polar this compound.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Troubleshooting start Crude this compound discolored Is the product discolored? start->discolored multiple_spots Multiple spots on TLC? discolored->multiple_spots No activated_carbon Perform recrystallization with activated carbon treatment. discolored->activated_carbon Yes column_chromatography Perform flash column chromatography. multiple_spots->column_chromatography Yes recrystallization Perform recrystallization. multiple_spots->recrystallization No (minor impurities) pure_product Pure this compound activated_carbon->pure_product column_chromatography->pure_product recrystallization->pure_product

Caption: Troubleshooting decision tree for the purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final_analysis Final Analysis synthesis Catalytic Hydrogenation of 4-Amino-3-nitrobenzonitrile tlc_analysis TLC Analysis for Impurity Profile synthesis->tlc_analysis purification_choice Choose Purification Method tlc_analysis->purification_choice recrystallization Recrystallization purification_choice->recrystallization Minor Impurities column_chromatography Column Chromatography purification_choice->column_chromatography Multiple/Close Impurities purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check pure_product Pure this compound purity_check->pure_product

References

Technical Support Center: Optimization of Reaction Conditions for 3,4-Diaminobenzonitrile Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 3,4-diaminobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The most common derivatization reactions involve the two amino groups, which can react with various electrophiles. Key reactions include:

  • Benzimidazole (B57391) formation: Condensation with aldehydes or carboxylic acids to form the benzimidazole ring system. This is a widely used method to create a variety of biologically active molecules.[1][2][3][4]

  • Amide bond formation: Acylation of one or both amino groups with carboxylic acids or their derivatives (e.g., acyl chlorides) to form amides.

Q2: Which of the two amino groups in this compound is more reactive?

A2: The reactivity of the two amino groups can be influenced by electronic effects. The amino group at position 3 (meta to the nitrile group) is generally considered more nucleophilic than the amino group at position 4 (para to the nitrile group). This is because the electron-withdrawing nature of the nitrile group has a more pronounced deactivating effect on the para-positioned amino group.

Q3: How can I control regioselectivity in derivatization reactions?

A3: Controlling which amino group reacts can be challenging. Strategies to enhance regioselectivity include:

  • Reaction conditions: Carefully controlling the temperature and the rate of addition of reagents can sometimes favor one isomer over the other.

  • Protecting groups: In some cases, it may be necessary to protect one of the amino groups to ensure the desired regioselectivity, though this adds extra steps to the synthesis.

Q4: What are common side reactions to be aware of?

A4: Besides the formation of regioisomers, other potential side reactions include:

  • Over-reaction: Derivatization of both amino groups when only mono-derivatization is desired.

  • Hydrolysis of the nitrile group: Under strong acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.[5][6]

  • Intramolecular cyclization: The ortho-amino and nitrile groups can potentially cyclize under certain conditions.

  • Pinner reaction: In the presence of an alcohol and a strong acid (like HCl), the nitrile group can undergo a Pinner reaction to form an imino ester.[7][8][9][10]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature if the starting material is still present.- Ensure the reagents are of high purity and used in the correct stoichiometric ratios.
Side Reactions - Lower the reaction temperature to minimize the formation of byproducts.- Use a milder catalyst or base.- If the nitrile group is reacting, consider protecting it or using reaction conditions that do not favor its reactivity.
Product Degradation - If the product is sensitive to acid or base, ensure the work-up procedure is as neutral as possible.- Avoid prolonged exposure to high temperatures during purification.
Poor Solubility of Reactants - Choose a solvent in which all reactants are soluble at the reaction temperature. See the data tables below for solvent suggestions.
Problem 2: Formation of Multiple Products (Poor Selectivity)
Possible Cause Troubleshooting Steps
Lack of Regioselectivity - Try different solvents, as solvent polarity can influence which amino group is more reactive.- Lowering the reaction temperature can sometimes improve selectivity.- Consider a protecting group strategy if other methods fail.
Di-substitution Instead of Mono-substitution - Use a stoichiometric amount of the derivatizing agent or even a slight sub-stoichiometric amount.- Add the derivatizing agent slowly to the reaction mixture to maintain a low concentration.
Nitrile Group Participation - Avoid strongly acidic conditions in the presence of alcohols to prevent the Pinner reaction.[7][8][9][10]- If nitrile hydrolysis is an issue, use anhydrous conditions and avoid strong acids or bases.[5][6]
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Product is an Oil or Difficult to Crystallize - Try different solvent systems for recrystallization.- If recrystallization fails, column chromatography is a good alternative.
Impurities Co-elute with the Product - Use a different solvent system for column chromatography with a different polarity.- Consider a different stationary phase for chromatography (e.g., alumina (B75360) instead of silica (B1680970) gel).
Product is Unstable on Silica Gel - Use a neutral or basic alumina for column chromatography.- Minimize the time the product is on the column.

Data Presentation

Table 1: Effect of Catalyst and Solvent on Benzimidazole Synthesis Yield
AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-Chlorobenzaldehydep-TsOHDMF802-3High[1]
BenzaldehydeCu(OH)₂Methanol (B129727)Room Temp698[2][11]
4-MethoxybenzaldehydeCu(OH)₂MethanolRoom Temp690[2][11]
4-NitrobenzaldehydeCu(OH)₂MethanolRoom Temp688[2][11]
BenzaldehydeLaCl₃AcetonitrileRoom Temp2-488[2][11]
4-ChlorobenzaldehydeNoneEthanolReflux-~85[4]

Note: The yields reported in this table are for the reaction of o-phenylenediamine (B120857) with various aldehydes. The reactivity of this compound is expected to be similar.

Table 2: Yields for Amide Coupling with Carboxylic Acids
Carboxylic AcidCoupling AgentBaseSolventYield (%)Reference
Benzoic AcidEDC/HOBtDIEADMFGood to Excellent[12]
Acetic AcidHATUDIEADMFGood to Excellent[12]
VariousTetramethoxysilaneNoneSolvent-freeGood to Excellent[12]

Note: These are general conditions for amide bond formation and may need optimization for this compound.

Experimental Protocols

Protocol 1: General Procedure for Benzimidazole Synthesis with Aldehydes
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or DMF.[1][2][11]

  • Addition of Reagents: Add the aldehyde (1.0 eq) to the solution. If a catalyst is used (e.g., p-TsOH, Cu(OH)₂), add it at this stage.[1][2][11]

  • Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C) for the specified time (2-6 hours).[1][2][11] Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling with Carboxylic Acids
  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM. Add a coupling agent (e.g., HATU, EDC/HOBt) (1.0-1.2 eq) and a non-nucleophilic base (e.g., DIEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add a solution of this compound (1.0-1.2 eq) in the same solvent to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Experimental and Logical Workflows

experimental_workflow_benzimidazole start Start dissolve Dissolve this compound in Solvent start->dissolve add_reagents Add Aldehyde and Catalyst dissolve->add_reagents react Stir at Specified Temperature add_reagents->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Work-up (Cooling/Filtration) monitor->workup Reaction Complete purify Purification (Recrystallization or Chromatography) workup->purify end End purify->end

General workflow for benzimidazole synthesis.

troubleshooting_workflow start Low Yield or Impure Product check_reaction Check TLC for Complete Reaction start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Increase Time/Temp or Check Reagents incomplete->optimize_conditions side_reactions Multiple Spots on TLC? complete->side_reactions yes_side Side Reactions Occurring side_reactions->yes_side Yes no_side Product Degradation or Purification Issue side_reactions->no_side No optimize_temp_catalyst Lower Temperature or Use Milder Catalyst yes_side->optimize_temp_catalyst optimize_workup_purification Modify Work-up or Purification Method no_side->optimize_workup_purification

Troubleshooting decision tree for derivatization.
Signaling Pathways

Many benzimidazole derivatives exhibit anticancer activity by targeting key cellular processes. Below are generalized diagrams of two common mechanisms of action for this class of compounds.

tubulin_polymerization_inhibition cluster_microtubule Microtubule Dynamics Alpha-Tubulin Alpha-Tubulin Microtubule Microtubule Alpha-Tubulin->Microtubule Polymerization Beta-Tubulin Beta-Tubulin Beta-Tubulin->Microtubule Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule->Mitotic_Spindle_Disruption Inhibition Benzimidazole_Derivative Benzimidazole Derivative Benzimidazole_Derivative->Beta-Tubulin Binds to Colchicine Site Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Inhibition of tubulin polymerization by benzimidazoles.

parp_inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 Recruitment PARylation PARP-1 Activation & PARylation PARP1->PARylation BER Base Excision Repair (BER) PARylation->BER Replication_Fork_Collapse Replication Fork Collapse & DNA Double-Strand Break (DSB) PARylation->Replication_Fork_Collapse DNA_Repair DNA Repair BER->DNA_Repair Benzimidazole_Derivative Benzimidazole Derivative (PARP Inhibitor) Benzimidazole_Derivative->PARylation Inhibits Cell_Death Cell Death (Synthetic Lethality in HR-Deficient Cells) Replication_Fork_Collapse->Cell_Death

PARP inhibition and synthetic lethality.

References

troubleshooting low molecular weight in polyimides from 3,4-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of polyimides using 3,4-Diaminobenzonitrile.

Troubleshooting Guide: Low Molecular Weight in Polyimides

Low molecular weight is a common issue when synthesizing polyimides, particularly when using diamines with electron-withdrawing groups like the nitrile group in this compound, which reduces its nucleophilicity.[1] This guide provides a systematic approach to diagnosing and resolving this problem.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting low molecular weight issues.

TroubleshootingWorkflow start_node Start: Low Molecular Weight (Low Inherent Viscosity) check_node Check Purity of Monomers (this compound & Dianhydride) start_node->check_node Initial Observation action_node1 Action: Purify Monomers (e.g., Recrystallization, Sublimation) check_node->action_node1 Purity Issue (Yes) check_node2 Verify Stoichiometry check_node->check_node2 Purity OK (No) action_node1->check_node2 action_node2 Action: Accurately Weigh Monomers. Consider slight excess of dianhydride. check_node2->action_node2 Imbalance (Yes) check_node3 Assess Reaction Conditions check_node2->check_node3 Balanced (No) action_node2->check_node3 check_node4 Check for Water/Impurities in Solvent and Glassware check_node3->check_node4 Step 1 action_node4 Action: Use Anhydrous Solvent. Thoroughly Dry Glassware. check_node4->action_node4 Contamination (Yes) check_node5 Review Polymerization Parameters (Temperature, Time, Concentration) check_node4->check_node5 Dry System (No) action_node4->check_node5 action_node5 Action: Optimize Parameters. Increase monomer concentration. Adjust temperature. check_node5->action_node5 Suboptimal (Yes) check_node6 Evaluate Imidization Process (Thermal or Chemical) check_node5->check_node6 Optimal (No) action_node5->check_node6 action_node6 Action: Ensure Complete Imidization. Optimize heating stages or chemical agents. check_node6->action_node6 Incomplete (Yes) end_node Achieved High Molecular Weight check_node6->end_node Complete (No) action_node6->end_node

Caption: A workflow diagram for diagnosing and resolving low molecular weight in polyimide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular weight of my polyimide from this compound consistently low?

A1: Low molecular weight is a frequent challenge with this compound due to the electron-withdrawing nature of the nitrile (-CN) group. This group deactivates the amine functionalities, reducing their nucleophilicity and overall reactivity with the dianhydride.[1] Several factors can exacerbate this issue:

  • Impurities: Monofunctional impurities in either the diamine or dianhydride will act as chain terminators.[2]

  • Water: The presence of water in the solvent or on the glassware can lead to the hydrolysis of the dianhydride or the intermediate poly(amic acid), preventing polymer chain growth.[1][3]

  • Stoichiometry: An incorrect molar ratio of diamine to dianhydride will limit the degree of polymerization.[4]

  • Reaction Conditions: Sub-optimal temperature, low monomer concentration, or insufficient reaction time can lead to incomplete reactions.[1][5]

Q2: How can I increase the reactivity of this compound to achieve a higher molecular weight?

A2: To overcome the reduced reactivity of the diamine, several strategies can be employed. One effective approach is the "silylation method," where the diamine is reacted in situ with a silylating agent like trimethylchlorosilane (TMSCl) in the presence of a base such as pyridine.[6] This process converts the -NH2 groups to more nucleophilic silylated amine groups, which then react more readily with the dianhydride to form high molecular weight polymers.[6]

Q3: What is the optimal order of adding monomers to the reaction?

A3: For the synthesis of the poly(amic acid) precursor, the highest molecular weights are often obtained when the solid dianhydride is added gradually to a stirred solution of the diamine.[1] This method ensures that the highly reactive dianhydride preferentially reacts with the diamine rather than with trace amounts of water that might be present in the solvent.[1]

Q4: My poly(amic acid) precursor has a high viscosity, but the final polyimide has poor mechanical properties. What could be the cause?

A4: This issue often points to incomplete imidization (cyclization) of the poly(amic acid) precursor. The presence of amic acid groups in the final polymer disrupts the chain structure and intermolecular forces, leading to reduced mechanical strength. Ensure that the thermal imidization cycle reaches a sufficiently high temperature (e.g., 250-300°C) for an adequate duration to drive the conversion to completion.[7] Alternatively, if using chemical imidization, verify the effectiveness and stoichiometry of the dehydrating agent and catalyst.[1]

Q5: The color of my final polyimide is much darker than expected. Why?

A5: Discoloration in aromatic polyimides can be caused by oxidation or side reactions at high temperatures.[4] Aromatic diamines are particularly susceptible to oxidation, especially in the presence of air. It is critical to perform the entire polymerization and imidization process under a dry, inert atmosphere, such as high-purity nitrogen or argon, to prevent this.[4] Impurities in the monomers or solvent can also contribute to discoloration.

Data Summary

The following table summarizes the impact of various experimental parameters on the molecular weight of the resulting polyimide, based on established principles of polycondensation.

ParameterConditionExpected Effect on Molecular WeightRationaleCitation
Monomer Purity LowDecreaseImpurities act as chain terminators.[1][2]
HighIncreaseMinimizes premature chain termination.
Stoichiometry Non-equimolarDecreaseLimits the extent of polymerization.
EquimolarIncreaseAllows for high degrees of polymerization.[8]
Water Content HighDecreaseHydrolyzes dianhydride and poly(amic acid).[1][3][9]
AnhydrousIncreasePrevents hydrolytic side reactions.[3]
Monomer Conc. LowDecreaseReverse reaction (unimolecular) is favored.[1]
HighIncreaseForward reaction (bimolecular) is favored.[1]
Reaction Temp. Too LowDecreaseIncomplete reaction due to low reactivity.[5]
Too HighDecreasePotential for side reactions and degradation.[4][5]
OptimalIncreaseBalances reaction rate and minimizes side reactions.[5]
Atmosphere AirDecreasePotential for oxidative side reactions.[4]
Inert (N₂, Ar)IncreasePrevents oxidation of monomers and polymer.[4]

Experimental Protocols

General Protocol for Two-Step Polyimide Synthesis

This protocol describes a standard two-step method, which involves the formation of a soluble poly(amic acid) followed by thermal imidization.

1. Materials and Preparation:

  • Monomers: this compound and a selected aromatic dianhydride (e.g., PMDA, 6FDA). Monomers should be purified (e.g., by recrystallization or sublimation) and dried under vacuum before use.

  • Solvent: High-purity, anhydrous polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

  • Glassware: All glassware must be rigorously cleaned and oven-dried to remove any moisture.

  • Atmosphere: The reaction should be conducted under a continuous flow of dry, inert gas (e.g., nitrogen or argon).

2. Poly(amic acid) Synthesis:

  • Set up a three-neck flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube.

  • Dissolve a precisely weighed amount of this compound in the anhydrous solvent to achieve the desired monomer concentration (typically 10-20 wt%).

  • Begin vigorous stirring to create a vortex.

  • Gradually add an equimolar amount of the dianhydride as a solid powder to the diamine solution over 30-60 minutes to control the initial exothermic reaction.

  • Allow the reaction to proceed at room temperature for 12-24 hours. The solution will become increasingly viscous as the poly(amic acid) forms. The molecular weight can be monitored by measuring the inherent viscosity of aliquots.

3. Polyimide Film Formation and Thermal Imidization:

  • Cast the viscous poly(amic acid) solution onto a clean glass substrate using a doctor blade to achieve a uniform thickness.

  • Place the cast film in a programmable oven with a nitrogen atmosphere.

  • Perform a staged thermal cure to remove the solvent and induce cyclization (imidization). A typical heating program is:

    • 80-100°C for 1-2 hours (to slowly remove the bulk of the solvent).

    • 150°C for 1 hour.

    • 200°C for 1 hour.

    • 250-300°C for 1-2 hours (to ensure complete imidization).

  • After the final heating stage, allow the film to cool slowly to room temperature under nitrogen to prevent thermal shock.

  • The resulting polyimide film can be carefully peeled from the glass substrate.

General Polymerization Pathway

The following diagram illustrates the conventional two-step synthesis route for polyimides.

PolymerizationPathway cluster_step1 Step 1: Polycondensation (Polar Aprotic Solvent, Room Temp) cluster_step2 Step 2: Imidization (Thermal or Chemical) diamine Diamine (this compound) plus + diamine->plus dianhydride Dianhydride paa Poly(amic acid) Precursor (Soluble) dianhydride->paa Acylation polyimide Polyimide (Insoluble/Intractable) paa->polyimide Cyclodehydration water Water (byproduct) polyimide->water Elimination plus->dianhydride

Caption: The two-step reaction pathway for the synthesis of polyimides from a diamine and a dianhydride.

References

Technical Support Center: Crystallization of 3,4-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Diaminobenzonitrile. Our aim is to help you resolve common issues encountered during the crystallization and purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of this compound, presented in a question-and-answer format.

Q1: My final product of this compound has a dark discoloration (e.g., brown, black, or greenish tint). What is the cause and how can I resolve this?

A1: Discoloration in aromatic amines like this compound is commonly due to the oxidation of the amino groups. This process can be accelerated by exposure to air, light, and trace metal impurities. The crude product of synthesis can sometimes appear as a green oil or a tan solid.[1]

Troubleshooting Steps:

  • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere, such as nitrogen or argon, especially during heating steps.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or through freeze-pump-thaw cycles.

  • Activated Carbon Treatment: The most common method to remove colored impurities is by treating the solution with activated carbon.[2][3] Add a small amount of activated carbon to the hot solution before filtration. However, be aware that using an excessive amount of activated carbon can lead to a reduction in the final yield.

Q2: I am experiencing low yield after recrystallization. What are the potential causes and how can I improve my recovery?

A2: Low yield is a frequent issue in crystallization and can stem from several factors.

Possible Causes & Solutions:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[4]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. To check for excess solvent, you can evaporate a small amount of the mother liquor; a significant solid residue indicates that a substantial amount of product is being lost.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble in the cold solvent, your yield will be compromised.

    • Solution: Refer to the solvent selection table below and perform small-scale solubility tests to find the optimal solvent or solvent system.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel, leading to loss of material.

    • Solution: Use a pre-heated filter funnel and filter the hot solution as quickly as possible.

Q3: My this compound is "oiling out" instead of forming crystals. How can I prevent this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[5][6] This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated. The melting point of this compound is in the range of 144-148 °C.[7][8][9]

Troubleshooting Steps:

  • Control Supersaturation: Generate supersaturation slowly by reducing the cooling rate or, in the case of anti-solvent crystallization, by adding the anti-solvent more slowly.[6]

  • Solvent System Adjustment:

    • Add a small amount of a solvent in which the compound is more soluble to the hot solution to prevent it from becoming oversaturated too quickly.[5]

    • Consider switching to a lower-boiling point solvent or a different solvent mixture.

  • Seeding: Introduce a seed crystal to the solution as it cools.[10] This provides a nucleation site and encourages the growth of crystals rather than the formation of an oil.

  • Reduce Impurities: High impurity levels can lower the melting point of the compound, making it more prone to oiling out.[5] Consider a preliminary purification step if the starting material is highly impure.

Q4: No crystals are forming, even after the solution has cooled. What should I do?

A4: The absence of crystal formation is usually due to either the solution not being saturated or the nucleation process being inhibited.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small glass particles that are scraped off can act as nucleation sites.[11]

    • Seeding: Add a small crystal of pure this compound to the solution to initiate crystal growth.[11]

  • Increase Concentration: If the solution is not saturated, you can try to boil off some of the solvent to increase the concentration of the solute.

  • Cooling: Ensure the solution has been allowed to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[11]

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Qualitative)

SolventSolubilityNotes
DichloromethaneSoluble[5]A good solvent for initial dissolution.
MethanolSoluble[5]Can be used for single-solvent recrystallization.
Ethyl AcetateSoluble[5]Another potential solvent for recrystallization.
Ethanol (B145695)SolubleSingle crystals have been grown from ethanolic solutions.[12]
WaterSparingly SolubleCan be used as an anti-solvent in a mixed-solvent system with ethanol.

Table 2: Troubleshooting Summary and Expected Outcomes

IssuePotential CauseRecommended ActionExpected Purity ImprovementExpected Yield Impact
DiscolorationOxidationActivated Carbon TreatmentHighModerate Decrease
Low YieldExcess SolventUse minimal hot solventN/AHigh Increase
"Oiling Out"High SupersaturationSlow cooling, seedingHighModerate Increase
No Crystal FormationSolution not saturatedConcentrate solution, induce crystallizationN/AHigh Increase

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is suitable for purifying this compound that is relatively free of colored impurities.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)

This method is effective when a single solvent does not provide a sufficient difference in solubility between hot and cold conditions.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.[13]

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.[13][14]

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.[14]

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Decolorization using Activated Carbon

This protocol should be integrated into either Protocol 1 or 2 if the initial product is colored.

  • Dissolution: Dissolve the crude this compound in the appropriate hot solvent or solvent system as described above.

  • Charcoal Addition: Remove the flask from the heat source and add a small amount of activated carbon (approximately 1-2% of the solute weight).

  • Heating: Gently reheat the mixture to boiling for a few minutes while swirling.

  • Hot Filtration: Filter the hot solution through a fluted filter paper to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Proceed with the cooling and crystallization steps as outlined in Protocol 1 or 2.

Visualizations

experimental_workflow cluster_start Start cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation cluster_end End start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble Impurities? charcoal Add Activated Carbon (if colored) dissolve->charcoal Discolored? cool Slow Cooling hot_filtration->cool charcoal->hot_filtration ice_bath Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: General experimental workflow for the crystallization of this compound.

troubleshooting_logic decision decision issue issue start Crystallization Attempt issue_check Issue Encountered? start->issue_check no_issue Successful Crystallization issue_check->no_issue No discoloration Discoloration issue_check->discoloration Yes low_yield Low Yield issue_check->low_yield oiling_out Oiling Out issue_check->oiling_out no_crystals No Crystals issue_check->no_crystals solution_discoloration Use Activated Carbon discoloration->solution_discoloration solution_low_yield Use Minimal Solvent / Re-evaluate Solvent low_yield->solution_low_yield solution_oiling_out Slow Cooling / Seeding / Adjust Solvent oiling_out->solution_oiling_out solution_no_crystals Induce Crystallization / Concentrate Solution no_crystals->solution_no_crystals

Caption: Troubleshooting decision tree for crystallization issues.

References

catalyst selection and optimization for 3,4-Diaminobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3,4-Diaminobenzonitrile. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate catalyst selection and reaction optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis low?

Low product yield can stem from several factors throughout the experimental process.[1] Common causes include:

  • Incomplete Reaction: The reduction of the nitro group(s) may not have gone to completion. This can be monitored by Thin-Layer Chromatography (TLC) to ensure the disappearance of the starting material.[1]

  • Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps. Optimizing the extraction solvent and the number of extractions can help mitigate this.[1]

  • Product Adsorption: The diamino product can adsorb onto the catalyst (e.g., Pd/C) or metal residues from other reduction methods.[1] Thoroughly washing the filtration residue with the reaction solvent can help recover the adsorbed product.[1]

  • Suboptimal Catalyst Activity: The catalyst may be deactivated or not present in a sufficient amount.

  • Inefficient Purification: Product may be lost during recrystallization if the solvent system is not ideal or if the cooling process is too rapid.[1]

Q2: My final product is discolored (e.g., green, tan, or brown). What is the cause and how can I purify it?

The appearance of color in the final product often indicates the presence of impurities, which can arise from:

  • Oxidation: Aromatic diamines are susceptible to oxidation, which can lead to colored byproducts. It is crucial to handle the product under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during filtration and drying.

  • Residual Catalyst or Metal Salts: Incomplete removal of the catalyst or metal salts from other reduction methods can lead to discoloration. Filtering the reaction mixture through a pad of celite or diatomaceous earth can effectively remove solid catalysts.[2][3]

  • Side Reactions: Undesired side reactions can generate colored impurities.

For purification, recrystallization is a highly effective method.[1] Common solvent systems include ethanol (B145695)/water or isopropanol/water mixtures.[1] For higher purity requirements, column chromatography can be employed.[1]

Q3: I am observing the formation of byproducts in my reaction. How can I minimize them?

Side reactions can be minimized by carefully controlling the reaction conditions:

  • Reaction Temperature: Elevated temperatures can sometimes lead to the formation of byproducts. Maintaining the recommended reaction temperature is crucial.[1]

  • Reaction pH: For reductions using metals in acidic media (e.g., Fe/HCl), maintaining the correct acidic conditions is important for selectivity.[1]

  • Hydrogen Pressure (for Catalytic Hydrogenation): Both atmospheric and elevated pressures of hydrogen have been reported.[2][3] The optimal pressure may vary depending on the substrate and catalyst loading.

  • Purity of Starting Materials: Using purified starting materials and solvents can prevent side reactions caused by impurities.[1]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting material, one can observe the disappearance of the starting material and the appearance of the product spot.[1] Due to the significant difference in polarity between the nitro-containing starting material and the diamino product, a noticeable change in the retention factor (Rf) is expected.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound?

The most frequently cited catalyst for the synthesis of this compound is Palladium on carbon (Pd/C) , typically at 5-10% loading.[1][2][3] This catalyst is used in catalytic hydrogenation reactions. Other reduction methods that can be considered alternatives to catalytic hydrogenation include the use of iron powder in acidic media (e.g., HCl or acetic acid) and stannous chloride (SnCl₂·2H₂O) in hydrochloric acid .[1][4]

Q2: What are the typical starting materials for synthesizing this compound?

Common starting materials are nitro-substituted benzonitriles. These include:

  • 4-Amino-3-nitrobenzonitrile[2]

  • 2-Nitro-4-cyanoaniline[3]

  • 2,4-Dinitrobenzonitrile[4]

Q3: What are the key safety precautions to consider during this synthesis?

  • Handling Nitroaromatic Compounds: The starting materials are often nitroaromatic compounds, which can be energetic and should be handled with care.[1]

  • Catalytic Hydrogenation: This process involves flammable hydrogen gas and potentially pyrophoric catalysts (Pd/C).[1] The reaction should be conducted in a well-ventilated fume hood with appropriate safety measures and equipment.[1]

  • Handling Acids and Metal Powders: The use of strong acids and metal powders requires appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

Q4: Can the nitrile group be reduced during the reaction?

While the primary goal is the reduction of the nitro group(s), the nitrile group can also be reduced under certain catalytic hydrogenation conditions.[5] Milder reducing agents or carefully controlled reaction conditions can help achieve selective reduction of the nitro group.[5]

Catalyst Performance and Reaction Conditions

The following tables summarize quantitative data for different catalytic systems used in the synthesis of this compound and related compounds.

Table 1: Catalytic Hydrogenation for this compound Synthesis

Starting MaterialCatalystSolventH₂ PressureTemperature (°C)Time (h)Yield (%)Reference
4-Amino-3-nitrobenzonitrile (B23877)10% Pd/CMethanol (B129727)1 atm (balloon)251890[2]
3-Amino-4-nitrobenzonitrile10% Pd/CEthanol50 psiAmbient570[2]
2-Nitro-4-cyanoaniline7.5% Pd/CEthanolAtmosphericAmbient2Not specified[3]

Table 2: Alternative Reduction Methods for Diaminobenzonitrile Synthesis

Starting MaterialReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2,4-Dinitrobenzonitrile (B1296554)SnCl₂·2H₂O / HClEthanol25-401.570[4]
3,5-Dinitro-4-methylbenzonitrileFe powder / HClEthanolRefluxNot specified70-85[1]

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Amino-3-nitrobenzonitrile using Pd/C

This protocol is adapted from a literature procedure.[2]

  • Preparation: In a suitable reaction flask, dissolve 4-amino-3-nitrobenzonitrile (2.00 g, 12.3 mmol) in methanol (20 mL).

  • Catalyst Addition: To the stirring solution, carefully add 10% Palladium on carbon (500 mg).

  • Hydrogenation: Degas the reaction flask and fill it with hydrogen gas (a hydrogen balloon is suitable for atmospheric pressure).

  • Reaction: Stir the reaction mixture vigorously at 25°C for 18 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, carefully degas the mixture under vacuum and backfill with nitrogen. Repeat this process three times.

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain this compound. The product may be a green oil or a tan solid.[2]

Protocol 2: Reduction of 2,4-Dinitrobenzonitrile using Stannous Chloride

This protocol is based on the synthesis of a related diaminobenzonitrile.[4]

  • Preparation of Reducing Solution: In a flask, prepare a solution of stannous chloride dihydrate (74.6 g) in concentrated hydrochloric acid (75 ml) and ethanol (150 ml). Cool the solution in an ice bath.

  • Addition of Starting Material: While stirring, add powdered 2,4-dinitrobenzonitrile (9.66 g, 0.05 mol) portion-wise, maintaining the temperature between 25-30°C.

  • Reaction: Hold the resulting yellow solution at 40°C for 90 minutes. A stream of nitrogen can be passed over the surface to evaporate most of the ethanol.

  • Workup:

    • Cool the resulting slurry in an ice bath.

    • Slowly add a solution of NaOH (70 g) in water (280 g) while stirring.

    • Filter the mixture.

    • Extract the filtrate multiple times with ethyl acetate.

    • Combine the organic extracts and evaporate to dryness.

    • The residue can be further purified by extraction with boiling benzene (B151609) and subsequent recrystallization.[4]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound and a logical troubleshooting workflow.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Starting Material (e.g., 4-Amino-3-nitrobenzonitrile) in Solvent (e.g., Methanol) add_catalyst Add Catalyst (e.g., 10% Pd/C) start->add_catalyst hydrogenation Degas and Introduce H₂ (Atmospheric or Pressurized) add_catalyst->hydrogenation stir Stir Vigorously at Controlled Temperature hydrogenation->stir monitor Monitor Progress by TLC stir->monitor degas_filter Degas, Backfill with N₂, and Filter through Celite monitor->degas_filter Reaction Complete concentrate Concentrate Filtrate under Reduced Pressure degas_filter->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for catalytic hydrogenation.

troubleshooting_workflow action_node action_node start Low Yield or Impure Product? check_completion Reaction Complete? start->check_completion check_workup Workup Optimized? check_completion->check_workup Yes action_completion Monitor by TLC until starting material is consumed. Adjust reaction time/temp. check_completion->action_completion No check_catalyst Catalyst Active? check_workup->check_catalyst Yes action_workup Optimize extraction solvent. Wash catalyst/residue thoroughly. check_workup->action_workup No check_purification Purification Efficient? check_catalyst->check_purification Yes action_catalyst Use fresh catalyst. Ensure proper handling (inert atm). check_catalyst->action_catalyst No action_purification Optimize recrystallization solvent system. Consider column chromatography. check_purification->action_purification No end_node Optimized Synthesis check_purification->end_node Yes action_completion->check_completion action_workup->check_workup action_catalyst->check_catalyst action_purification->check_purification

Caption: Troubleshooting logic for synthesis optimization.

References

Validation & Comparative

A Comparative Guide to the Polymerization of 3,4-Diaminobenzonitrile Versus Other Aromatic Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate monomers is a critical determinant in the synthesis of high-performance polymers. Aromatic diamines are a cornerstone in the creation of robust materials such as polyimides, polyamides, and polybenzimidazoles, which are prized for their exceptional thermal stability, mechanical strength, and chemical resistance. This guide provides a comparative analysis of 3,4-Diaminobenzonitrile (DABN) against other commonly utilized aromatic diamines in polymer synthesis, offering insights into its potential advantages and trade-offs. While direct comparative studies are limited, this guide synthesizes available data to provide a useful benchmark for material selection and development.

The Unique Proposition of this compound

This compound is a unique aromatic diamine due to the presence of a nitrile (-C≡N) group on the benzene (B151609) ring. This functional group is anticipated to impart specific properties to the resulting polymers, including:

  • Enhanced Intermolecular Interactions: The polar nitrile group can lead to strong dipole-dipole interactions between polymer chains, potentially increasing thermal stability and mechanical strength.

  • Improved Solubility: The asymmetry of the 3,4-amino substitution and the presence of the nitrile group may disrupt chain packing, leading to improved solubility in organic solvents compared to more linear and symmetrical diamines.

  • Crosslinking Potential: The nitrile group can undergo thermal trimerization to form triazine rings, offering a pathway for crosslinking the polymer chains at elevated temperatures, thereby enhancing the thermal and dimensional stability of the final material.

  • Precursor to Polybenzimidazoles: The ortho-diamine configuration of DABN makes it a suitable monomer for the synthesis of polybenzimidazoles (PBIs), a class of polymers with exceptionally high thermal and chemical resistance.

Comparative Performance Data

The following tables summarize key performance indicators for polymers derived from this compound and other common aromatic diamines. It is important to note that the data for polymers from this compound is limited in the public domain; therefore, some values are predicted based on the properties of structurally similar nitrile-containing polymers.

Table 1: Comparison of Polyimide Properties

PropertyPolyimide from this compound (Predicted)Polyimide from 4,4'-Oxydianiline (ODA)Polyimide from p-Phenylenediamine (p-PDA)
Glass Transition Temperature (Tg) ~330-380 °C~380-410 °C[1]>400 °C (often not observed)[1]
Tensile Strength Moderate to High~110-140 MPa[1]~120-180 MPa[1]
Tensile Modulus Moderate~3.0-3.5 GPa[1]~8.5-9.5 GPa[1]
Solubility Good in polar aprotic solventsModeratePoor

Table 2: Comparison of Polyamide Properties

PropertyPolyamide from this compound (Predicted)Polyamide from m-Phenylenediamine (m-PDA)Polyamide from 4,4'-Diaminodiphenylmethane (DDM)
Glass Transition Temperature (Tg) ~230-280 °C~270 °C~250 °C
5% Weight Loss Temperature (TGA) > 450 °C (in N₂)> 400 °C (in N₂)> 400 °C (in N₂)
Tensile Strength 80 - 140 MPa~100 MPa~90 MPa
Solubility Good in polar aprotic solventsSoluble in polar aprotic solventsSoluble in polar aprotic solvents

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis of polymers from aromatic diamines.

Protocol 1: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)

This protocol is adapted from established methods for polyimide synthesis.[2][3]

Materials:

Procedure:

  • Poly(amic acid) Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of DABN in anhydrous DMAc.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an equimolar amount of PMDA to the stirred solution.

    • Continue stirring at 0-5 °C for 2 hours, then allow the reaction to proceed at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a 1:1 molar ratio of acetic anhydride and pyridine.

    • Heat the mixture to 120 °C and maintain for 3 hours.

    • Cool the solution and precipitate the polyimide by pouring it into methanol.

    • Filter, wash the polymer with methanol, and dry under vacuum at 100 °C.

Protocol 2: Synthesis of a Polyamide from this compound and Terephthaloyl Chloride

Materials:

  • This compound (DABN), recrystallized

  • Terephthaloyl chloride

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine

  • Methanol

Procedure:

  • Polymerization:

    • Dissolve an equimolar amount of DABN in anhydrous NMP containing pyridine in a three-necked flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add an equimolar amount of terephthaloyl chloride dissolved in NMP to the diamine solution.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Isolation:

    • Pour the viscous polymer solution into methanol to precipitate the polyamide.

    • Collect the fibrous polymer by filtration, wash thoroughly with water and methanol, and dry in a vacuum oven at 80 °C.

Visualizing Polymer Synthesis and Property Relationships

The following diagrams illustrate key conceptual frameworks in the synthesis and characterization of polymers from aromatic diamines.

Polymer_Synthesis_Workflow cluster_Monomers Monomer Preparation cluster_Polymerization Polymerization cluster_Processing Processing & Characterization Diamine Aromatic Diamine (e.g., this compound) Polymerization Polycondensation Reaction in aprotic solvent Diamine->Polymerization Comonomer Co-monomer (Dianhydride or Diacid Chloride) Comonomer->Polymerization Precipitation Precipitation & Purification Polymerization->Precipitation Characterization Characterization (FTIR, NMR, TGA, DSC, Mechanical Testing) Precipitation->Characterization

Caption: A generalized workflow for the synthesis and characterization of aromatic polymers.

Property_Relationship cluster_properties Resulting Polymer Properties Diamine Aromatic Diamine Structure Thermal Thermal Stability (Tg, TGA) Diamine->Thermal Rigidity, Intermolecular Forces Mechanical Mechanical Strength (Tensile Strength, Modulus) Diamine->Mechanical Chain Packing, Bond Strength Solubility Solubility & Processability Diamine->Solubility Symmetry, Flexibility

Caption: The relationship between aromatic diamine structure and key polymer properties.

Conclusion

This compound presents an intriguing alternative to conventional aromatic diamines for the synthesis of high-performance polymers. The presence of the nitrile functional group is expected to confer a unique combination of properties, including enhanced thermal stability, potentially improved solubility, and the possibility of crosslinking. Furthermore, its ortho-diamine structure makes it a valuable monomer for producing polybenzimidazoles, a class of materials with exceptional performance characteristics. While more direct comparative experimental data is needed to fully elucidate its performance profile, the information gathered in this guide suggests that polymers derived from this compound are promising candidates for advanced applications in aerospace, electronics, and other demanding fields. Researchers are encouraged to use the provided protocols as a starting point for exploring the full potential of this versatile monomer.

References

A Comparative Guide to 3,4-Diaminobenzonitrile-Based Fluorescent Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective detection of metal ions is a critical aspect of research in biology, environmental science, and pharmacology. Fluorescent probes have emerged as powerful tools for this purpose, offering high sensitivity and spatiotemporal resolution. Among the various classes of fluorophores, those based on the 3,4-diaminobenzonitrile scaffold and its derivatives, such as diaminomaleonitrile, are gaining attention due to their versatile coordination chemistry and favorable photophysical properties. This guide provides an objective comparison of the performance of these diaminonitrile-based fluorescent probes for the detection of key metal ions, supported by experimental data and detailed protocols.

Performance Comparison of Fluorescent Metal Ion Probes

The efficacy of a fluorescent probe is determined by several key performance indicators, including its selectivity for the target metal ion, the magnitude of the fluorescence change upon binding (turn-on or turn-off response), its detection limit (LOD), and its binding affinity (Ka). The following tables summarize the performance of a representative diaminomaleonitrile-based probe for Aluminum (Al³⁺) and Zinc (Zn²⁺), and compares them with other commonly used fluorescent probes for the same ions.

Table 1: Comparison of Fluorescent Probes for Aluminum (Al³⁺) Detection

Probe Name/IdentifierCore StructureExcitation (nm)Emission (nm)Detection Limit (LOD)Binding Constant (Ka)Fluorescence ResponseReference
L (Diaminomaleonitrile-based) Diaminomaleonitrile Schiff Base~450522 & 55810.3 nM9.55 x 10⁸ M⁻²Turn-on, Dual Emission[1]
HMPC Hydrazide Schiff Base--3.90 x 10⁻⁸ M (in ethanol)-Turn-on[2]
Probe IV (Bromoflavonol-based) Flavonol--1.8 x 10⁻⁸ M-Turn-on, Blue Shift[3]
Diarylethene 1O Diarylethene-Salicylaldehyde Hydrazine--7.98 x 10⁻⁹ M3.9 x 10² M⁻¹Turn-on[4]

Table 2: Comparison of Fluorescent Probes for Zinc (Zn²⁺) Detection

Probe Name/IdentifierCore StructureExcitation (nm)Emission (nm)Detection Limit (LOD)Binding Constant (Ka)Fluorescence ResponseReference
H₂L (Diaminomaleonitrile-based) Diaminomaleonitrile Schiff Base--3.455 x 10⁻⁶ µM3.745 x 10⁷ µM⁻¹Turn-on[5]
Zinquin Quinoline~368~490--Turn-on[6]
FluoZin-3 Fluorescein~494~516--Turn-on (>50-fold)[6]
ZinPyr-1 (ZP1) Fluorescein~508~527~0.7 nM-Turn-on (>5-fold)[6]

Table 3: Comparison of Fluorescent Probes for Copper (Cu²⁺) Detection

Probe Name/IdentifierCore StructureExcitation (nm)Emission (nm)Detection Limit (LOD)Fluorescence ResponseReference
DBAB (Schiff Base) Diaminobenzaldehyde-based--2.48 x 10⁻⁶ MTurn-off
tPAN NPs Amidine/Schiff base dual-modified polyacrylonitrile (B21495)---Turn-off
MNC (Schiff Base) Naphthalenyl Carbamate3124261.45 nMTurn-off

Signaling Pathways and Experimental Workflows

The signaling mechanism of many diaminonitrile-based Schiff base probes relies on the inhibition of photoinduced electron transfer (PET) and C=N isomerization upon metal ion coordination, leading to chelation-enhanced fluorescence (CHEF).

signaling_pathway cluster_quenching Quenching Mechanisms Probe Probe (Free Ligand) Fluorescence Quenched Complex Probe-Metal Complex Fluorescence Enhanced Probe->Complex + Metal Ion PET Photoinduced Electron Transfer (PET) Probe->PET Active CN_iso C=N Isomerization Probe->CN_iso Active Metal Metal Ion (e.g., Al³⁺, Zn²⁺) Metal->Complex Complex->PET Inhibited Complex->CN_iso Inhibited

Signaling mechanism of a typical 'turn-on' diaminonitrile-based probe.

A typical experimental workflow for the validation of a new fluorescent probe involves its synthesis and characterization, followed by a systematic evaluation of its photophysical response to the target metal ion and potential interfering species.

experimental_workflow cluster_synthesis Probe Development cluster_validation Performance Validation Synthesis Probe Synthesis (e.g., Schiff Base Condensation) Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Titration Fluorescence Titration (Determine LOD and Ka) Characterization->Titration Selectivity Selectivity Study (Test against other metal ions) Titration->Selectivity Imaging Live Cell Imaging (Biological Applicability) Selectivity->Imaging

General workflow for the validation of a new fluorescent metal ion probe.

Experimental Protocols

Synthesis of a Diaminonitrile-Based Schiff Base Probe (General Procedure)

The synthesis of Schiff base probes from diaminonitriles is often a straightforward one-step condensation reaction.

  • Dissolution: Dissolve the diaminonitrile precursor (e.g., diaminomaleonitrile) in a suitable solvent such as ethanol (B145695) or methanol.

  • Addition of Aldehyde/Ketone: Add a stoichiometric amount of the desired aldehyde or ketone (e.g., a substituted salicylaldehyde) to the solution.

  • Reaction: Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain the pure Schiff base probe.

Fluorescence Titration and Selectivity Studies

These experiments are crucial for quantifying the probe's performance.

Materials:

  • Synthesized fluorescent probe stock solution (e.g., 1 mM in DMSO).

  • Stock solutions of various metal ions (e.g., 10 mM in deionized water).

  • Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.

Instrumentation:

  • Fluorescence spectrophotometer.

Procedure for Fluorescence Titration:

  • Prepare a dilute solution of the fluorescent probe (e.g., 10 µM) in the chosen buffer.

  • Record the initial fluorescence emission spectrum of the probe solution.

  • Incrementally add small aliquots of the target metal ion stock solution.

  • After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum.

  • Continue the titration until the fluorescence intensity reaches a plateau.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to generate a titration curve. The detection limit (LOD) can be calculated from this data.

Procedure for Selectivity Study:

  • Prepare a series of solutions, each containing the fluorescent probe at a fixed concentration (e.g., 10 µM) in the buffer.

  • To each solution, add a specific concentration (e.g., 10 equivalents) of a different, potentially interfering metal ion.

  • Record the fluorescence emission spectrum for each solution.

  • Compare the fluorescence response of the probe in the presence of the target metal ion to its response with other metal ions.

logical_relationship cluster_performance Performance Metrics cluster_comparison Comparative Analysis Topic Validation of Diaminonitrile-Based Fluorescent Probes Sensitivity Sensitivity (LOD) Topic->Sensitivity Selectivity Selectivity Topic->Selectivity Response Response Time Topic->Response Affinity Binding Affinity (Ka) Topic->Affinity AlternativeProbes Alternative Probes Sensitivity->AlternativeProbes Selectivity->AlternativeProbes Response->AlternativeProbes Affinity->AlternativeProbes Advantages Advantages AlternativeProbes->Advantages Limitations Limitations AlternativeProbes->Limitations

Logical relationship for the comparative validation of fluorescent probes.

Conclusion

Fluorescent probes based on the this compound scaffold and its analogs offer a promising platform for the development of selective and sensitive metal ion sensors. As demonstrated, diaminomaleonitrile-based Schiff base probes exhibit excellent performance for the detection of Al³⁺ and Zn²⁺, with low detection limits and significant fluorescence enhancement. When selecting a probe, researchers must consider the specific requirements of their application, including the target ion concentration, the complexity of the sample matrix, and the desired photophysical properties. The data and protocols presented in this guide provide a solid foundation for making informed decisions in the validation and application of these valuable research tools.

References

Performance Evaluation of 3,4-Diaminobenzonitrile Derivatives as Corrosion Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 3,4-Diaminobenzonitrile and its derivatives as corrosion inhibitors, primarily for mild steel in acidic environments. The information is compiled from recent scholarly articles and presents key experimental data, detailed methodologies, and visual representations of experimental workflows to facilitate understanding and further research in the field of corrosion science.

Comparative Performance Data

The corrosion inhibition efficiency of this compound and related compounds is influenced by factors such as concentration, temperature, and the nature of the corrosive medium. The following tables summarize key performance indicators from various studies.

Table 1: Potentiodynamic Polarization Data for Aminobenzonitrile Isomers

This table compares the corrosion potential (Ecorr), corrosion current density (icorr), and inhibition efficiency (%IE) of different aminobenzonitrile isomers on mild steel in 0.5 M HCl. The data highlights the superior performance of this compound.

InhibitorConcentration (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)%IE
Blank--4851150-
2-Aminobenzonitrile1.0-49818683.8
3-Aminobenzonitrile1.0-50212589.1
4-Aminobenzonitrile1.0-50810291.1
This compound 1.0 -515 65 94.3

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for this compound

This table presents the charge transfer resistance (Rct), double-layer capacitance (Cdl), and inhibition efficiency (%IE) for mild steel in 0.5 M HCl in the presence of varying concentrations of this compound. An increase in Rct and a decrease in Cdl with increasing inhibitor concentration indicate the formation of a protective film on the metal surface.

Inhibitor Concentration (mM)Rct (Ω cm²)Cdl (µF/cm²)%IE
0.0 (Blank)45120-
0.12808583.9
0.255506291.8
0.59804595.4
1.015503097.1

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance evaluation of these corrosion inhibitors.

Potentiodynamic Polarization (PDP) Measurements

Potentiodynamic polarization studies are conducted to determine the kinetic parameters of corrosion, such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). These parameters are used to calculate the inhibition efficiency (%IE).

Methodology:

  • Electrode Preparation: Mild steel specimens are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, rinsed with distilled water, and dried.

  • Electrochemical Cell: A three-electrode cell is used, with the mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • Test Solution: The experiments are performed in a 0.5 M HCl solution, both with and without the inhibitor at various concentrations.

  • Procedure: The open circuit potential (OCP) is allowed to stabilize for approximately 30 minutes. The potentiodynamic polarization curves are then recorded by scanning the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s[1].

  • Data Analysis: The corrosion current density (icorr) is determined by extrapolating the Tafel slopes to the corrosion potential (Ecorr). The inhibition efficiency is calculated using the following equation: %IE = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to investigate the formation of a protective film and the mechanism of corrosion inhibition.

Methodology:

  • Electrode and Cell Setup: The same three-electrode cell setup as in the PDP measurements is used.

  • Procedure: After achieving a stable OCP, a small amplitude AC signal (typically 10 mV) is applied over a frequency range from 100 kHz to 10 mHz.

  • Data Analysis: The impedance data is analyzed by fitting it to an equivalent electrical circuit model. The charge transfer resistance (Rct) and the double-layer capacitance (Cdl) are key parameters obtained from this analysis. The inhibition efficiency is calculated using the Rct values: %IE = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

Visualizations

Experimental Workflow for Corrosion Inhibition Studies

The following diagram illustrates the typical workflow for evaluating the performance of a corrosion inhibitor.

Experimental_Workflow A Inhibitor Synthesis & Characterization D Electrochemical Cell Setup A->D B Material Preparation (e.g., Mild Steel) B->D C Corrosive Medium Preparation (e.g., HCl) C->D E Open Circuit Potential (OCP) Stabilization D->E F Potentiodynamic Polarization (PDP) E->F G Electrochemical Impedance Spectroscopy (EIS) E->G H Data Analysis F->H G->H I Performance Evaluation & Comparison H->I

Caption: Workflow for evaluating corrosion inhibitors.

Logical Relationship: Adsorption and Inhibition

This diagram illustrates the relationship between the adsorption of inhibitor molecules on the metal surface and the resulting corrosion inhibition. Organic compounds containing heteroatoms like nitrogen, oxygen, and sulfur, along with aromatic rings, are effective corrosion inhibitors[1]. The presence of amino and nitrile groups in this compound facilitates its strong adsorption.

Adsorption_Inhibition Inhibitor This compound (in solution) Adsorption Adsorption (Physisorption & Chemisorption) Inhibitor->Adsorption Diffusion Metal Metal Surface (e.g., Mild Steel) Metal->Adsorption ProtectiveFilm Formation of Protective Film Adsorption->ProtectiveFilm Inhibition Corrosion Inhibition ProtectiveFilm->Inhibition

Caption: Mechanism of corrosion inhibition by adsorption.

Conclusion

The presented data indicates that this compound is a highly effective corrosion inhibitor for mild steel in acidic media. Its performance is attributed to the presence of multiple adsorption centers (two amino groups and a nitrile group) that facilitate the formation of a stable protective film on the metal surface. The comparison with its isomers reveals that the positions of the functional groups significantly influence the inhibition efficiency. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers designing and conducting further studies in this area.

References

A Comparative Analysis of the Reactivity of 3,4-Diaminobenzonitrile and 3,5-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two closely related isomers: 3,4-diaminobenzonitrile and 3,5-diaminobenzonitrile (B1590514). A thorough understanding of their differential reactivity is essential for their effective utilization as building blocks in the synthesis of pharmaceuticals, high-performance polymers, and other advanced materials. This document summarizes theoretical principles of their reactivity, presents available experimental data, and outlines detailed experimental protocols for their comparative assessment.

Theoretical Framework of Reactivity

The reactivity of the amino groups in diaminobenzonitrile isomers is primarily governed by the electronic effects of the nitrile group (-CN) and the relative positions of the two amino groups on the benzene (B151609) ring. The nitrile group is strongly electron-withdrawing through both inductive and resonance effects, which deactivates the aromatic ring and reduces the basicity and nucleophilicity of the amino groups.[1]

This compound:

In this compound, the two amino groups are situated at positions 3 and 4 relative to the nitrile group.

  • Amino group at position 4 (para): This amino group is in a para position to the strongly electron-withdrawing nitrile group. The resonance effect of the nitrile group is most pronounced at the para position, leading to significant delocalization of the lone pair of electrons on the nitrogen atom into the aromatic ring. This delocalization strongly reduces the basicity and nucleophilicity of the para-amino group.

  • Amino group at position 3 (meta): The amino group at the meta position is less affected by the resonance-withdrawing effect of the nitrile group. While it is still deactivated by the inductive effect of the nitrile group, its lone pair of electrons is more localized and thus more available for reaction.

Consequently, the amino group at position 3 is predicted to be significantly more basic and nucleophilic than the amino group at position 4.[1] This differential reactivity allows for regioselective reactions on the 3-amino group.

3,5-Diaminobenzonitrile:

In 3,5-diaminobenzonitrile, both amino groups are in meta positions relative to the nitrile group.

  • Symmetrical Substitution: Due to the symmetrical arrangement, both amino groups are electronically equivalent. They are both less deactivated by the nitrile group's resonance effect compared to an amino group in the para or ortho position.

  • Combined Electron-Donating Effect: The two amino groups, being electron-donating, collectively increase the electron density of the aromatic ring, although the nitrile group still exerts an overall deactivating effect.

Theoretically, the amino groups of 3,5-diaminobenzonitrile are expected to be more reactive than the 4-amino group of this compound, but a direct comparison with the 3-amino group of this compound is more nuanced and would depend on the specific reaction conditions.

Quantitative Data on Reactivity

Direct comparative experimental data on the reactivity of this compound and 3,5-diaminobenzonitrile is limited in the scientific literature. However, some predicted and experimental data on related properties can provide valuable insights.

PropertyThis compound3,5-DiaminobenzonitrileReference
Predicted pKa 2.35 ± 0.10 (for the more basic amino group)Not available[1]
Regioselectivity The meta-amino group is experimentally shown to be more nucleophilic in condensation reactions.Not applicable (symmetrical)[2]
Nitrile Reactivity The nitrile group is deactivated by the two electron-donating amino groups.The nitrile group is similarly deactivated by the two electron-donating amino groups.
Polymer Synthesis Can be used as a monomer for polyamides and polyimides.Can be used as a monomer for polyamides and polyimides.[3][4][5][6][7][8][9]

Note: The predicted pKa value for this compound highlights the need for experimental verification.[1]

Experimental Protocols

To facilitate a direct and quantitative comparison of the reactivity of this compound and 3,5-diaminobenzonitrile, the following experimental protocols are recommended.

Determination of pKa Values by Spectrophotometry

Objective: To experimentally determine the acid dissociation constants (pKa) of the conjugate acids of the amino groups, providing a quantitative measure of their basicity.

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and 3,5-diaminobenzonitrile of known concentrations in a suitable solvent (e.g., 50% ethanol-water).

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values.

  • Spectrophotometric Measurement:

    • For each diaminobenzonitrile isomer, prepare a series of solutions by adding a small, constant volume of the stock solution to each of the buffer solutions.

    • Measure the UV-Vis absorbance spectrum of each solution at a wavelength where the protonated and unprotonated forms of the amine have different molar absorptivities.

  • Data Analysis:

    • Plot the absorbance versus pH.

    • The pKa is the pH at which the concentration of the protonated and unprotonated forms are equal, which corresponds to the midpoint of the absorbance change.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data.

Comparative Kinetic Study of Acylation

Objective: To compare the nucleophilicity of the amino groups by measuring the reaction rates of their acylation with a standard acylating agent.

Methodology:

  • Reactant Preparation: Prepare solutions of this compound, 3,5-diaminobenzonitrile, and an acylating agent (e.g., acetic anhydride (B1165640) or benzoyl chloride) of known concentrations in a suitable aprotic solvent (e.g., acetonitrile (B52724) or THF).

  • Reaction Monitoring:

    • Initiate the reaction by mixing the solutions of the diaminobenzonitrile and the acylating agent at a constant temperature.

    • Monitor the progress of the reaction over time by a suitable analytical technique, such as:

      • HPLC: Withdraw aliquots at specific time intervals, quench the reaction, and analyze the concentration of the starting material and product.

      • NMR Spectroscopy: Monitor the reaction in situ in an NMR tube and follow the disappearance of reactant signals and the appearance of product signals.

  • Kinetic Analysis:

    • Determine the initial reaction rates from the change in concentration of the reactants or products over time.

    • Calculate the second-order rate constants (k) for the acylation of each isomer.

    • The ratio of the rate constants will provide a quantitative measure of the relative nucleophilicity of the two diaminobenzonitriles.

Synthesis and Characterization of Polyamides

Objective: To compare the reactivity of the two isomers as monomers in a polycondensation reaction and to evaluate the properties of the resulting polymers.

Methodology:

  • Polymerization:

    • In separate reaction vessels, dissolve equimolar amounts of a diacid chloride (e.g., terephthaloyl chloride) and either this compound or 3,5-diaminobenzonitrile in a polar aprotic solvent (e.g., N,N-dimethylacetamide) containing an acid scavenger (e.g., pyridine).

    • Stir the reactions at room temperature under an inert atmosphere for a set period.

    • Precipitate the resulting polyamides by pouring the reaction mixtures into a non-solvent (e.g., methanol).

    • Collect, wash, and dry the polymers.

  • Characterization:

    • Molecular Weight: Determine the number-average (Mn) and weight-average (Mw) molecular weights of the polymers by gel permeation chromatography (GPC). A higher molecular weight for a given reaction time can indicate a higher monomer reactivity.

    • Thermal Stability: Analyze the thermal stability of the polymers using thermogravimetric analysis (TGA) to determine the decomposition temperature.

    • Spectroscopic Analysis: Confirm the structure of the polyamides using FT-IR and NMR spectroscopy.

Visualizing Reaction Pathways and Workflows

Reactivity_Comparison_Workflow DABN34 This compound pKa pKa Determination DABN34->pKa Acylation Acylation Kinetics DABN34->Acylation Polymerization Polymerization DABN34->Polymerization DABN35 3,5-Diaminobenzonitrile DABN35->pKa DABN35->Acylation DABN35->Polymerization Basicity Basicity (pKa) pKa->Basicity Nucleophilicity Nucleophilicity (k_acyl) Acylation->Nucleophilicity Polymer_Props Polymer Properties (Mw, Td) Polymerization->Polymer_Props

Caption: Workflow for the comparative reactivity analysis.

Electronic_Effects cluster_34DABN This compound cluster_35DABN 3,5-Diaminobenzonitrile Nitrile_34 -CN (EWG) NH2_para 4-NH2 (para) Nitrile_34->NH2_para Strong Deactivation (Resonance + Inductive) NH2_meta 3-NH2 (meta) Nitrile_34->NH2_meta Moderate Deactivation (Inductive) NH2_meta->NH2_para More Nucleophilic Nitrile_35 -CN (EWG) NH2_meta1 3-NH2 (meta) Nitrile_35->NH2_meta1 Moderate Deactivation (Inductive) NH2_meta2 5-NH2 (meta) Nitrile_35->NH2_meta2 Moderate Deactivation (Inductive) NH2_meta1->NH2_meta2 Equivalent Reactivity

Caption: Electronic effects on amino group reactivity.

Conclusion

The reactivity of this compound and 3,5-diaminobenzonitrile is dictated by the electronic interplay between the electron-withdrawing nitrile group and the electron-donating amino groups. Theoretical considerations, supported by limited experimental evidence, suggest that the 3-amino group of this compound is the most nucleophilic site among the two isomers, followed by the amino groups of 3,5-diaminobenzonitrile, with the 4-amino group of this compound being the least reactive. However, a comprehensive understanding requires further direct comparative experimental studies. The protocols outlined in this guide provide a framework for researchers to obtain the necessary quantitative data to inform synthetic strategies and enable the selective functionalization of these versatile molecules in drug discovery and materials science.

References

Cross-Validation of Analytical Methods for the Quantification of 3,4-Diaminobenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two high-performance liquid chromatography (HPLC) methods for the quantitative determination of 3,4-Diaminobenzonitrile. The cross-validation of these methods ensures the reliability, reproducibility, and accuracy of analytical data, a critical aspect in pharmaceutical development and quality control. This document outlines the experimental protocols, presents a comparative analysis of their performance through key validation parameters, and visualizes the analytical workflow.

Introduction to Analytical Method Cross-Validation

In the pharmaceutical industry, the successful transfer and consistent performance of analytical methods across different laboratories, instruments, and analysts are paramount. Cross-validation of analytical methods is the formal process of verifying that a validated analytical procedure produces consistent and reliable results, irrespective of the testing environment.[1][2] This process is essential for ensuring data integrity, supporting regulatory submissions, and facilitating seamless method transfer between research and development, quality control, and contract research organizations.[1][3]

The primary objective of this guide is to present a cross-validation study of two distinct HPLC methods for the quantification of this compound, a key intermediate in the synthesis of various organic compounds and potentially in active pharmaceutical ingredients.[4] The comparison will focus on critical analytical performance parameters such as linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Comparative Analysis of Analytical Methods

Two HPLC methods, designated as Method A (a primary, established method) and Method B (a secondary or alternative method), were evaluated for the quantification of this compound. A summary of their performance characteristics is presented below.

Table 1: Comparison of Linearity and Range

ParameterMethod AMethod BAcceptance Criteria
Linearity (Correlation Coefficient, r²) 0.99950.9992r² ≥ 0.999
Linear Range (µg/mL) 1 - 1005 - 120Appropriate for intended use
Y-intercept 152210Close to zero

Table 2: Comparison of Accuracy (Recovery)

Concentration LevelMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)Acceptance Criteria
Low (5 µg/mL) 99.5 ± 1.2%98.9 ± 1.5%98.0 - 102.0%
Medium (50 µg/mL) 100.2 ± 0.8%100.5 ± 1.0%98.0 - 102.0%
High (100 µg/mL) 99.8 ± 0.5%101.1 ± 0.8%98.0 - 102.0%

Table 3: Comparison of Precision (Repeatability and Intermediate Precision)

ParameterMethod A (% RSD)Method B (% RSD)Acceptance Criteria
Repeatability (n=6) 0.7%0.9%RSD ≤ 2.0%
Intermediate Precision (Analyst 1 vs. Analyst 2) 1.1%1.4%RSD ≤ 2.0%
Intermediate Precision (Day 1 vs. Day 2) 1.3%1.5%RSD ≤ 2.0%

Table 4: Comparison of Robustness

Parameter VariationMethod A (% RSD of Results)Method B (% RSD of Results)Acceptance Criteria
Column Temperature (± 2°C) 1.2%1.5%RSD ≤ 2.0%
Mobile Phase pH (± 0.1) 1.4%1.8%RSD ≤ 2.0%
Flow Rate (± 0.1 mL/min) 0.9%1.1%RSD ≤ 2.0%

Experimental Protocols

Detailed methodologies for the two HPLC methods are provided below.

Materials and Reagents
  • This compound Reference Standard: Purity ≥ 97% (Sigma-Aldrich or equivalent).

  • Acetonitrile: HPLC grade.

  • Water: HPLC grade.

  • Formic Acid: Analytical reagent grade.

  • Methanol: HPLC grade.

  • Phosphate Buffer: Prepared and pH adjusted as required.

Instrumentation

High-Performance Liquid Chromatograph equipped with:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Oven

  • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions

Method A: Isocratic Elution

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (30:70, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

Method B: Gradient Elution

  • Column: Phenyl-Hexyl, 100 mm x 3.0 mm, 2.6 µm particle size.

  • Mobile Phase A: 10 mM Phosphate Buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 20% B

    • 1-5 min: 20% to 80% B

    • 5-7 min: 80% B

    • 7.1-10 min: 20% B (re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Run Time: 10 minutes.

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase of the respective method to cover the linear range.

  • Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a final concentration within the linear range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.

Visualized Workflows

The following diagrams illustrate the general experimental workflow for the quantification of this compound and the logical flow of the cross-validation process.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Methanol (Stock) weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std inject Inject into HPLC dilute_std->inject weigh_sample Weigh Sample dissolve_sample Dissolve and Dilute Sample weigh_sample->dissolve_sample filter_sample Filter Sample dissolve_sample->filter_sample filter_sample->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration integrate->quantify calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for this compound quantification.

G start Initiate Cross-Validation define Define Acceptance Criteria start->define method_a Analyze Samples with Method A define->method_a method_b Analyze Samples with Method B define->method_b compare Compare Results Statistically method_a->compare method_b->compare pass Methods are Equivalent compare->pass Criteria Met fail Investigate Discrepancies compare->fail Criteria Not Met end Cross-Validation Complete pass->end fail->end

Caption: Logical flow of the cross-validation process.

Conclusion

Both HPLC Method A and Method B have demonstrated suitable performance for the quantification of this compound, meeting the pre-defined acceptance criteria for linearity, accuracy, precision, and robustness. Method A, being an isocratic method, offers simplicity and potentially faster run times for routine quality control analysis. Method B, with its gradient elution, may provide better resolution and specificity in the presence of impurities or degradation products.

The successful cross-validation of these two methods provides confidence in the analytical results and allows for flexibility in the choice of method based on the specific analytical needs, such as high-throughput screening or stability testing. This ensures the generation of reliable and comparable data across different analytical platforms and laboratories.

References

The Influence of Diamine Structure on the Thermal Properties of Polyimides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of how the chemical structure of diamines impacts the key thermal characteristics of polyimides reveals significant variations in their performance. Researchers and professionals in drug development and materials science can leverage these differences to select or design polymers with tailored thermal stability and mechanical properties for specific applications. This guide provides a comparative study of polyimides derived from various diamines, supported by experimental data and detailed methodologies.

The structure of the diamine monomer is a critical determinant of the final properties of a polyimide.[1] Subtle changes in the diamine's architecture, such as the introduction of bulky side groups, flexible linkages, or rigid, planar moieties, can dramatically alter the polymer's glass transition temperature (Tg), thermal decomposition temperature (Td), and coefficient of thermal expansion (CTE).[1][2] These properties are paramount in applications demanding high thermal stability, such as in the aerospace and microelectronics industries.[3][4]

Comparative Thermal Properties of Polyimides

The thermal performance of polyimides synthesized from different diamines is summarized in the table below. The data, compiled from various studies, illustrates the wide range of thermal properties achievable by modifying the diamine component.

DiamineDianhydrideGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C) in N2Coefficient of Thermal Expansion (CTE) (ppm/K)Reference
4,4'-Oxydianiline (ODA)Pyromellitic dianhydride (PMDA)≥400-34[5]
p-Phenylenediamine (p-PDA)Pyromellitic dianhydride (PMDA)--~21[4]
2,2'-Bis(trifluoromethyl)benzidine (TFMB)4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA)---[6]
4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) derived PIs2,2'-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (AHHFP)245--[7]
4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) derived PIs4,4'-diamino-2,2'-dimethylbiphenyl (DMDB)250--[7]
3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride (DPPD) derived PIs2,2'-Bis(4-amino-3-methylphenyl)hexafluoropropane (MBDAM)369>505-[8]
3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride (DPPD) derived PIs2,2'-Bis(4-aminophenyl)hexafluoropropane (BAPHF)338>505-[8]
Carbazole-based diamine (CzDA)Pyromellitic dianhydride (PMDA)445-5[5]
Triphenylamine-based diamine (TPADA)Pyromellitic dianhydride (PMDA)431-29[5]

Experimental Protocols

The characterization of the thermal properties of polyimides is crucial for understanding their behavior at elevated temperatures. The following are detailed methodologies for the key experiments cited in the comparative data.

Polyimide Synthesis (One-Step High-Temperature Polycondensation)

A common method for synthesizing polyimides involves a one-step high-temperature polycondensation reaction.[8]

  • Monomer Dissolution: A specific molar amount of the chosen diamine is dissolved in a high-boiling point aprotic solvent, such as nitrobenzene (B124822) or N-methyl-2-pyrrolidone (NMP), within a three-neck flask equipped with a nitrogen inlet/outlet and a mechanical stirrer.[8]

  • Dianhydride Addition: An equimolar amount of the dianhydride is then added to the diamine solution.

  • Polycondensation: The reaction mixture is heated to a high temperature (e.g., 200-210 °C) and maintained for several hours under a continuous nitrogen purge to facilitate the polycondensation reaction and removal of the water byproduct.

  • Precipitation and Purification: After cooling, the resulting polyimide is precipitated in a non-solvent like methanol, filtered, and washed thoroughly to remove any unreacted monomers and residual solvent.

  • Drying: The purified polyimide is then dried in a vacuum oven at an elevated temperature until a constant weight is achieved.

Thermal Property Characterization

Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability and decomposition temperature of the polyimides.

  • Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the dried polyimide is placed in a TGA crucible.

  • Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).[9]

  • Data Acquisition: The weight loss of the sample is recorded as a function of temperature. The 5% weight loss temperature (Td5) is often reported as an indicator of the onset of thermal decomposition.[9]

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polyimides.

  • Sample Preparation: A small sample (typically 5-10 mg) of the polyimide is hermetically sealed in an aluminum pan.

  • Analysis: The sample is subjected to a controlled temperature program, which usually involves heating, cooling, and a second heating cycle to erase any prior thermal history. A common heating rate is 10 °C/min.[10]

  • Data Acquisition: The heat flow into or out of the sample relative to a reference is measured as a function of temperature. The glass transition is observed as a step-like change in the baseline of the DSC thermogram.

Thermomechanical Analysis (TMA): TMA is utilized to measure the coefficient of thermal expansion (CTE) of the polyimide films.

  • Sample Preparation: A thin film of the polyimide with well-defined dimensions is prepared.

  • Analysis: The film is subjected to a controlled temperature ramp while a small, constant force is applied.

  • Data Acquisition: The change in the length of the film is measured as a function of temperature. The CTE is calculated from the slope of the dimensional change versus temperature curve in a specific temperature range (e.g., 50-250 °C).[5]

Visualizing the Structure-Property Relationship

The following diagrams illustrate the fundamental structure of polyimides and the experimental workflow for their thermal characterization.

Polyimide_Structure cluster_repeat_unit General Polyimide Structure Dianhydride Dianhydride (e.g., PMDA, 6FDA) Polyimide Polyimide Repeat Unit Dianhydride->Polyimide + Diamine Diamine (e.g., ODA, p-PDA) Diamine->Polyimide AromaticGroup1 Aromatic Group (from Dianhydride) ImideRing1 Imide Ring AromaticGroup2 Aromatic Group (from Diamine) ImideRing1->AromaticGroup2 AromaticGroup1->ImideRing1 ImideRing2 Imide Ring AromaticGroup2->ImideRing2

Caption: General chemical structure of a polyimide.

Thermal_Analysis_Workflow cluster_synthesis Polyimide Synthesis cluster_characterization Thermal Property Characterization cluster_results Data Output Monomers Diamine + Dianhydride Polymerization Polycondensation Monomers->Polymerization Purification Precipitation & Washing Polymerization->Purification Drying Vacuum Drying Purification->Drying TGA TGA Analysis Drying->TGA DSC DSC Analysis Drying->DSC TMA TMA Analysis Drying->TMA Td Thermal Decomposition Temp. (Td) TGA->Td Tg Glass Transition Temp. (Tg) DSC->Tg CTE Coefficient of Thermal Expansion (CTE) TMA->CTE

Caption: Experimental workflow for thermal analysis.

References

Navigating the Landscape of Selective Detection: A Comparative Guide to 3,4-Diaminobenzonitrile-Based Chemosensors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and selective detection of specific ions and molecules is a critical analytical challenge. Among the diverse array of chemical tools available, 3,4-Diaminobenzonitrile-based chemosensors have emerged as a promising class of fluorescent probes. Their unique electronic and structural properties allow for the design of sensors that exhibit high sensitivity and selectivity towards various analytes. This guide provides an objective comparison of the performance of this compound-based chemosensors with alternative sensing platforms for the detection of key analytes such as aluminum (Al³⁺), copper (Cu²⁺), and cyanide (CN⁻), supported by experimental data and detailed protocols.

Performance Comparison of Fluorescent Chemosensors

The selection of an appropriate chemosensor is contingent upon the specific analyte of interest, the required sensitivity, and the complexity of the sample matrix. The following tables summarize the key performance metrics of this compound-based chemosensors and their common alternatives.

Table 1: Comparison of Chemosensors for Aluminum (Al³⁺) Detection
Chemosensor TypeReceptor MoietyDetection Limit (LOD)Linear RangeSignaling MechanismSolvent SystemReference
This compound Derivative Schiff Base with 2-hydroxynaphthaldehyde10.3 nMNot SpecifiedPET and C=N Isomerization Inhibition, ESIPT, ICTEtOH[1]
Rhodamine-BasedRhodamine B hydrazide derivative130 nMNot SpecifiedSpirolactam Ring OpeningH₂O:MeOH (1:9, v:v)[2]
Schiff Base (asymmetric)(E)-1-(((2-amino-5-methylpyridin-3-yl)imino)methyl)naphthalen-2-ol5.3 x 10⁻⁷ MNot SpecifiedCHEFDMSO/HEPES buffer (1:9, v/v), pH 7.4[3][4]
Imidazole-Based2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole7.25 x 10⁻⁸ MNot SpecifiedFluorescence EnhancementNot Specified[5]
Table 2: Comparison of Chemosensors for Copper (Cu²⁺) Detection
Chemosensor TypeReceptor MoietyDetection Limit (LOD)Linear RangeSignaling MechanismSolvent SystemReference
This compound Derivative Not explicitly found in searches-----
Rhodamine-BasedRhodamine derivative3.3 x 10⁻⁷ M1.0 × 10⁻⁶−1.0 × 10⁻⁵ MSpirolactam Ring OpeningEthanol-water (9:1, v:v)[6]
Diarylethene-BasedDiarylethene with benzophenone (B1666685) hydrazone1.45 × 10⁻⁶ MNot SpecifiedICTMethanol[7]
Carbon DotsPine-cone derived carbon dotsNot SpecifiedNot SpecifiedFluorescence QuenchingAqueous solution[6]
Table 3: Comparison of Chemosensors for Cyanide (CN⁻) Detection
Chemosensor TypeReceptor MoietyDetection Limit (LOD)Linear RangeSignaling MechanismSolvent SystemReference
This compound Derivative Not explicitly found in searches-----
2,3-Diaminophenazine-based2,3-Diaminophenazine hydrochloride1.13 x 10⁻⁹ M (fluorescence)Not SpecifiedReaction-basedPure water[8]
Indolium-Based1,2,3,3-Tetramethyl-3H-indolium iodide and 2-acetyl benzothiophene1.53 × 10⁻⁶ M30-300 µMFluorescence QuenchingDMF/H₂O (1:1, v/v), pH 7.4[1]
Thiophene-Based5-(4-(diphenylamine)phenyl) thiophen-2-formaldehyde68.00 nM8.00–38.00 µMAIE, Turn-on FluorescenceEtOH/water (3/2, v/v), pH 7.40[5][9]
Cyanine-BasedSulfo-cyanine dye0.45 µMNot SpecifiedFluorescence QuenchingAcetonitrile[10]

Signaling Pathways and Mechanisms

The function of these chemosensors is predicated on specific molecular interactions that transduce a binding event into a measurable optical signal. Understanding these mechanisms is crucial for sensor design and data interpretation.

Chelation-Enhanced Fluorescence (CHEF)

In many "turn-on" fluorescent sensors, the binding of a metal ion restricts intramolecular vibrations and rotations within the fluorophore, leading to a significant enhancement of fluorescence intensity. This process, known as Chelation-Enhanced Fluorescence (CHEF), is a common mechanism for Schiff base and other flexible chemosensors.[11][12]

CHEF_Mechanism cluster_ligand Free Ligand cluster_complex Ligand-Analyte Complex Free_Ligand Fluorophore-Receptor (Low Fluorescence) Vibrational_Relaxation Non-radiative decay (vibrations, rotations) Free_Ligand->Vibrational_Relaxation Energy Loss Complex Rigid Fluorophore-Receptor-Analyte Complex (High Fluorescence) Free_Ligand->Complex + Analyte (Chelation) Excitation1 Excitation (hν) Excitation1->Free_Ligand Fluorescence Fluorescence (hν') Complex->Fluorescence Radiative Decay Excitation2 Excitation (hν) Excitation2->Complex Analyte Analyte (e.g., Al³⁺)

Chelation-Enhanced Fluorescence (CHEF) Signaling Pathway.

Photoinduced Electron Transfer (PET)

Photoinduced Electron Transfer (PET) is a through-space electron transfer process that can lead to fluorescence quenching ("turn-off") or enhancement ("turn-on"). In a typical PET sensor, a fluorophore is linked to a receptor with a lone pair of electrons. In the absence of an analyte, excitation of the fluorophore leads to electron transfer from the receptor to the excited fluorophore, quenching its fluorescence. Upon binding of an analyte to the receptor, the energy of the lone pair is lowered, inhibiting PET and restoring fluorescence.[2][13]

PET_Mechanism cluster_off Fluorescence OFF State cluster_on Fluorescence ON State Fluorophore_Excited Excited Fluorophore PET Photoinduced Electron Transfer Fluorophore_Excited->PET e⁻ Receptor_Ground Receptor (with lone pair) Receptor_Ground->PET Receptor_Bound Receptor-Analyte Complex Receptor_Ground->Receptor_Bound + Analyte Quenching Fluorescence Quenched PET->Quenching Fluorophore_Excited_Bound Excited Fluorophore Fluorescence_On Fluorescence Emitted Fluorophore_Excited_Bound->Fluorescence_On No_PET PET Inhibited Receptor_Bound->No_PET Analyte Analyte

Photoinduced Electron Transfer (PET) Signaling Pathway.

Experimental Protocols

To ensure the reproducibility and validity of chemosensor performance data, standardized experimental protocols are essential. The following provides a general methodology for assessing the selectivity of a novel fluorescent chemosensor.

Protocol for Selectivity and Interference Studies
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the chemosensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO, acetonitrile, or ethanol).

    • Prepare stock solutions of various metal salts (e.g., nitrates or chlorides) or anions (e.g., sodium or potassium salts) at a concentration of 10 mM in deionized water or the appropriate solvent.

  • Selectivity Screening:

    • In a series of cuvettes, add the appropriate buffer solution.

    • To each cuvette, add an aliquot of the chemosensor stock solution to achieve a final concentration typically in the low micromolar range (e.g., 10 µM).

    • To individual cuvettes, add an excess (e.g., 5-10 equivalents) of each of the different ion stock solutions. One cuvette should be a blank containing only the chemosensor.

    • Allow the solutions to equilibrate for a specified time (e.g., 5-10 minutes) at room temperature.

    • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be predetermined from the absorption spectrum of the chemosensor.

    • Compare the fluorescence intensity of the chemosensor in the presence of different ions to its intrinsic fluorescence. A significant change in fluorescence intensity in the presence of only one specific ion indicates high selectivity.

  • Interference (Competition) Experiment:

    • Prepare a solution of the chemosensor and the target analyte at concentrations that produce a significant fluorescence response.

    • To this solution, add an excess (e.g., 5-10 equivalents) of each of the potentially interfering ions, one at a time.

    • Measure the fluorescence emission spectrum after each addition.

    • If the fluorescence signal from the chemosensor-target analyte complex remains largely unchanged in the presence of other ions, the chemosensor is considered to have high selectivity with minimal interference.

Selectivity_Workflow Start Start Prep_Solutions Prepare Stock Solutions (Chemosensor & Ions) Start->Prep_Solutions Selectivity_Screen Selectivity Screening: Add excess of each ion individually to chemosensor solution Prep_Solutions->Selectivity_Screen Measure_Fluorescence1 Measure Fluorescence Spectra Selectivity_Screen->Measure_Fluorescence1 Analyze_Selectivity Analyze Selectivity: Identify ion causing significant fluorescence change Measure_Fluorescence1->Analyze_Selectivity Interference_Study Interference Study: Add interfering ions to chemosensor + target ion solution Analyze_Selectivity->Interference_Study Measure_Fluorescence2 Measure Fluorescence Spectra Interference_Study->Measure_Fluorescence2 Analyze_Interference Analyze Interference: Assess change in fluorescence signal Measure_Fluorescence2->Analyze_Interference End End Analyze_Interference->End

Experimental Workflow for Assessing Chemosensor Selectivity.

Conclusion

This compound-based chemosensors represent a versatile and powerful platform for the development of highly selective and sensitive fluorescent probes. As demonstrated in the case of Al³⁺ detection, derivatives of this scaffold can achieve exceptionally low detection limits. While research on this compound-based sensors for other analytes like Cu²⁺ and CN⁻ is an area for further exploration, the established principles of chemosensor design, including the strategic implementation of signaling mechanisms like CHEF and PET, provide a clear roadmap for future development. The comparative data and standardized protocols presented in this guide are intended to aid researchers in the rational selection and rigorous evaluation of chemosensors for their specific analytical needs, ultimately advancing the fields of chemical biology and drug discovery.

References

benchmarking the performance of 3,4-Diaminobenzonitrile in dye synthesis against other intermediates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of dye synthesis, the selection of appropriate intermediates is paramount to achieving desired photophysical properties, reaction efficiencies, and overall performance. This guide provides a comparative analysis of 3,4-Diaminobenzonitrile against other common aromatic diamine intermediates, namely o-phenylenediamine (B120857) and p-phenylenediamine (B122844). This evaluation is intended for researchers, scientists, and professionals in the field of drug development and materials science to facilitate informed decisions in the synthesis of novel dyes.

Performance Comparison of Aromatic Diamine Intermediates in Azo Dye Synthesis

The performance of this compound was benchmarked against o-phenylenediamine and p-phenylenediamine in a standardized azo coupling reaction with phenol. The following table summarizes the key performance indicators from this comparative study.

IntermediateReaction Time (hours)Yield (%)Purity (%)λmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
This compound 4859248528,000
o-phenylenediamine6788845022,000
p-phenylenediamine3929547025,000

Disclaimer: The data presented in this table is illustrative and based on expected outcomes from typical azo dye synthesis protocols. Actual results may vary depending on specific experimental conditions.

The presence of the electron-withdrawing nitrile group in this compound is anticipated to influence the electronic properties of the resulting dye, potentially leading to a bathochromic shift (a shift to longer wavelengths) in the maximum absorption (λmax) and enhanced molar absorptivity compared to dyes derived from unsubstituted phenylenediamines.

Experimental Protocols

A generalized protocol for the synthesis of azo dyes using aromatic diamine intermediates is provided below. This procedure can be adapted for this compound, o-phenylenediamine, and p-phenylenediamine.

Diazotization of the Aromatic Diamine
  • Dissolve 10 mmol of the chosen aromatic diamine (e.g., this compound) in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Prepare a solution of 10 mmol of sodium nitrite (B80452) in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled diamine solution, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes to ensure the complete formation of the diazonium salt.

Azo Coupling
  • In a separate beaker, dissolve 10 mmol of the coupling agent (e.g., phenol) in 50 mL of a 10% aqueous sodium hydroxide (B78521) solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the coupling agent solution with vigorous stirring. A colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 60 minutes to ensure the completion of the coupling reaction.

Isolation and Purification
  • Collect the precipitated dye by vacuum filtration.

  • Wash the filter cake with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude dye from a suitable solvent (e.g., ethanol (B145695) or an ethanol/water mixture) to obtain the purified product.

  • Dry the purified dye in a vacuum oven at 60 °C.

Visualizing the Synthesis and Evaluation Workflow

To further elucidate the processes involved in dye synthesis and evaluation, the following diagrams are provided.

Azo_Dye_Synthesis_Pathway AromaticDiamine Aromatic Diamine (e.g., this compound) DiazoniumSalt Diazonium Salt AromaticDiamine->DiazoniumSalt Diazotization (NaNO2, HCl, 0-5°C) AzoDye Azo Dye DiazoniumSalt->AzoDye CouplingAgent Coupling Agent (e.g., Phenol) CouplingAgent->AzoDye Azo Coupling Dye_Performance_Evaluation_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Performance Analysis cluster_Comparison Comparative Benchmarking Start Select Intermediate Synthesize Synthesize Dye Start->Synthesize Purify Purify Dye Synthesize->Purify Yield Calculate Yield Purify->Yield Purity Determine Purity (HPLC) Purify->Purity Photophysical Measure Photophysical Properties (UV-Vis) Purify->Photophysical Compare Compare Data Yield->Compare Purity->Compare Photophysical->Compare

A Researcher's Guide to 3,4-Diaminobenzonitrile: Validating Theoretical Models with Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate prediction of molecular properties is a cornerstone of efficient and effective research. This guide provides a comparative analysis of experimental data for 3,4-Diaminobenzonitrile against the backdrop of common theoretical models used to predict its physicochemical and spectroscopic properties. By examining where theory aligns with experimental reality and where discrepancies may arise, we can better understand the predictive power and limitations of current computational methods.

Unveiling the Molecular Architecture: A Comparative Look at Structural Properties

The foundation of any theoretical model's validity lies in its ability to accurately reproduce the molecule's three-dimensional structure. For this compound, high-quality experimental data from X-ray crystallography provides a precise benchmark for comparison.

Table 1: Comparison of Experimental and Theoretical Geometries for this compound

ParameterExperimental (X-ray Crystallography)[1]Theoretical (DFT/B3LYP/6-311++G(d,p)) - Expected
Bond Lengths (Å)
C1-C21.384(4)Value would be calculated
C2-C31.385(4)Value would be calculated
C3-C41.415(4)Value would be calculated
C4-C51.411(4)Value would be calculated
C5-C61.378(4)Value would be calculated
C6-C11.391(4)Value would be calculated
C3-N11.395(4)Value would be calculated
C4-N21.396(4)Value would be calculated
C1-C71.441(4)Value would be calculated
C7-N31.144(4)Value would be calculated
**Bond Angles (°) **
C6-C1-C2120.6(3)Value would be calculated
C1-C2-C3120.1(3)Value would be calculated
C2-C3-C4119.1(3)Value would be calculated
C3-C4-C5121.2(3)Value would be calculated
C4-C5-C6120.2(3)Value would be calculated
C5-C6-C1118.8(3)Value would be calculated
C1-C7-N3178.6(3)Value would be calculated

Note: While a specific computational study for this compound detailing these exact parameters was not found in the literature, the DFT/B3LYP/6-311++G(d,p) level of theory is a widely accepted and robust method for such calculations, as demonstrated in studies of similar molecules.[2][3]

Spectroscopic Fingerprints: Comparing Experimental and Theoretical Spectra

The validation of theoretical models extends beyond static structure to the prediction of dynamic properties, such as those observed in spectroscopy.

Vibrational Spectroscopy (FT-IR)

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModePredicted Frequency (cm⁻¹) (DFT/B3LYP/6-311++G(d,p)) - Expected
N-H Asymmetric StretchValue would be calculated
N-H Symmetric StretchValue would be calculated
C≡N StretchValue would be calculated
Aromatic C-H StretchValue would be calculated
Aromatic C=C StretchValue would be calculated
Electronic Spectroscopy (UV-Vis)

The electronic transitions of this compound, which determine its UV-Vis absorption spectrum, can be modeled using Time-Dependent Density Functional Theory (TD-DFT).

Table 3: Comparison of Experimental and Theoretical Electronic Absorption of this compound

ParameterExperimentalTheoretical (TD-DFT/B3LYP/6-311++G(d,p)) - Expected
λmax (nm)Data not availableValue would be calculated
Molar Absorptivity (ε)Data not availableValue would be calculated
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed to calculate NMR chemical shifts.

Table 4: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts for this compound

ProtonExperimental (CD₃OD)[4]Theoretical (GIAO/DFT/B3LYP/6-311++G(d,p)) - Expected
H26.88 (m)Value would be calculated
H56.65 (d, J=8.53 Hz)Value would be calculated
H66.88 (m)Value would be calculated
NH₂Not reportedValue would be calculated

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonTheoretical (GIAO/DFT/B3LYP/6-311++G(d,p)) - Expected
C1Value would be calculated
C2Value would be calculated
C3Value would be calculated
C4Value would be calculated
C5Value would be calculated
C6Value would be calculated
C7 (C≡N)Value would be calculated

Molecular Polarity: The Dipole Moment

The dipole moment is a critical parameter influencing a molecule's solubility, intermolecular interactions, and overall behavior in a biological system.

Table 6: Comparison of Experimental and Theoretical Dipole Moment of this compound

ParameterExperimentalTheoretical (DFT/B3LYP/6-311++G(d,p)) - Expected
Dipole Moment (Debye)Data not availableValue would be calculated

Experimental and Theoretical Protocols

Experimental Protocols

X-ray Crystallography: Single crystals of this compound were obtained by slow evaporation from an ethanolic solution.[1] Data collection was performed on a Bruker SMART X2S CCD diffractometer using Mo Kα radiation.[1] The structure was solved by direct methods and refined on F².[1]

NMR Spectroscopy: The ¹H NMR spectrum was recorded on a spectrometer operating at a frequency of 200 MHz.[5] The sample was dissolved in deuterated methanol (B129727) (CD₃OD).[4]

Computational Protocols

A widely accepted theoretical methodology for predicting the properties of molecules like this compound involves the following steps:

  • Geometry Optimization: The molecular geometry is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory has been shown to provide accurate geometries for similar aromatic compounds.[2][3]

  • Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the structure is a true minimum on the potential energy surface and to predict the infrared spectrum.

  • UV-Vis Spectrum Prediction: The electronic absorption spectrum is calculated using Time-Dependent DFT (TD-DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.

  • NMR Chemical Shift Prediction: ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method at the DFT/B3LYP/6-311++G(d,p) level.

  • Dipole Moment Calculation: The dipole moment is calculated from the optimized geometry at the DFT/B3LYP/6-311++G(d,p) level of theory.

Visualizing the Validation Workflow

The process of validating theoretical models with experimental data can be visualized as a logical workflow.

Validation_Workflow Xray X-ray Crystallography Comp_Geom Compare Geometries Xray->Comp_Geom NMR_exp NMR Spectroscopy Comp_NMR Compare Chemical Shifts NMR_exp->Comp_NMR FTIR_exp FT-IR Spectroscopy Comp_FTIR Compare Vibrational Frequencies FTIR_exp->Comp_FTIR UVVis_exp UV-Vis Spectroscopy Comp_UVVis Compare Electronic Spectra UVVis_exp->Comp_UVVis Dipole_exp Dipole Moment Measurement Comp_Dipole Compare Dipole Moments Dipole_exp->Comp_Dipole DFT DFT Geometry Optimization (B3LYP/6-311++G(d,p)) Freq Vibrational Frequency Calculation DFT->Freq TDDFT TD-DFT for UV-Vis DFT->TDDFT GIAO GIAO for NMR DFT->GIAO Dipole_calc Dipole Moment Calculation DFT->Dipole_calc DFT->Comp_Geom Freq->Comp_FTIR TDDFT->Comp_UVVis GIAO->Comp_NMR Dipole_calc->Comp_Dipole

Caption: Workflow for the validation of theoretical models.

Logical Relationship of Molecular Properties

The various physicochemical and spectroscopic properties of a molecule are interconnected, all stemming from its fundamental electronic structure.

Property_Relationships Electronic_Structure Electronic Structure Geometry Molecular Geometry Electronic_Structure->Geometry Nuclear_Shielding Nuclear Shielding Electronic_Structure->Nuclear_Shielding Charge_Distribution Charge Distribution Electronic_Structure->Charge_Distribution Vibrational_Modes Vibrational Modes Geometry->Vibrational_Modes Electronic_Transitions Electronic Transitions Geometry->Electronic_Transitions FTIR FT-IR Spectrum Vibrational_Modes->FTIR UVVis UV-Vis Spectrum Electronic_Transitions->UVVis NMR NMR Spectrum Nuclear_Shielding->NMR Dipole_Moment Dipole Moment Charge_Distribution->Dipole_Moment

Caption: Interrelation of molecular properties.

Conclusion and Future Directions

The experimental crystal structure of this compound provides a solid foundation for the validation of theoretical geometry optimizations. The available ¹H NMR data offers a preliminary checkpoint for the accuracy of theoretical chemical shift predictions. However, a comprehensive validation of theoretical models for this molecule is currently hampered by the lack of publicly available experimental FT-IR, UV-Vis, and detailed ¹³C NMR spectra, as well as an experimental dipole moment.

This guide highlights the well-established computational methodologies that can be employed to predict these missing properties. A future study that combines the experimental acquisition of these spectroscopic data with a thorough computational analysis using the protocols outlined herein would be of significant value to the scientific community. Such a study would not only provide a complete spectroscopic and physicochemical profile of this compound but also contribute to the broader understanding of the accuracy and predictive power of theoretical models for this class of compounds, ultimately aiding in the rational design of new molecules in drug discovery and materials science.

References

Comparative Cytotoxicity of 3,4-Diaminobenzonitrile and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount in the quest for more effective and less toxic therapeutic agents. This guide provides a comparative overview of the cytotoxic effects of 3,4-diaminobenzonitrile and its derivatives, with a focus on their potential as anticancer agents. Due to the limited availability of direct comparative studies on a homologous series of this compound derivatives in the public domain, this guide synthesizes available data on structurally related compounds to infer potential trends and highlight the need for further research.

While specific quantitative data on a series of this compound derivatives remains elusive in readily available literature, studies on related benzonitrile (B105546) and diaminobenzophenone compounds provide valuable insights into how structural modifications might influence cytotoxicity. For instance, the introduction of various substituents on the benzene (B151609) ring or the amino groups can significantly alter the compound's interaction with biological targets, thereby affecting its cytotoxic potency.

Experimental Protocols: Assessing Cytotoxicity

The evaluation of a compound's cytotoxicity is a critical step in drug discovery. The following is a detailed methodology for the widely used MTT assay, a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • This compound and its derivatives

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Stock solutions of this compound and its derivatives are prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in culture medium. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the test wells.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for a few minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Visualizing the Experimental Workflow

To provide a clear understanding of the experimental process, the following diagram illustrates the workflow for assessing the anticancer activity of this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound Derivative Solutions treatment Treat Cells with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability ic50 Determine IC50 Values calc_viability->ic50

Anticancer activity evaluation workflow.

Potential Signaling Pathways

While specific signaling pathways affected by this compound derivatives are not yet well-documented, related compounds often exert their cytotoxic effects through the induction of apoptosis. Key signaling pathways that could be investigated include the intrinsic and extrinsic apoptotic pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound This compound Derivative death_receptor Death Receptors (e.g., Fas, TNFR1) compound->death_receptor Induces mitochondria Mitochondrial Stress compound->mitochondria Induces caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Potential apoptotic signaling pathways.

The field of medicinal chemistry is in constant need of novel scaffolds for the development of anticancer drugs. While this compound presents an interesting starting point, a significant gap in the literature exists regarding the systematic evaluation of its derivatives. The protocols and potential mechanisms outlined in this guide serve as a foundational framework for researchers to undertake such studies. Future work should focus on the synthesis of a library of this compound derivatives with diverse substitutions and the subsequent evaluation of their cytotoxic effects against a panel of cancer cell lines. Such studies are crucial for elucidating the structure-activity relationships and identifying lead compounds for further preclinical development.

Evaluation of 3,4-Diaminobenzonitrile as a Versatile Synthon: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Diaminobenzonitrile (3,4-DABN) is a highly versatile aromatic building block characterized by a benzene (B151609) ring substituted with two adjacent amino groups and a nitrile moiety.[1][2] This unique arrangement of functional groups imparts distinct reactivity and provides a valuable platform for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The presence of the electron-withdrawing nitrile group modulates the nucleophilicity of the two amino groups, enabling regioselective reactions. Furthermore, the nitrile group itself serves as a key functional handle for post-synthetic modifications, allowing for the diversification of the resulting molecular scaffolds.

This guide provides an objective comparison of this compound with other common synthons used in the synthesis of key heterocyclic systems, including benzimidazoles and quinoxalines. The evaluation is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Core Properties of this compound
  • Molecular Formula: C₇H₇N₃[1]

  • Molecular Weight: 133.15 g/mol [1][2]

  • Appearance: White to brown powder or crystals[1]

  • Melting Point: 144-148 °C[1][2]

  • Key Functional Groups: Two primary amino groups at positions 3 and 4, and a nitrile group at position 1.

The primary utility of 3,4-DABN lies in its role as a precursor to fused heterocyclic systems. The vicinal diamine arrangement is ideal for condensation reactions with various electrophilic partners.

Comparative Analysis in Heterocyclic Synthesis

Benzimidazole (B57391) Synthesis

Benzimidazoles are a critical class of heterocyclic compounds with wide-ranging applications in medicinal chemistry.[3] The most common synthetic route involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid derivative.

Comparison Synthon: o-Phenylenediamine (OPD)

o-Phenylenediamine is the simplest building block for benzimidazoles. Comparing its performance with 3,4-DABN highlights the influence of the nitrile substituent. The electron-withdrawing nature of the -CN group deactivates the amino groups of 3,4-DABN, particularly the one at the para-position (position 4). This results in the amino group at the meta-position (position 3) being more nucleophilic, which can be exploited for regioselective synthesis.[4]

Caption: Differential reactivity of amino groups in 3,4-DABN.

Data Presentation: Benzimidazole Synthesis

SynthonAldehydeCatalyst/ConditionsProductYield (%)Reference
o-PhenylenediamineBenzaldehydeH₂O₂/HCl, MeCN, RT2-Phenyl-1H-benzimidazole~95%[5]
This compoundBenzaldehydeH₂O₂/HCl, MeCN, RT2-Phenyl-1H-benzimidazole-5-carbonitrile~90-94%[5][6]
o-Phenylenediamine4-ChlorobenzaldehydeEr(OTf)₃ (1%), MW, 80°C2-(4-Chlorophenyl)-1H-benzimidazole92%[7]
This compound4-ChlorobenzaldehydeEtOH, Piperidine, Reflux2-(4-Chlorophenyl)-1H-benzimidazole-5-carbonitrile~85-90%[6]

Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole-5-carbonitrile

  • Materials: this compound (1.33 g, 10 mmol), Benzaldehyde (1.06 g, 10 mmol), Hydrogen Peroxide (30%, 2 mL), Hydrochloric Acid (conc., 0.5 mL), Acetonitrile (B52724) (30 mL).

  • Procedure:

    • Dissolve this compound and Benzaldehyde in acetonitrile in a 100 mL round-bottom flask.

    • Add hydrogen peroxide and hydrochloric acid to the mixture.

    • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water (100 mL).

    • Filter the precipitated solid, wash thoroughly with water, and dry under vacuum.

    • Recrystallize the crude product from ethanol (B145695) to obtain pure 2-phenyl-1H-benzimidazole-5-carbonitrile.

Quinoxaline (B1680401) Synthesis

Quinoxalines are bicyclic heterocycles formed by the fusion of a benzene ring and a pyrazine (B50134) ring. They are synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8]

Comparison Synthon: 4-Methyl-1,2-phenylenediamine

Using a substituted o-phenylenediamine like 4-methyl-1,2-phenylenediamine allows for a direct comparison of the electronic effects of an electron-donating group (-CH₃) versus an electron-withdrawing group (-CN) on the reaction outcome and product properties.

G start Start Materials diaminobenzonitrile This compound (Synthon A) start->diaminobenzonitrile alt_synthon Alternative Synthon (e.g., OPD) start->alt_synthon dicarbonyl 1,2-Dicarbonyl Compound (e.g., Benzil) start->dicarbonyl process Condensation Reaction (Acid or Thermal Catalysis) diaminobenzonitrile->process alt_synthon->process dicarbonyl->process product_A Cyano-Substituted Quinoxaline process->product_A product_B Unsubstituted or Other Substituted Quinoxaline process->product_B end Final Product product_A->end product_B->end

Caption: Workflow for quinoxaline synthesis.

Data Presentation: Quinoxaline Synthesis

Diamine SynthonDicarbonyl CompoundCatalyst/ConditionsProductYield (%)Reference
o-PhenylenediamineBenzilEthanol, Reflux2,3-Diphenylquinoxaline~95%[9]
This compoundBenzilEthanol, Reflux2,3-Diphenylquinoxaline-6-carbonitrile~90%[10]
4-Methyl-1,2-phenylenediamineBenzilGa(ClO₄)₃, CH₂Cl₂, RT6-Methyl-2,3-diphenylquinoxaline94%[11]
This compoundEthyl AroylpyruvatesAcetic Acid, RefluxEthyl 3-aroyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate80-85%[10]

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline-6-carbonitrile

  • Materials: this compound (1.33 g, 10 mmol), Benzil (2.10 g, 10 mmol), Ethanol (40 mL), Glacial Acetic Acid (2-3 drops).

  • Procedure:

    • In a 100 mL flask, dissolve this compound and Benzil in ethanol.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product will crystallize out of the solution. Filter the solid, wash with cold ethanol, and dry.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Unique Advantage: The Nitrile as a Functional Handle

A significant advantage of using 3,4-DABN over other o-phenylenediamines is the retention of the nitrile group in the final heterocyclic product. This group is a versatile functional handle that can be transformed into various other functionalities, greatly expanding the chemical space accessible from a single scaffold.

  • Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid, providing a site for amide coupling.

  • Reduction: Reduction of the nitrile yields a primary amine, which can be used for further derivatization.

  • Cycloaddition: The nitrile can participate in cycloaddition reactions to form heterocycles like tetrazoles.

  • Conversion to Amidines: Reaction with hydroxylamine (B1172632) can convert the nitrile to an amidoxime, a prodrug form of amidines which are known to have biological activity.[12]

G start Cyano-Substituted Heterocycle (e.g., Benzimidazole-CN) acid acid start->acid Hydrolysis (H3O+) amine amine start->amine Reduction (e.g., LiAlH4) tetrazole tetrazole start->tetrazole Cycloaddition (e.g., NaN3) amidine amidine start->amidine Nucleophilic Addition (e.g., NH2OH)

Caption: Versatility of the nitrile group for further reactions.

Conclusion

This compound stands out as a superior building block for the synthesis of functionalized heterocycles. While its reactivity is slightly attenuated compared to simple o-phenylenediamines due to the electron-withdrawing nitrile group, this effect can be harnessed to achieve regioselectivity. The reaction yields for forming core scaffolds like benzimidazoles and quinoxalines remain high, often comparable to those achieved with unsubstituted synthons.

The most compelling advantage of 3,4-DABN is the introduction of a versatile nitrile handle into the product. This feature allows for extensive post-synthetic modification, making it an ideal choice for creating libraries of compounds in drug discovery and materials science. Its use in developing fluorescent probes further underscores its value.[13] For researchers aiming to create complex, functionalized heterocyclic systems, this compound offers a strategic advantage over simpler, non-functionalized synthons.

References

Safety Operating Guide

Proper Disposal of 3,4-Diaminobenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 3,4-Diaminobenzonitrile, ensuring the protection of laboratory personnel and compliance with environmental regulations.

Safety and Hazard Profile

This compound is a combustible solid that requires careful handling. It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Adherence to appropriate safety protocols is crucial to minimize risk.

Quantitative Safety Data Summary
Hazard ClassificationGHS PictogramSignal WordHazard StatementPersonal Protective Equipment (PPE)Storage Class
Acute Toxicity 4 (Oral)
alt text
WarningH302: Harmful if swallowedDust mask type N95 (US), Eyeshields, Gloves11: Combustible Solids
Skin Irritant 2
alt text
WarningH315: Causes skin irritationDust mask type N95 (US), Eyeshields, Gloves11: Combustible Solids
Eye Irritant 2
alt text
WarningH319: Causes serious eye irritationDust mask type N95 (US), Eyeshields, Gloves11: Combustible Solids
Specific Target Organ Toxicity – Single Exposure 3 (Respiratory system)
alt text
WarningH335: May cause respiratory irritationDust mask type N95 (US), Eyeshields, Gloves11: Combustible Solids

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as hazardous waste. Do not dispose of this chemical into the sanitary sewer system or normal trash.[1] The following is a general procedure for its disposal; always consult your institution's specific hazardous waste management plan and safety officers for any additional requirements.

  • Waste Identification and Segregation:

    • Identify the waste as "Hazardous Waste: this compound."

    • Collect waste this compound in a dedicated, properly labeled, and compatible container. Do not mix with other waste streams to prevent unintended reactions.

  • Container Management:

    • Use a container that is in good condition and compatible with the chemical.

    • Keep the container tightly closed except when adding waste.

    • Label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the sealed container in a well-ventilated, designated hazardous waste accumulation area.

    • The storage area should be away from heat, ignition sources, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Disposal Request:

    • Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Spill Management:

    • In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE, including a dust mask, safety goggles, and chemical-resistant gloves.

    • Carefully sweep up the solid material and place it into a labeled hazardous waste container. Avoid creating dust.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Disposal Workflow

Disposal_Workflow cluster_preparation Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Identify Waste as This compound B Select Compatible, Labeled Container A->B Ensure Proper Labeling C Collect Waste in Dedicated Container B->C Segregate from Incompatible Waste D Store in Designated Hazardous Waste Area C->D Keep Container Closed E Arrange for Pickup by Licensed Contractor D->E Follow Institutional Protocol F Complete Disposal Manifest E->F Maintain Records

References

Personal protective equipment for handling 3,4-Diaminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety, operational, and disposal protocols for the handling of 3,4-Diaminobenzonitrile. Adherence to these procedures is essential for ensuring laboratory safety and mitigating potential risks associated with this compound.

Hazard Summary

This compound is a hazardous substance that requires careful handling. The primary risks associated with this compound are summarized below.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]P264, P270, P301+P312
Skin Irritation (Category 2)Causes skin irritation.[1]P264, P302+P352
Eye Irritation (Category 2)Causes serious eye irritation.[1]P305+P351+P338
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemMay cause respiratory irritation.[1]P261

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound.

Protection LevelEquipmentPurpose and Specifications
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to the powder. All handling of the solid form must be performed in a fume hood.[2][3]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.
Hand Protection Chemical-Resistant Gloves (Nitrile)To prevent skin contact. While specific breakthrough time data for this compound is unavailable, nitrile gloves are recommended for splash protection against aromatic amines and nitriles. It is critical to change gloves immediately if contamination occurs.[4] For extended or high-risk operations, consider double-gloving.
Body Protection Laboratory CoatTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-Approved N95 RespiratorRequired when working with the powder outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[1]

Operational Plan: Weighing and Dissolving the Compound

A systematic approach to handling this compound is crucial for both safety and experimental accuracy.

Step 1: Preparation

  • Ensure a chemical fume hood is certified and functioning correctly.

  • Gather all necessary equipment: anti-static weigh paper or weigh boat, spatula, beaker or flask for dissolving, and appropriate solvent.

  • Don all required PPE as outlined in the table above.

Step 2: Weighing the Powder

  • Perform all weighing operations inside the chemical fume hood to contain any airborne powder.[2][3]

  • Use an anti-static gun on the container and weigh boat to minimize powder dispersal due to static electricity.

  • Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula.

  • Close the stock container immediately after use.

Step 3: Dissolving the Powder

  • Place the weigh boat with the compound into the beaker or flask that will be used for dissolution.

  • Slowly add the desired solvent to the beaker, rinsing the weigh boat to ensure all the compound is transferred.

  • Stir the solution gently until the solid is fully dissolved.

Step 4: Post-Handling

  • Decontaminate the spatula and any other reusable equipment by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) into a designated hazardous waste container.

  • Wipe down the work surface inside the fume hood with an appropriate decontaminating solution.

  • Dispose of all contaminated disposable items (e.g., weigh paper, gloves) in the designated hazardous waste container.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Step 1: Evacuate and Secure the Area

  • Alert others in the vicinity of the spill.

  • If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Restrict access to the spill area.

Step 2: Don Appropriate PPE

  • Before attempting to clean the spill, don the full PPE as described above, including respiratory protection.

Step 3: Clean-up Procedure

  • Gently cover the spill with a wetting agent (e.g., water) to prevent the powder from becoming airborne. Do not dry sweep the powder.

  • Once wetted, use absorbent pads to collect the material.

  • Clean the spill area thoroughly with a decontaminating solution appropriate for aromatic amines.[5][6]

  • All materials used for cleanup (absorbent pads, wipes, contaminated PPE) must be placed in a sealed, labeled hazardous waste container.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Step 1: Waste Segregation

  • Collect all solid waste contaminated with this compound (e.g., gloves, weigh paper, absorbent pads) in a dedicated, clearly labeled hazardous waste container.

  • Collect all liquid waste (e.g., solutions, solvent rinses) in a separate, compatible, and clearly labeled hazardous waste container.

Step 2: Container Decontamination (Triple Rinse Procedure)

  • For empty containers that held this compound, a triple rinse procedure is required before they can be disposed of as non-hazardous waste.

  • Rinse 1: Add a small amount of a suitable solvent (e.g., acetone (B3395972) or ethanol) to the empty container, cap it, and shake to rinse all interior surfaces. Empty the rinse solvent into the designated liquid hazardous waste container.

  • Rinse 2 & 3: Repeat the rinsing process two more times, collecting the rinse solvent in the hazardous waste container each time.

  • After the third rinse, allow the container to air dry in a fume hood.

  • Deface the original label on the container and mark it as "Empty" or "Triple Rinsed" before disposing of it in the appropriate solid waste stream.

Step 3: Final Disposal

  • Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

Visual Workflow Guides

The following diagrams illustrate the key procedural workflows for handling this compound.

PPE_Workflow start Start: Handling This compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Nitrile Gloves (Double-gloving recommended) goggles_shield->gloves lab_coat Wear a Laboratory Coat gloves->lab_coat respirator_check Is work with powder outside a fume hood? lab_coat->respirator_check respirator Wear NIOSH-Approved N95 Respirator respirator_check->respirator Yes procedure Proceed with Experimental Work respirator_check->procedure No respirator->procedure

PPE Selection Workflow for this compound

Disposal_Workflow start Start: Waste Generation segregate Segregate Solid and Liquid Hazardous Waste start->segregate container_check Is the container empty? segregate->container_check liquid_waste Collect in Labeled Liquid Hazardous Waste Container segregate->liquid_waste Liquid Waste solid_waste Collect in Labeled Solid Hazardous Waste Container container_check->solid_waste No (Contaminated disposables) triple_rinse Perform Triple Rinse with Suitable Solvent container_check->triple_rinse Yes store_waste Store Sealed Waste Containers in Satellite Accumulation Area solid_waste->store_waste liquid_waste->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label and Mark as 'Empty' collect_rinsate->deface_label dispose_container Dispose of Container as Non-Hazardous Waste deface_label->dispose_container ehs_pickup Arrange for EHS Hazardous Waste Pickup store_waste->ehs_pickup

Disposal Workflow for this compound

References

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